molecular formula C6H4Cl2O3S B1395601 Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate CAS No. 96232-70-1

Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate

Cat. No.: B1395601
CAS No.: 96232-70-1
M. Wt: 227.06 g/mol
InChI Key: OKYOKWYLOLTNFT-UHFFFAOYSA-N
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Description

Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate is a useful research compound. Its molecular formula is C6H4Cl2O3S and its molecular weight is 227.06 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O3S/c1-11-6(10)4-3(9)2(7)5(8)12-4/h9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYOKWYLOLTNFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(S1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716091
Record name Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96232-70-1
Record name Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Data Gap for a Novel Thiophene Derivative

Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate (CAS No. 96232-70-1) is a substituted thiophene, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] The thiophene ring is a versatile scaffold, and its derivatives are known to exhibit a wide range of biological activities. However, for this specific dichlorinated hydroxythiophene ester, there is a notable absence of experimentally determined physicochemical data in publicly accessible literature and databases.[2] This guide serves as a crucial resource for researchers by bridging this knowledge gap. It provides a comprehensive analysis based on established chemical principles, data from analogous compounds, and detailed, field-proven experimental protocols for determining these vital properties. Understanding the physicochemical characteristics of a molecule is paramount in drug development, as properties like solubility, acidity (pKa), and lipophilicity (logP) govern its absorption, distribution, metabolism, and excretion (ADME) profile. This document is structured to provide not just data, but a logical framework for approaching the characterization of this and other novel compounds.

Molecular Structure and Inferred Properties

The foundational step in characterizing any compound is a thorough analysis of its structure. The interplay of its constituent functional groups dictates its physical and chemical behavior.

Caption: Chemical structure of this compound.

Core Structural Features:

  • Thiophene Ring: A five-membered aromatic heterocycle containing sulfur.

  • Dichlorination: Two chlorine atoms at positions 4 and 5. As electron-withdrawing groups, they significantly influence the electron density of the ring and the acidity of the hydroxyl group.[3][4]

  • Hydroxy Group: An acidic proton attached to the thiophene ring at position 3, capable of hydrogen bonding.

  • Methyl Ester Group: A carboxyl group esterified with methanol at position 2. This group can act as a hydrogen bond acceptor.

Table 1: Fundamental Molecular Identifiers
PropertyValueSource
CAS Number 96232-70-1[5]
Molecular Formula C₆H₄Cl₂O₃S[2]
Molecular Weight 227.07 g/mol [2]
SMILES COC(=O)C1=C(O)C(=C(Cl)S1)Cl[2]
InChIKey OKYOKWYLOLTNFT-UHFFFAOYAH[2]

Predicted Physicochemical Properties and Their Significance

In the absence of experimental data, we can predict the properties of this compound by considering the contributions of its functional groups and by comparison with structurally related compounds.

Table 2: Predicted Physicochemical Data and Comparison with an Analogue
PropertyPredicted Value for Target CompoundExperimental Value for Methyl 3-hydroxythiophene-2-carboxylate (CAS 5118-06-9)Rationale for Prediction / Implication in Drug Development
Physical State SolidSolidThe unchlorinated analogue is a solid.[6] Increased molecular weight and potential for intermolecular interactions suggest the target compound will also be a solid at room temperature.
Melting Point (°C) > 4338-43[6]The addition of two chlorine atoms increases molecular weight and van der Waals forces, which should lead to a higher melting point compared to the non-chlorinated parent compound.
Aqueous Solubility LowSlightly soluble in waterThe presence of polar hydroxyl and ester groups is offset by the two lipophilic chlorine atoms and the thiophene ring.[4] Overall low aqueous solubility is expected, a critical factor for oral bioavailability.
pKa (Acidity) 6.5 - 7.5 (Predicted)9.47±0.10 (Predicted for parent)The strong electron-withdrawing inductive effect of the two chlorine atoms is expected to stabilize the conjugate base (phenoxide-like), significantly increasing the acidity (lowering the pKa) of the hydroxyl group compared to the unchlorinated analogue. This dictates the ionization state at physiological pH, affecting solubility and cell membrane permeability.
logP (Lipophilicity) 2.5 - 3.5 (Predicted)1.24 (Predicted for parent)Chlorination generally increases the lipophilicity of a molecule.[4] This predicted increase suggests a greater affinity for lipid membranes, which can enhance cell penetration but may also increase metabolic clearance and reduce aqueous solubility.

Experimental Protocols for Physicochemical Characterization

To move beyond prediction, rigorous experimental determination is necessary. The following sections detail the standard, self-validating protocols a researcher would employ to characterize this compound.

Determination of Aqueous Solubility

Causality of Experimental Choice: The shake-flask method is a foundational technique for determining aqueous solubility. It is straightforward and relies on allowing the compound to reach thermodynamic equilibrium in water, providing a definitive measure of its intrinsic solubility. This is a critical first step before more complex formulation strategies are considered.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Dissolve Compound in Pre-saturated Solvent B Add Immiscible Solvent (Octanol + Water) A->B C Shake to Equilibrate B->C D Separate Phases (Centrifugation) C->D E1 Analyze Octanol Phase D->E1 E2 Analyze Aqueous Phase D->E2 F Calculate Concentration Ratio E1->F E2->F

Sources

An In-depth Technical Guide to CAS No. 96232-70-1: Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identity: It is important to clarify that CAS number 96232-70-1 is assigned to the chemical entity Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate . This guide will focus on the properties and uses of this specific compound.

Introduction

This compound is a substituted thiophene derivative, a class of heterocyclic compounds recognized for their versatile applications in medicinal chemistry and materials science. Thiophene-based molecules are integral to numerous pharmaceuticals and agrochemicals due to their bioisosteric relationship with benzene rings and their unique electronic properties. This compound, with its specific substitution pattern of chloro, hydroxyl, and carboxylate groups, represents a valuable synthetic intermediate. Its potential lies in the further elaboration of its functional groups to construct more complex molecules with desired biological or material properties. Thiophene rings are known to be metabolized into reactive metabolites, which can be a consideration in drug design.[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
CAS Number 96232-70-1N/A
Molecular Formula C₆H₄Cl₂O₃S[2]
Molecular Weight 227.07 g/mol [2]
Appearance White to pale yellow or pale cream to pale brown crystals/powder (inferred from related compounds)[3]
Storage Temperature 2-8°C, in a dark place under an inert atmosphereN/A

Synthesis and Characterization

Synthesis Protocol

A common method for the synthesis of substituted 3-hydroxythiophene-2-carboxylates is the Fiesselmann thiophene synthesis. This involves the reaction of a thioglycolic acid ester with an activated acetylene or its equivalent in the presence of a base. For the synthesis of the title compound, a plausible route would involve the use of chlorinated starting materials.

A reported synthesis for the related, non-chlorinated Methyl 3-hydroxy-2-thiophenecarboxylate proceeds as follows:

  • A 2 M solution of sodium methoxide is prepared by adding sodium to anhydrous methanol.

  • Methyl mercaptoacetate is added to the sodium methoxide solution.

  • The reaction mixture is cooled to 0°C, and methyl 2-chloroacrylate is added dropwise.

  • The mixture is stirred at room temperature overnight.

  • The reaction is quenched with aqueous hydrochloric acid.

  • The product is extracted with ethyl acetate, and the organic layer is dried and concentrated to yield the product.[4]

For the synthesis of this compound, a specific method involves bubbling dry hydrogen chloride gas into a solution of crude 2,4-dichloro-2-methoxycarbonylthiophen-3(2H)-one in acetic acid until saturation.[5]

Characterization

The characterization of this compound would typically involve a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence and connectivity of the protons and carbons in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (O-H), carbonyl (C=O), and C-Cl bonds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Chemical Reactivity and Applications in Synthesis

The reactivity of this compound is dictated by its functional groups. The hydroxyl group can undergo O-alkylation or O-acylation. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The chloro substituents can potentially participate in cross-coupling reactions, although the electron-withdrawing nature of the other substituents might influence their reactivity.

This compound is primarily used as a building block in organic synthesis. Thiophene derivatives are key components in a variety of biologically active molecules, including:

  • Pharmaceuticals: The thiophene ring is present in drugs such as the local anesthetic Articaine, where a related compound, Methyl 3-amino-4-methylthiophene-2-carboxylate, is a key intermediate.[6]

  • Agrochemicals: Substituted thiophenes are used in the synthesis of fungicides.[7]

The specific substitution pattern of CAS 96232-70-1 makes it a valuable precursor for creating libraries of novel thiophene-containing compounds for screening in drug discovery and agrochemical research.

Synthetic_Pathway start Chlorinated Starting Materials intermediate Methyl 4,5-dichloro-3- hydroxythiophene-2-carboxylate (CAS 96232-70-1) start->intermediate Synthesis pharma Pharmaceuticals intermediate->pharma Further Functionalization agro Agrochemicals intermediate->agro Further Functionalization material Materials Science intermediate->material Further Functionalization

Caption: Synthetic utility of this compound.

Safety and Handling

The safety and handling of this compound should be guided by the information available for structurally similar compounds.

Hazard Identification

Based on related thiophene compounds, the potential hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8]

  • Skin Irritation: Causes skin irritation.[8]

  • Eye Irritation: Causes serious eye irritation.[8]

  • Respiratory Irritation: May cause respiratory irritation.[8]

Recommended Handling Precautions
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use a NIOSH-approved respirator if dust or aerosols are generated.[8][9]

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep in a dark place under an inert atmosphere. [cite: N/A]

Conclusion

This compound (CAS No. 96232-70-1) is a valuable chemical intermediate with significant potential for application in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its rich functionality allows for diverse chemical transformations, making it a versatile building block for research and development. Proper handling and storage are essential to ensure safety in the laboratory.

References

  • PrepChem. Synthesis of this compound. [Link]

  • PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

  • ResearchGate. Fiesselmann-type synthesis of... | Download Scientific Diagram. [Link]

  • PubChem. Methyl 5-chlorothiophene-2-carboxylate. [Link]

  • NIST. Methyl-2-thiophene carboxylate. [Link]

  • ACS Publications. Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology. [Link]

  • Google Patents. US6037478A - Synthesis of 3-carbomethoxy-4,5-dimethylthiophene.
  • SGRL. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. [Link]

Sources

The Rising Therapeutic Potential of Substituted Hydroxythiophene Esters: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is paramount. Among the myriad of heterocyclic scaffolds, the thiophene ring has emerged as a "privileged pharmacophore," a structural motif consistently found in a diverse array of biologically active compounds.[1] Its unique electronic properties, arising from the presence of a sulfur atom within the five-membered aromatic ring, confer favorable pharmacokinetic and pharmacodynamic characteristics. The thiophene moiety is a key component in numerous FDA-approved drugs, spanning therapeutic areas from cardiovascular disease to oncology and neurology.[1] This guide delves into a specific, yet highly promising, class of thiophene derivatives: substituted hydroxythiophene esters. These compounds, characterized by the presence of both a hydroxyl and an ester functional group on the thiophene core, are attracting significant attention for their potent and varied biological activities. This document aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview of their synthesis, biological evaluation, and structure-activity relationships (SAR), underpinned by field-proven insights and methodologies.

The strategic incorporation of hydroxyl and ester functionalities onto the thiophene scaffold is a deliberate design choice aimed at modulating the physicochemical properties of the molecule. The hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets, while the ester group can influence lipophilicity, membrane permeability, and metabolic stability. This dual functionalization opens up a vast chemical space for optimization, allowing for the fine-tuning of a compound's activity, selectivity, and overall drug-like properties.

Core Synthetic Strategies: Building the Hydroxythiophene Ester Framework

The synthesis of substituted hydroxythiophene esters can be approached through several established methodologies in heterocyclic chemistry. The choice of synthetic route is often dictated by the desired substitution pattern on the thiophene ring.

One of the most versatile and widely employed methods for constructing highly substituted thiophenes is the Gewald reaction .[1][2] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base. This method is particularly adept at producing 2-aminothiophenes, which can be further functionalized. For the synthesis of hydroxythiophenes, modifications of the Gewald reaction or alternative strategies are often employed.

A key synthetic route to 3-hydroxythiophene-2-carboxylates is the Fiesselmann thiophene synthesis .[2] This reaction involves the condensation of thioglycolic acid with α,β-acetylenic esters.[2] Subsequent base-mediated cyclization yields the desired 3-hydroxythiophene scaffold. The ester functionality is conveniently incorporated from one of the starting materials.

Another classical approach is the Paal-Knorr synthesis , which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide to form the thiophene ring.[1] While versatile, this method may require harsher reaction conditions.

The general synthetic workflow can be conceptualized as follows:

Synthesis_Workflow Start Starting Materials (e.g., Ketones, Nitriles, Acetylenic Esters) Gewald Gewald Reaction Start->Gewald Cyclization Fiesselmann Fiesselmann Synthesis Start->Fiesselmann Cyclization Paal_Knorr Paal-Knorr Synthesis Start->Paal_Knorr Cyclization Thiophene_Core Substituted Thiophene Core Gewald->Thiophene_Core Fiesselmann->Thiophene_Core Paal_Knorr->Thiophene_Core Hydroxylation Hydroxylation/ Functional Group Interconversion Thiophene_Core->Hydroxylation Hydroxythiophene Hydroxythiophene Intermediate Hydroxylation->Hydroxythiophene Esterification Esterification Hydroxythiophene->Esterification Final_Product Substituted Hydroxythiophene Ester Esterification->Final_Product

Caption: A generalized workflow for the synthesis of substituted hydroxythiophene esters.

A Spectrum of Biological Activities: From Inflammation to Cancer and Beyond

Substituted hydroxythiophene esters have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis and inflammatory bowel disease.[3][4] A significant number of thiophene derivatives have been investigated for their anti-inflammatory properties, with many acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3][4][5] These enzymes are pivotal in the biosynthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. The commercially available anti-inflammatory drugs Tinoridine and Tiaprofenic acid, both containing a thiophene moiety, underscore the therapeutic potential of this scaffold.[3][5][6]

The presence of a hydroxyl group on the thiophene ring can enhance the anti-inflammatory activity by providing an additional point of interaction with the active site of target enzymes. The ester functionality can be tailored to optimize the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Anti_Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Hydroxythiophene_Ester Substituted Hydroxythiophene Ester Hydroxythiophene_Ester->COX Inhibition Hydroxythiophene_Ester->LOX Inhibition

Sources

Unlocking the Potential of Dichlorinated Thiophenes: A Technical Guide to Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dichlorinated thiophenes represent a pivotal class of heterocyclic compounds, serving as versatile and highly reactive scaffolds in the realms of medicinal chemistry and materials science. The strategic placement of chlorine atoms on the thiophene ring profoundly influences the molecule's electronic properties and reactivity, opening up a vast landscape for chemical exploration and innovation. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of promising research avenues for dichlorinated thiophene compounds. Moving beyond a mere survey of existing literature, this document synthesizes field-proven insights and detailed methodologies to empower the next wave of discovery. We will explore the nuanced differences between key isomers, such as 2,5- and 3,4-dichlorothiophene, and their impact on the properties of resulting materials and bioactive molecules. From the synthesis of high-performance organic electronics to the development of novel therapeutics, this guide will illuminate the core principles and experimental considerations necessary to harness the full potential of these remarkable building blocks.

Introduction: The Strategic Value of Dichlorination

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a well-established pharmacophore and a fundamental unit in organic electronic materials.[1] The introduction of chlorine atoms onto the thiophene ring is not a trivial modification; it is a strategic choice that imparts several advantageous characteristics:

  • Modulated Reactivity: The electron-withdrawing nature of chlorine atoms alters the electron density of the thiophene ring, influencing its susceptibility to further functionalization. This allows for selective and controlled chemical transformations.[2]

  • Enhanced Intermolecular Interactions: The presence of chlorine can lead to favorable intermolecular interactions, such as halogen bonding, which can influence the solid-state packing of molecules and the morphology of thin films—critical factors in the performance of organic electronic devices.

  • Fine-Tuning of Electronic Properties: Chlorination lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the thiophene unit. This tuning of frontier molecular orbitals is a cornerstone of designing organic semiconductors with desired charge transport properties.[3]

  • Metabolic Stability and Lipophilicity in Drug Design: In medicinal chemistry, the incorporation of chlorine atoms can enhance a molecule's lipophilicity, potentially improving its membrane permeability. Furthermore, it can block sites of metabolism, leading to improved pharmacokinetic profiles.

This guide will focus on two primary research thrusts where dichlorinated thiophenes are poised to make a significant impact: Advanced Materials for Organic Electronics and Scaffolds for Novel Therapeutic Agents .

Dichlorinated Thiophenes in Advanced Materials for Organic Electronics

The development of next-generation organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), hinges on the rational design of novel semiconducting materials with optimized electronic properties, processability, and stability. Dichlorinated thiophenes are instrumental as monomers for the synthesis of conjugated polymers that form the active layers in these devices.

Regioregular Polythiophenes from Dichlorinated Monomers

The performance of poly(3-alkylthiophene)s (P3ATs), a benchmark class of conducting polymers, is critically dependent on their regioregularity—the consistency of the head-to-tail coupling of the monomer units. A high degree of regioregularity leads to a more planar polymer backbone, facilitating stronger π-π stacking and enhanced charge carrier mobility. Dichlorinated thiophenes, particularly 2,5-dichloro-3-alkylthiophenes, are key precursors in synthetic strategies that afford highly regioregular polymers.

One of the most effective methods for achieving high regioregularity is the Grignard Metathesis (GRIM) polymerization. This method involves the treatment of a 2,5-dihalo-3-alkylthiophene with a Grignard reagent to form a regioselective organomagnesium intermediate, which is then polymerized using a nickel catalyst.

Experimental Protocol 1: Grignard Metathesis (GRIM) Polymerization of 2,5-Dichloro-3-hexylthiophene

Objective: To synthesize regioregular poly(3-hexylthiophene) (P3HT).

Materials:

  • 2,5-Dichloro-3-hexylthiophene

  • t-Butylmagnesium chloride (1.0 M in THF)

  • Ni(dppp)Cl₂ ([1,3-Bis(diphenylphosphino)propane]dichloronickel(II))

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2,5-dichloro-3-hexylthiophene (1.0 equiv) in anhydrous THF.

  • Grignard Metathesis: Slowly add t-butylmagnesium chloride (1.05 equiv) to the solution at room temperature. Stir the mixture for 2 hours to ensure the formation of the Grignard reagent.

  • Polymerization: Add a catalytic amount of Ni(dppp)Cl₂ (0.5-1.0 mol%) to the reaction mixture. The solution should darken, indicating the onset of polymerization. Stir for an additional 2 hours at room temperature.

  • Quenching and Precipitation: Quench the reaction by slowly adding a small amount of 5 M HCl. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Purification: Filter the polymer and wash it sequentially with methanol and acetone to remove residual catalyst and oligomers. Further purification can be achieved by Soxhlet extraction with methanol, hexane, and finally chloroform to collect the desired polymer fraction.

  • Drying: Dry the purified polymer under vacuum.

Expected Outcome: A dark-colored, fibrous solid of highly regioregular P3HT.

Isomeric Effects on Polymer Properties: 2,5- vs. 3,4-Dichlorothiophene

The isomeric form of the dichlorinated thiophene monomer has a profound impact on the properties of the resulting polymer.

  • Polymers from 2,5-Dichlorothiophene Derivatives: These polymers typically exhibit a more linear and rigid backbone structure, which promotes the formation of well-ordered, π-stacked domains. This often leads to higher charge carrier mobilities, making them suitable for OFET applications.

  • Polymers from 3,4-Dichlorothiophene Derivatives: The steric hindrance caused by substituents at the 3- and 4-positions can lead to a more twisted polymer backbone. While this may reduce charge mobility in some cases, it can also enhance the solubility of the polymer and disrupt aggregation, which can be beneficial for achieving optimal morphology in bulk heterojunction (BHJ) solar cells.

The choice of isomer, therefore, represents a critical design parameter for tailoring the properties of the final material to a specific application.

Table 1: Comparative Electronic Properties of Polymers Derived from Dichlorinated Thiophene Isomers

Monomer PrecursorTypical Polymer ArchitectureHOMO Level (eV)LUMO Level (eV)Band Gap (eV)Primary Application
2,5-Dichloro-3-alkylthiopheneLinear, Regioregular-4.9 to -5.2-2.9 to -3.2~2.0OFETs
3,4-Dichlorothiophene CopolymersOften Alternating Copolymers-5.2 to -5.5-3.2 to -3.5~2.0OPVs

Note: The values presented are typical ranges and can vary significantly based on the specific side chains and co-monomers used.

Dichlorinated Thiophenes in Donor-Acceptor Copolymers for Organic Photovoltaics

Modern high-efficiency OPVs rely on a BHJ active layer comprising a blend of an electron-donating polymer and an electron-accepting small molecule or polymer. Dichlorinated thiophenes are valuable building blocks for the donor polymer, often copolymerized with electron-deficient units to create a "push-pull" architecture. This design strategy allows for precise tuning of the polymer's absorption spectrum and energy levels to optimize charge separation and collection.

The Stille cross-coupling reaction is a powerful tool for the synthesis of these donor-acceptor copolymers, offering tolerance to a wide range of functional groups.

Experimental Protocol 2: Stille Co-polymerization of a Dichlorinated Thiophene Derivative

Objective: To synthesize a donor-acceptor copolymer for OPV applications.

Materials:

  • 2,5-Dichloro-3,4-dialkylthiophene (1.0 equiv)

  • Distannylated electron-acceptor monomer (e.g., a benzothiadiazole derivative) (1.0 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • P(o-tol)₃ (Tri(o-tolyl)phosphine) (8 mol%)

  • Anhydrous and degassed toluene or chlorobenzene

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the dichlorinated thiophene monomer, the distannylated co-monomer, and the phosphine ligand in the chosen solvent.

  • Catalyst Addition: Add the palladium catalyst to the mixture.

  • Polymerization: Heat the reaction mixture to 90-110 °C and stir for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • End-capping and Precipitation: End-cap the polymer chains by adding a small amount of a monofunctional stannane or halide reagent. Precipitate the polymer by pouring the cooled reaction mixture into methanol.

  • Purification: Purify the polymer by Soxhlet extraction, similar to the procedure described in Protocol 1.

  • Drying: Dry the final polymer under vacuum.

Causality Behind Experimental Choices: The choice of a phosphine ligand, such as P(o-tol)₃, is crucial as it stabilizes the palladium catalyst and facilitates the cross-coupling reaction. The use of anhydrous and degassed solvents is essential to prevent the deactivation of the catalyst and the quenching of reactive intermediates.

Dichlorinated Thiophenes as Scaffolds for Novel Therapeutic Agents

The thiophene nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Dichlorinated thiophenes provide a unique starting point for the synthesis of novel bioactive molecules, with the chlorine atoms serving as handles for further functionalization and as modulators of physicochemical properties.

Anticancer Agents Derived from Dichlorinated Thiophenes

Recent research has highlighted the potential of compounds derived from dichlorinated thiophenes as potent anticancer agents. For instance, chalcones synthesized from 2,5-dichloro-3-acetylthiophene have demonstrated significant cytotoxic activity against various cancer cell lines.[4][5] The dichlorinated thiophene moiety in these compounds often contributes to their lipophilicity and can engage in specific interactions within the binding pockets of target proteins.

Structure-Activity Relationship (SAR) Insights:

  • The presence of the 2,5-dichloro-3-thienyl group is often crucial for cytotoxic activity.

  • The nature and substitution pattern of the second aromatic ring in the chalcone scaffold can be varied to optimize potency and selectivity. Electron-donating or -withdrawing groups on this ring can significantly influence the biological activity.[5]

  • The α,β-unsaturated ketone linker is a key pharmacophoric element, potentially acting as a Michael acceptor.

Dichlorinated Thiophenes in the Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology and other diseases.[6] The thiophene scaffold is a common feature in many kinase inhibitors. Dichlorinated thiophenes can be utilized to construct libraries of potential kinase inhibitors, where the chlorine atoms can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions to introduce diverse functionalities. This allows for the exploration of the chemical space around the thiophene core to identify potent and selective inhibitors. For example, benzothiophene derivatives, which can be synthesized from thiophene precursors, have been identified as multi-kinase inhibitors.[7]

T-Type Calcium Channel Blockers

T-type calcium channels are implicated in a variety of neurological and cardiovascular disorders. The development of selective T-type calcium channel blockers is an active area of research.[8] Thiophene-containing compounds have emerged as promising candidates in this field. Dichlorinated thiophenes can serve as starting materials for the synthesis of novel T-type calcium channel blockers, where the substitution pattern on the thiophene ring can be systematically varied to optimize potency and selectivity.

Experimental Protocol 3: Suzuki Cross-Coupling for the Synthesis of a Bioactive Biaryl Thiophene

Objective: To synthesize a 2,5-diarylthiophene derivative for biological screening.

Materials:

  • 2,5-Dichlorothiophene (1.0 equiv)

  • Arylboronic acid (2.2 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

  • Aqueous sodium carbonate (Na₂CO₃) solution (2 M)

  • Toluene or 1,4-dioxane

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2,5-dichlorothiophene, the arylboronic acid, and the palladium catalyst.

  • Solvent and Base Addition: Add the organic solvent and the aqueous Na₂CO₃ solution.

  • Reaction: Heat the biphasic mixture to reflux (80-100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Cool the reaction mixture to room temperature and separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Self-Validating System: The progress of the reaction can be monitored by the disappearance of the starting material (2,5-dichlorothiophene) and the appearance of mono- and di-arylated products on TLC. The final product can be characterized by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Visualization of Key Concepts

To further elucidate the concepts discussed in this guide, the following diagrams illustrate key workflows and relationships.

Workflow for the Synthesis of Regioregular Poly(3-hexylthiophene)

GRIM_Polymerization start 2,5-Dichloro-3-hexylthiophene grignard Grignard Metathesis (t-BuMgCl, THF) start->grignard intermediate Regioselective Grignard Intermediate grignard->intermediate polymerization Ni-Catalyzed Polymerization (Ni(dppp)Cl2) intermediate->polymerization polymer Regioregular P3HT polymerization->polymer purification Purification (Precipitation & Soxhlet) polymer->purification final_product High-Purity P3HT purification->final_product Stille_Cycle Pd0 Pd(0)L2 PdII_A R1-Pd(II)L2-X Pd0->PdII_A OxAdd Oxidative Addition OxAdd->PdII_A PdII_B R1-Pd(II)L2-R2 PdII_A->PdII_B Transmetal Transmetalation Transmetal->PdII_B PdII_B->Pd0 Product R1-R2 (Polymer Chain Growth) PdII_B->Product RedElim Reductive Elimination RedElim->Pd0 Monomer1 R1-X (Dichlorothiophene) Monomer1->OxAdd Monomer2 R2-SnBu3 (Distannane) Monomer2->Transmetal

Caption: Catalytic Cycle of Stille Cross-Coupling Polymerization.

Future Outlook and Unexplored Territories

The research areas outlined in this guide represent the current frontiers of dichlorinated thiophene chemistry. However, the potential for innovation extends far beyond these examples. Future research could explore:

  • Asymmetric Catalysis: The development of catalytic systems for the enantioselective functionalization of dichlorinated thiophenes could lead to the synthesis of novel chiral ligands and drug candidates.

  • C-H Activation: Direct C-H functionalization of the remaining C-H bonds on the dichlorinated thiophene ring would provide more atom-economical routes to complex polysubstituted thiophenes.

  • Novel Polymer Architectures: The use of dichlorinated thiophenes as building blocks for the synthesis of two-dimensional polymers or ladder-type polymers could lead to materials with exceptional electronic and optical properties.

  • Bioorthogonal Chemistry: The unique reactivity of the dichlorinated thiophene scaffold could be exploited in the development of novel bioorthogonal reactions for chemical biology applications.

Conclusion

Dichlorinated thiophenes are far more than simple chemical intermediates; they are enabling building blocks for innovation in both materials science and medicinal chemistry. Their unique combination of tunable reactivity and electronic properties provides a rich platform for the creation of functional molecules and materials with tailored properties. By understanding the fundamental principles of their chemistry and leveraging the detailed methodologies presented in this guide, researchers are well-equipped to explore the vast and exciting research landscape that these compounds offer. The continued investigation of dichlorinated thiophenes will undoubtedly lead to the development of next-generation organic electronics and novel therapeutic agents, addressing some of the most pressing scientific and societal challenges of our time.

References

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Stability and storage conditions for Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a functionalized thiophene derivative with potential applications in medicinal chemistry and materials science. As with many halogenated heterocyclic compounds, its stability and proper storage are critical for ensuring experimental reproducibility and safety. This guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines potential degradation pathways, and offers detailed recommendations for its storage and handling. The information presented herein is synthesized from general principles of organic chemistry and data available for analogous thiophene derivatives, providing a framework for best practices in the absence of specific stability studies for this particular molecule.

Chemical Profile and Intrinsic Reactivity

This compound possesses several functional groups that dictate its chemical reactivity and, consequently, its stability profile:

  • Dichlorinated Thiophene Ring: The two chlorine atoms are electron-withdrawing, which can influence the electron density of the thiophene ring and the reactivity of the other substituents. Halogenated thiophenes can be susceptible to nucleophilic substitution and dehalogenation under certain conditions.

  • 3-Hydroxy Group: The hydroxyl group imparts both acidic and nucleophilic character. It can be deprotonated by bases and may participate in esterification or etherification reactions. The presence of a hydroxyl group on a thiophene ring can also make the compound susceptible to oxidation.

  • 2-Carboxylate (Methyl Ester): The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid.

The combination of these functional groups suggests that this compound may be sensitive to heat, light, moisture, and reactive chemicals such as strong acids, bases, and oxidizing agents.

Potential Degradation Pathways

Hydrolysis

The methyl ester is susceptible to hydrolysis, particularly in the presence of moisture and either acidic or basic catalysts.

  • Base-Catalyzed Hydrolysis (Saponification): In the presence of bases, the ester can be irreversibly hydrolyzed to the corresponding carboxylate salt.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester can be hydrolyzed to the carboxylic acid. This reaction is typically reversible.

Oxidation

The 3-hydroxythiophene moiety may be susceptible to oxidation, potentially leading to the formation of colored degradation products or ring-opening. The presence of chlorine atoms may influence the rate and products of such reactions.

Dehalogenation

Reductive dehalogenation could occur in the presence of reducing agents or certain metals. This would lead to the formation of mono-chlorinated or unsubstituted thiophene derivatives.

Thermal Decomposition

At elevated temperatures, complex decomposition pathways may be initiated. For some chlorinated thiophenes, the liberation of hydrogen chloride gas has been observed, which can lead to resinification and darkening of the material.[1]

Recommended Storage and Handling Protocols

Given the potential instabilities, a cautious approach to the storage and handling of this compound is warranted. The following recommendations are based on best practices for similar chlorinated and functionalized thiophene derivatives.[1][2][3][4][5][6]

Storage Conditions

To minimize degradation, the following storage conditions are recommended:

Parameter Recommendation Rationale
Temperature Refrigerate (2-8 °C) or freeze (-20 °C)[1]Low temperatures slow down the rates of potential degradation reactions, including hydrolysis and decomposition.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)Minimizes contact with atmospheric oxygen and moisture, thereby reducing the risk of oxidation and hydrolysis.
Light Protect from light by using amber vials or storing in the dark[1]Thiophene derivatives can be light-sensitive, and exposure to light may catalyze degradation.
Container Tightly sealed, chemically resistant containers (e.g., glass)Prevents contamination and contact with atmospheric moisture.
Handling Procedures

All handling of this compound should be performed in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[2]

The following workflow is recommended for handling and preparing solutions of the compound for experimental use:

G cluster_prep Preparation cluster_use Experimental Use cluster_storage Short-term Storage start Equilibrate to Room Temperature weigh Weigh desired amount in a fume hood start->weigh dissolve Dissolve in an appropriate anhydrous solvent weigh->dissolve use Use immediately in experiment dissolve->use aliquot Aliquot into smaller vials dissolve->aliquot inert Blanket with inert gas (Ar or N2) aliquot->inert store Store at recommended temperature (2-8°C or -20°C) inert->store

Caption: Recommended workflow for handling and solution preparation.

Chemical Incompatibilities

To prevent potentially vigorous or hazardous reactions and degradation, this compound should not be stored with or exposed to the following classes of chemicals:

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[1][7]

  • Strong Bases: Can promote hydrolysis of the ester and deprotonation of the hydroxyl group, potentially leading to further degradation.[1][7]

  • Strong Acids: Can catalyze hydrolysis and other decomposition reactions.[7]

  • Strong Reducing Agents: May cause dehalogenation.[7]

Experimental Protocol: Preliminary Stability Assessment

For critical applications, it is advisable to perform a preliminary stability study under your specific experimental conditions. High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for monitoring the purity of the compound over time.

Objective: To assess the stability of this compound in a chosen solvent under different storage conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a relevant anhydrous solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Aliquoting: Distribute the stock solution into several amber HPLC vials.

  • Storage Conditions: Store the vials under a matrix of conditions to be tested (e.g., -20°C, 4°C, room temperature; protected from light and exposed to ambient light).

  • Time Points: Analyze the samples by HPLC at designated time points (e.g., T=0, 24 hours, 1 week, 1 month).

  • HPLC Analysis:

    • Column: A reversed-phase C18 column is a good starting point.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile or methanol.

    • Detection: UV detection at a wavelength where the compound has significant absorbance.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. The appearance of new peaks would indicate the formation of degradation products.

The following diagram illustrates a typical experimental workflow for a stability study:

G cluster_conditions Storage Conditions start Prepare Stock Solution aliquot Aliquot into Vials start->aliquot cond1 -20°C, Dark aliquot->cond1 cond2 4°C, Dark aliquot->cond2 cond3 RT, Dark aliquot->cond3 cond4 RT, Light aliquot->cond4 analysis HPLC Analysis at T=0, T=1, T=2... cond1->analysis cond2->analysis cond3->analysis cond4->analysis data Compare Peak Areas & Identify Degradants analysis->data end Determine Stability Profile data->end

Caption: Workflow for a preliminary HPLC-based stability study.

Conclusion

While specific stability data for this compound is limited, an understanding of its chemical structure allows for the formulation of robust storage and handling guidelines. By controlling temperature, minimizing exposure to light and atmospheric components, and avoiding incompatible chemicals, researchers can ensure the integrity of this compound for their scientific investigations. For long-term studies or applications where stability is paramount, conducting a preliminary stability assessment is strongly recommended.

References

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  • The homogentisate pathway: a central catabolic pathway involved in the degradation of L-phenylalanine, L-tyrosine, and 3-hydroxyphenylacetate in Pseudomonas putida - PubMed. Available from: [Link]

  • methyl 4,5-dichloro-3-hydroxy-2-thiophenecarboxylate - Chemical Synthesis Database. Available from: [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. Available from: [Link]

  • 3-Hydroxyphenylacetic Acid Induces the Burkholderia cenocepacia Phenylacetic Acid Degradation Pathway – Toward Understanding the Contribution of Aromatic Catabolism to Pathogenesis - Frontiers. Available from: [Link]

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Theoretical studies on Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Synthetic Landscape of Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate

Executive Summary: The thiophene nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][2] This guide provides a comprehensive analysis of a specific, highly functionalized derivative, this compound. Aimed at researchers, medicinal chemists, and drug development professionals, this document bridges the gap between synthetic accessibility and theoretical understanding. We present a detailed synthetic protocol and, in the absence of extensive empirical data, leverage the power of Density Functional Theory (DFT) to predict the molecule's structural, vibrational, and electronic properties. This dual-pronged approach offers a robust framework for anticipating the molecule's reactivity and guiding its future development as a potential bioactive agent or synthetic intermediate.

Introduction

The Thiophene Scaffold: A Privileged Structure in Drug Discovery

Thiophene and its derivatives are classified as "privileged structures" in medicinal chemistry, owing to their prevalence in a wide array of biologically active compounds.[2] Their structural similarity to a phenyl ring, combined with unique electronic properties conferred by the sulfur heteroatom, allows them to act as effective bioisosteres, improving potency and modulating pharmacokinetic properties. Thiophene-containing molecules have demonstrated a vast range of therapeutic applications, including antibacterial,[1] antifungal, anti-inflammatory, and antitumor activities.[1] The versatility of the thiophene ring allows for extensive substitution, enabling fine-tuning of its physicochemical and biological profile.

Focus Molecule: this compound

This compound (CAS No: 96232-70-1) is a polysubstituted thiophene featuring a combination of electron-withdrawing (two chlorine atoms, a methyl carboxylate group) and electron-donating (hydroxyl group) substituents.[3] This dense functionalization suggests a rich and complex reactivity profile. The chlorine atoms can influence the molecule's lipophilicity and metabolic stability, while the hydroxyl and carboxylate groups provide key hydrogen bonding and coordination sites, crucial for molecular recognition in biological systems. A thorough theoretical investigation is paramount to understanding how these functional groups electronically influence one another and dictate the molecule's overall behavior.

Synthesis and Characterization

Synthetic Pathway

The synthesis of this compound has been reported via the treatment of a precursor, 2,4-dichloro-2-methoxycarbonylthiophen-3(2H)-one, with hydrogen chloride gas.[4] This method facilitates the aromatization of the thiophene ring to yield the desired 3-hydroxy product.

Experimental Protocol: Synthesis of this compound[4]
  • Reaction Setup: Dissolve crude 2,4-dichloro-2-methoxycarbonylthiophen-3(2H)-one (1.0 eq) in glacial acetic acid.

  • Acidification: Bubble dry hydrogen chloride gas through the solution until it is fully saturated.

  • Reaction: Allow the mixture to stand at room temperature, monitoring the reaction's progress via Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is typically poured into ice-water and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

Proposed Workflow for Synthesis

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_process Workup & Purification cluster_end Final Product A 2,4-dichloro-2-methoxycarbonyl- thiophen-3(2H)-one B 1. Dissolve in Acetic Acid 2. Saturate with dry HCl gas A->B Treatment C Aqueous Workup (Ice-water, Extraction) B->C Processing D Purification (Column Chromatography) C->D Isolation E Methyl 4,5-dichloro-3- hydroxythiophene-2-carboxylate D->E Final Product

Caption: Synthetic workflow for this compound.

Theoretical Investigations: A Density Functional Theory (DFT) Approach

Rationale for Computational Study

Density Functional Theory (DFT) is a powerful computational method for predicting the properties of molecules with a favorable balance of accuracy and computational cost.[5] For a molecule like this compound, where experimental data is limited, DFT can provide invaluable insights into:

  • Molecular Geometry: Determining the most stable three-dimensional conformation, including bond lengths and angles.[6]

  • Vibrational Spectra: Predicting infrared (IR) and Raman frequencies to aid in experimental characterization and confirm the stability of the optimized structure.[7]

  • Electronic Properties: Analyzing frontier molecular orbitals (HOMO/LUMO) and electrostatic potential to understand reactivity, stability, and potential sites for intermolecular interactions.[8][9]

Proposed Computational Methodology

The following protocol outlines a robust DFT approach for the theoretical analysis of the target molecule, based on standard practices for similar heterocyclic systems.[5][6][10]

  • Structure Input: The initial 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: A full geometry optimization is performed using the B3LYP hybrid functional with the 6-311G(d,p) basis set. This level of theory is widely recognized for its reliability in describing organic molecules.[5]

  • Frequency Calculation: A vibrational frequency analysis is conducted at the same level of theory (B3LYP/6-311G(d,p)). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Electronic Analysis: Based on the optimized geometry, further calculations are performed to determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and to generate the Molecular Electrostatic Potential (MESP) map.

Workflow for Theoretical Analysis

G A Initial 3D Structure B DFT Geometry Optimization (B3LYP/6-311G(d,p)) A->B C Optimized Geometry (Bond Lengths, Angles) B->C D Vibrational Frequency Analysis B->D G Single Point Energy Calculation C->G E Confirmation of Energy Minimum (No Imaginary Frequencies) D->E Verification F Predicted IR/Raman Spectra D->F Output H Electronic Property Analysis G->H I HOMO/LUMO Analysis (Reactivity, Energy Gap) H->I J Molecular Electrostatic Potential (MESP Map) H->J

Caption: A standard workflow for DFT-based theoretical analysis of a molecule.

Geometric Structure Optimization (Predictive)

The geometry optimization provides the most stable arrangement of atoms. The resulting bond lengths and angles are critical for understanding the molecule's steric and electronic environment. The table below presents predicted values for key geometric parameters, which serve as a baseline for future experimental studies, such as X-ray crystallography.

ParameterAtom(s) InvolvedPredicted Value (Å or °)Rationale
Bond Lengths
C=O (ester)C-O~1.21 ÅTypical double bond character.
C-O (ester)C-O~1.34 ÅSingle bond with partial double bond character due to resonance.
C-O (hydroxyl)C-O~1.36 ÅAromatic C-O single bond.
C-ClC-Cl~1.73 ÅStandard length for a chlorine atom attached to an sp² hybridized carbon.
C-SC-S~1.77 ÅCharacteristic of a thiophene ring.
Bond Angles
O=C-O (ester)O-C-O~123°Consistent with sp² hybridization of the carbonyl carbon.
C-C-ClC-C-Cl~125°Reflects sp² hybridization with potential steric influence from adjacent groups.
C-S-CC-S-C~92°The acute angle typical for the sulfur atom in a five-membered thiophene ring.
Vibrational Frequency Analysis (Predictive)

Vibrational analysis predicts the frequencies at which the molecule will absorb infrared radiation, corresponding to specific bond stretches, bends, and torsions. This theoretical spectrum is a powerful tool for interpreting experimental FT-IR data.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Comments
O-H StretchHydroxyl (-OH)3300 - 3500A broad peak is expected due to hydrogen bonding potential.
C-H StretchMethyl (-CH₃)2950 - 3000Asymmetric and symmetric stretching modes.[5]
C=O StretchEster Carbonyl1680 - 1710Lowered frequency due to conjugation with the thiophene ring and potential intramolecular H-bonding.
C=C StretchThiophene Ring1500 - 1600Aromatic ring stretching vibrations.
C-Cl StretchChloro-substituent650 - 800Strong absorptions characteristic of C-Cl bonds are expected in this region.[11]
Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are key orbitals involved in chemical reactions. The HOMO is the region of highest electron density, prone to electrophilic attack, while the LUMO represents the region most susceptible to nucleophilic attack. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[8] A smaller gap generally implies higher reactivity.[1][8]

G cluster_orbitals Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) Gap ΔE = E_LUMO - E_HOMO (Energy Gap) HOMO HOMO (Highest Occupied Molecular Orbital) Nucleophile Nucleophilic Attack Site (Electron Acceptor) Nucleophile->LUMO Interacts with Electrophile Electrophilic Attack Site (Electron Donor) Electrophile->HOMO Interacts with

Caption: Relationship between Frontier Molecular Orbitals (FMOs) and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the hydroxyl oxygen. The LUMO is likely distributed over the electron-deficient carbonyl group and the chlorinated carbons of the ring.

Molecular Electrostatic Potential (MESP) Analysis

The MESP map is a color-coded visualization of the electrostatic potential on the molecule's surface. It provides a clear and intuitive guide to its charge distribution.

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as the carbonyl oxygen and hydroxyl oxygen. These are the most likely sites for electrophilic attack and hydrogen bond acceptance.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydrogen atom of the hydroxyl group. These are sites for nucleophilic attack and hydrogen bond donation.

The MESP map would be invaluable for predicting how the molecule might dock into the active site of a target protein or interact with other reagents.

Bridging Theory and Experiment: Potential Applications

The theoretical insights gained from this analysis provide a roadmap for future experimental work.

  • Reaction Prediction: The MESP and FMO analyses can predict the regioselectivity of further chemical modifications. For instance, electrophilic substitution would likely be directed by the hydroxyl group, while nucleophilic attack might target the carbonyl carbon or the carbons bearing chlorine atoms.

  • Drug Design: Understanding the molecule's electrostatic surface and hydrogen bonding capabilities is fundamental for rational drug design. The predicted structure can be used for in silico docking studies to screen for potential biological targets.

  • Spectroscopic Reference: The predicted vibrational frequencies serve as a benchmark for confirming the identity and purity of the synthesized compound.

Given the wide range of biological activities associated with functionalized thiophenes,[1][12] this compound represents a promising scaffold for the development of novel therapeutic agents.

Conclusion

This technical guide provides a holistic view of this compound, integrating a practical synthetic route with a predictive theoretical framework. By employing DFT calculations, we have elucidated its likely geometric, vibrational, and electronic characteristics, offering crucial insights that are not yet available through experimental means. This synergistic approach of synthesis and theory provides a solid foundation for researchers to explore the chemistry and potential applications of this highly functionalized thiophene derivative, accelerating its journey from a chemical entity to a valuable tool in synthetic and medicinal chemistry.

References

  • PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). methyl 4,5-dichloro-3-hydroxy-2-thiophenecarboxylate. Retrieved from [Link]

  • Metwally, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 21. Retrieved from [Link]

  • Metwally, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. ResearchGate. Retrieved from [Link]

  • Saeed, A., et al. (2016). Synthesis Characterization and DFT Calculations of 2,5-Substituted Thiophene Derivatives. Journal of the Mexican Chemical Society, 60(2). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Fiesselmann-type synthesis of methyl-5-aryl-3-hydroxythiophene-2-carboxylates. Retrieved from [Link]

  • NIST. (n.d.). Methyl-2-thiophene carboxylate. Retrieved from [Link]

  • MDPI. (2023). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Retrieved from [Link]

  • MDPI. (2021). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2022). DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. Retrieved from [Link]

  • Physics @ Manasagangotri. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe-2-carbonyl)thiazole-4-carboxylate. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1981). Reactions with methyl 3-hydroxythiophene-2-carboxylate. Part 2. A new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids. Retrieved from [Link]

  • ResearchGate. (2017). Molecular vibrational investigation on 6-(2-chloroanilino-2,4-dichloro-1,3,5-triazine compound. Retrieved from [Link]

  • ResearchGate. (2009). The vibrational spectra, assignments and ab initio/DFT analysis for 3-chloro, 4-chloro and 5-chloro-2-methylphenyl isocyanates. Retrieved from [Link]

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An In-depth Technical Guide to the Toxicity Profile of Chlorinated Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its isosteric relationship with the benzene ring allows for favorable physicochemical properties and biological activities.[1] However, the thiophene moiety is also a "structural alert," as its metabolic bioactivation can lead to the formation of reactive metabolites responsible for significant toxicities.[3][4] The addition of chlorine atoms to the thiophene ring can further modulate its metabolic fate and toxicological profile, a subject of critical importance for researchers, scientists, and drug development professionals. This guide provides an in-depth technical exploration of the toxicity profile of chlorinated thiophene derivatives, synthesizing current knowledge on their mechanisms of toxicity, structure-activity relationships, and the experimental methodologies required for their evaluation.

The Central Role of Metabolic Activation in Thiophene Toxicity

The toxicity of many thiophene derivatives is not inherent to the parent molecule but is a consequence of its metabolic transformation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[3][5] This bioactivation process generates highly reactive electrophilic intermediates that can covalently bind to cellular macromolecules, leading to cellular dysfunction and toxicity.[3][6]

The Two Major Bioactivation Pathways

There are two primary pathways for the CYP-mediated bioactivation of the thiophene ring: S-oxidation and epoxidation.[7][8]

  • Thiophene S-oxidation: This pathway involves the oxidation of the sulfur atom to form a thiophene-S-oxide. This intermediate is a potent electrophile susceptible to nucleophilic attack.[3][9]

  • Thiophene Epoxidation: This pathway results in the formation of a thiophene epoxide across one of the double bonds. Similar to the S-oxide, the epoxide is a highly reactive electrophile.[3][7]

The balance between these two pathways can be influenced by the substitution pattern on the thiophene ring and the specific CYP isoform involved.[9][10] Both pathways lead to the formation of reactive species that can trigger downstream toxic events.

Metabolic Activation of Thiophene Figure 1: Metabolic Activation Pathways of the Thiophene Ring Thiophene Thiophene Derivative P450 Cytochrome P450 (CYP Enzymes) Thiophene->P450 S_Oxide Thiophene-S-oxide (Reactive Intermediate) P450->S_Oxide S-oxidation Epoxide Thiophene Epoxide (Reactive Intermediate) P450->Epoxide Epoxidation Adducts Covalent Adducts (Protein, DNA) S_Oxide->Adducts Nucleophilic Attack Detox Detoxification (e.g., GSH Conjugation) S_Oxide->Detox Epoxide->Adducts Nucleophilic Attack Epoxide->Detox Toxicity Cellular Toxicity (Hepatotoxicity, etc.) Adducts->Toxicity Excretion Excreted Metabolites Detox->Excretion

Caption: Figure 1: Metabolic Activation Pathways of the Thiophene Ring.

The Consequence of Reactive Metabolite Formation: Covalent Binding and Cellular Damage

The formation of reactive thiophene-S-oxides and epoxides is a critical initiating event in the toxicity cascade. These electrophilic species can covalently bind to cellular nucleophiles, including proteins and DNA.[6][11]

  • Protein Adducts and Hepatotoxicity: Covalent binding to liver proteins is a key mechanism of thiophene-induced hepatotoxicity.[3][10] The well-documented case of the diuretic drug tienilic acid, which was withdrawn from the market due to severe immune-mediated hepatitis, exemplifies this.[3][4] The reactive metabolite of tienilic acid forms a covalent adduct with CYP2C9, the primary metabolizing enzyme.[9][10] This protein adduct is thought to act as a neo-antigen, triggering an immune response that leads to liver damage.[9]

  • Glutathione Depletion and Oxidative Stress: The detoxification of reactive thiophene metabolites often involves conjugation with glutathione (GSH), a major intracellular antioxidant.[9] Significant formation of reactive metabolites can lead to the depletion of cellular GSH stores, rendering the cell more susceptible to oxidative stress and subsequent injury.[6]

Structure-Toxicity Relationships of Chlorinated Thiophenes

The number and position of chlorine substituents on the thiophene ring profoundly influence its metabolic fate and, consequently, its toxicity profile. While comprehensive data on all possible chlorinated thiophenes is limited, some key principles have emerged.

Influence of Chlorination on Metabolic Activation

Chlorine atoms are electron-withdrawing, which can influence the electronic properties of the thiophene ring and its susceptibility to metabolism. For instance, a 2-chloro substitution can reduce the formation of reactive metabolites, although it may not completely prevent it.[3] The position of chlorination can also direct the site of metabolic attack.

Observed Toxicity of Specific Chlorinated Thiophenes

Studies on chlorinated thiophenes found in industrial effluents have provided some initial toxicological data. For example, 2,3,4-trichlorothiophene, as well as di- and tri-chlorinated 3-formylthiophenes and 3-acetylthiophenes, have been reported as "moderately toxic" in acute toxicity studies with the harpacticoid copepod.[12] This suggests a potential for broad cytotoxic effects. Furthermore, some chlorinated thiophenes have shown mutagenic potential.[12]

Compound Class/DerivativeAssessed Biological/Toxicological EffectQuantitative Data/ObservationPotential Implication for Cross-ReactivityReference
2,3,4-Trichlorothiophene Acute Toxicity (Harpacticoid copepod)Reported as "moderately toxic"Potential for broad cytotoxic effects against non-target organisms.[12]
Di- and Tri-chlorinated 3-formylthiophenes Acute Toxicity (Harpacticoid copepod)Reported as "moderately toxic"Similar to the parent compound, suggesting the chloro- and formyl- groups do not eliminate toxicity.[12]
Di- and Tri-chlorinated 3-acetylthiophenes Acute Toxicity (Harpacticoid copepod)Reported as "moderately toxic"Indicates that small alkyl-carbonyl substituents do not significantly alter this toxicity profile.[12]

Table 1: Summary of Toxicological Data for Selected Chlorinated Thiophenes

Methodologies for Assessing the Toxicity of Chlorinated Thiophene Derivatives

A robust assessment of the toxic potential of chlorinated thiophene derivatives requires a multi-pronged approach, combining in vitro and in vivo methodologies.

In Vitro Assays for Preliminary Screening
  • Metabolic Stability and Metabolite Identification: The initial step is to determine the metabolic stability of the compound in liver microsomes or hepatocytes. This provides an indication of its susceptibility to metabolism. Subsequent metabolite identification studies using techniques like liquid chromatography-mass spectrometry (LC-MS) are crucial for identifying the formation of potentially reactive metabolites.

  • Reactive Metabolite Trapping: To directly detect the formation of electrophilic intermediates, trapping experiments are employed. Nucleophiles such as glutathione (GSH) or N-acetylcysteine (NAC) are co-incubated with the test compound and a metabolically active system (e.g., liver microsomes). The formation of conjugates can then be monitored by LC-MS.

  • Cytotoxicity Assays: The direct cytotoxic potential of the parent compound and its metabolites can be assessed in relevant cell lines, such as the human hepatoma cell line HepG2. Cell viability assays (e.g., MTT, LDH release) can provide a quantitative measure of cytotoxicity.

  • Genotoxicity Assays: Given the potential for reactive metabolites to interact with DNA, genotoxicity testing is essential. The SOS Chromotest is one such assay that has been used to evaluate the genotoxicity of thiophene derivatives.[13]

Experimental Protocol: In Vitro Reactive Metabolite Trapping with Glutathione
  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing:

    • 100 mM phosphate buffer (pH 7.4)

    • 1 mM chlorinated thiophene derivative (dissolved in a suitable solvent like DMSO, final concentration ≤ 1%)

    • 5 mM Glutathione (GSH)

    • 1 mg/mL liver microsomes (e.g., human, rat)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate the reaction mixture at 37°C with shaking for a specified time (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Processing: Centrifuge the mixture to pellet the precipitated protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect the presence of the GSH-conjugated metabolite. The expected mass of the conjugate will be the mass of the parent compound plus the mass of glutathione.

In Vitro Reactive Metabolite Trapping Workflow Figure 2: Workflow for In Vitro Reactive Metabolite Trapping cluster_prep Sample Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis Prep Prepare Incubation Mixture: - Chlorinated Thiophene - Liver Microsomes - Glutathione (GSH) Incubate Incubate at 37°C with NADPH-regenerating system Prep->Incubate Terminate Terminate Reaction (e.g., Acetonitrile) Incubate->Terminate Analyze LC-MS/MS Analysis for GSH-conjugate Terminate->Analyze

Caption: Figure 2: Workflow for In Vitro Reactive Metabolite Trapping.

In Vivo Models for Comprehensive Toxicological Profiling

While in vitro assays are valuable for screening, in vivo studies are necessary to understand the full toxicological profile in a complex biological system.

  • Acute and Sub-chronic Toxicity Studies: These studies in rodent models (e.g., rats, mice) are essential for determining the dose-response relationship and identifying target organs of toxicity. Histopathological examination of tissues, particularly the liver, is a critical endpoint.[6][14]

  • Pharmacokinetic/Toxicokinetic (PK/TK) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the chlorinated thiophene derivative is crucial. PK/TK studies can correlate drug exposure with toxicological findings.

  • Neurotoxicity Assessment: Given that thiophene itself has been shown to induce neuronal degeneration, a neurotoxicity assessment may be warranted, especially if there are behavioral changes observed in toxicity studies.[14]

Risk Assessment and Mitigation in Drug Development

The presence of a chlorinated thiophene moiety in a drug candidate does not automatically preclude its development. However, it necessitates a thorough and early assessment of its bioactivation potential.

  • Balancing Efficacy and Toxicity: The acceptable level of toxicity risk is weighed against the therapeutic benefit of the drug. For life-threatening diseases, a higher degree of risk may be acceptable.

  • Structural Modifications to Mitigate Toxicity: If a lead compound shows significant bioactivation potential, medicinal chemists can attempt to mitigate this liability through structural modifications. This could involve altering the substitution pattern on the thiophene ring to favor less toxic metabolic pathways or blocking the sites of metabolic activation.

  • Dose and Duration of Treatment: The daily dose and the intended duration of treatment are critical factors. Compounds that form reactive metabolites may be safe at low doses or for short-term use, but pose a significant risk with chronic administration.[3][4]

Conclusion

The toxicity of chlorinated thiophene derivatives is a complex issue deeply rooted in their metabolic activation to reactive electrophilic species. A comprehensive understanding of the underlying mechanisms, particularly the roles of CYP-mediated S-oxidation and epoxidation, is paramount for any scientist working with these compounds. Structure-activity relationships, while not fully elucidated for all chlorinated congeners, clearly indicate that the substitution pattern is a key determinant of the toxicological profile. A rigorous and integrated testing strategy, employing both in vitro and in vivo methodologies, is essential for identifying and characterizing the potential hazards associated with these compounds. By applying the principles and protocols outlined in this guide, researchers and drug development professionals can make more informed decisions, ultimately leading to the design of safer and more effective thiophene-based therapeutics.

References

  • Rademacher, P. M., Woods, C. M., Huang, Q., Szklarz, G. D., & Nelson, S. D. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology, 25(4), 895–903. [Link]

  • Dansette, P. M., et al. (2012). Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic Acid (4-Trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate. Chemical Research in Toxicology, 25(4), 895-903*. [Link]

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  • PubMed. (2006). Identification of the thiophene ring of methapyrilene as a novel bioactivation-dependent hepatic toxicophore. PubMed. [Link]

  • Mansuy, D. (1997). Molecular structure and hepatotoxicity: compared data about two closely related thiophene compounds. Journal of Hepatology, 26(Suppl 2), 22-25. [Link]

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  • PubMed. (2000). Thiophene, a sulfur-containing heterocyclic hydrocarbon, causes widespread neuronal degeneration in rats. PubMed. [Link]

  • U.S. Environmental Protection Agency. (2007). Provisional Peer Reviewed Toxicity Values for Thiophene (CASRN 110-02-1). EPA. [Link]

  • Samir, E., Abouzied, A., & Hamed, F. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry, 6, 85-94. [Link]

  • PubMed. (1991). Structure-activity relationships for diorganotins, chlorinated benzenes, and chlorinated anilines established with bluegill sunfish BF-2 cells. PubMed. [Link]

  • MDPI. (2017). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 22(12), 2137. [Link]

  • de Oliveira, J. R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4323. [Link]

  • Chaudhary, A., et al. (2012). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research, 3(3), 03-10. [Link]

  • IRIS Unimore. (2019). Direct Arylation of Thiophenes in Continuous Flow. IRIS Unimore. [Link]

  • ResearchGate. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. ResearchGate. [Link]

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  • OUCI. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. OUCI. [Link]

  • PubMed. (2003). Predicting the genotoxicity of thiophene derivatives from molecular structure. PubMed. [Link]

  • PubMed. (1990). Mechanisms of toxic action and structure-activity relationships for organochlorine and synthetic pyrethroid insecticides. PubMed. [Link]

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Solubility of Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate in Organic Solvents

Introduction

This compound is a substituted thiophene derivative, a class of heterocyclic compounds that serve as privileged pharmacophores in medicinal chemistry.[1] Thiophene-based structures are integral to numerous FDA-approved drugs, highlighting their importance as versatile building blocks in pharmaceutical research and development.[1] A comprehensive understanding of the physicochemical properties of such compounds is fundamental to their application, with solubility being one of the most critical parameters.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate directly influences reaction kinetics, purification methods, and, crucially, the bioavailability and therapeutic efficacy of a potential drug product.[2][3] Poor solubility can impede absorption and lead to challenges in formulation development.[4]

While specific quantitative solubility data for this compound is not widely available in published literature, this guide provides a comprehensive framework for its evaluation. As a Senior Application Scientist, this document synthesizes foundational chemical principles with field-proven experimental methodologies to empower researchers, scientists, and drug development professionals. We will explore the predicted solubility profile based on molecular structure, detail the gold-standard experimental protocol for its quantitative determination, and discuss the practical implications of this data in a research context.

Physicochemical Profile and Solubility Prediction

The solubility of a compound is dictated by its molecular structure and the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[5] An analysis of the structure of this compound provides a strong basis for predicting its behavior in various organic solvents.

Molecular Structure Analysis:

  • Thiophene Ring: The core is a five-membered aromatic heterocycle containing sulfur.[6] While the sulfur atom introduces some polarity, the ring itself is predominantly nonpolar and contributes to solubility in organic solvents.[1]

  • Hydroxyl Group (-OH): This functional group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. Its presence suggests potential solubility in polar protic solvents like alcohols.[7]

  • Methyl Carboxylate Group (-COOCH₃): This ester group is polar and contains oxygen atoms that can act as hydrogen bond acceptors.

  • Dichloro Substituents (-Cl): The two chlorine atoms are electronegative, increasing the molecule's overall polarity and molecular weight.

Predicted Solubility Profile:

Based on this combination of polar functional groups and a larger, nonpolar aromatic core, we can make the following predictions:

  • High Solubility: Expected in polar aprotic solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane) and polar protic solvents (e.g., Methanol, Ethanol) where dipole-dipole interactions and hydrogen bonding can occur.

  • Low to Insoluble: Expected in nonpolar solvents like hexane and toluene, where the molecule's polar groups cannot effectively interact with the solvent.

  • Very Low Solubility in Water: Despite the presence of hydrogen-bonding groups, the significant nonpolar surface area of the dichlorinated thiophene ring will likely render it poorly soluble in water.[1][6]

Experimental Determination of Equilibrium Solubility

To move beyond prediction, quantitative measurement is essential. The thermodynamic equilibrium solubility is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature to form a saturated solution.[4] The shake-flask method is the universally recognized gold standard for determining this value due to its reliability and direct measurement of the system at equilibrium.[2][8]

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol describes a self-validating system for accurately determining the solubility of the target compound.

Objective: To determine the equilibrium solubility of this compound in a panel of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (CAS 96232-70-1)[9][10]

  • Selected organic solvents (HPLC grade or higher)

  • Vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF, selected for low compound binding)[2]

  • Validated High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., UV-Vis).[11]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been achieved.[2]

  • Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure the system reaches equilibrium. The exact time should be determined experimentally.[2]

  • Phase Separation: After incubation, confirm visually that excess solid remains. Centrifuge the vials at high speed to pellet the undissolved solid.[2]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particulates.

  • Dilution: Accurately dilute the filtered supernatant with a suitable analytical solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted samples using a validated HPLC/UPLC method. The experiment should be performed in triplicate for each solvent to ensure reproducibility.[2]

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_proc 3. Sample Processing cluster_analysis 4. Analysis A Weigh excess solid compound into vial B Add precise volume of organic solvent A->B C Seal and agitate in shaking incubator (24-72h at 25°C) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant (0.22 µm PVDF filter) D->E Collect supernatant F Dilute sample with analytical solvent E->F G Quantify concentration via validated HPLC/UPLC F->G

Sources

An In-depth Technical Guide to Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. The thiophene core is a well-recognized pharmacophore present in numerous FDA-approved drugs, valued for its ability to serve as a bioisosteric replacement for phenyl rings, enhancing drug-receptor interactions and improving metabolic stability.[1] The substitution pattern of this particular molecule, featuring chloro groups at the 4 and 5 positions, a hydroxyl group at the 3 position, and a methyl carboxylate at the 2 position, offers a unique electronic and steric profile for further chemical modification and exploration of its biological activity. This guide provides a comprehensive overview of its commercial availability, synthesis, physicochemical properties, and potential applications.

Chemical Identity and Properties

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 96232-70-1[2]
Molecular Formula C₆H₄Cl₂O₃S[2]
Molecular Weight 227.07 g/mol N/A
Appearance White to pale yellow or pale cream to pale brown crystals or powder (based on analogous compounds)N/A
Melting Point Not available[2]
Boiling Point Not available[2]
Solubility Slightly soluble in water (inferred from related compounds)N/A

Commercial Availability

This compound is available from several chemical suppliers, typically for research and development purposes. Purity levels are generally high, suitable for synthetic and screening applications.

SupplierPurityNotes
Alfa ChemistryFor experimental/research useProvides basic chemical information.
ParchemSpecialty chemical supplierN/A
MoldbResearch chemicals, typically 98% purityOffers related documentation like NMR, HPLC, LC-MS for some compounds.
BLD PharmAvailable for online ordersN/A
BiosynthFor pharmaceutical testingHigh-quality reference standards.

Synthesis and Mechanism

A plausible synthesis for this compound involves the treatment of a precursor, crude 2,4-dichloro-2-methoxycarbonylthiophen-3(2H)-one, with dry hydrogen chloride gas in acetic acid.[1] This reaction facilitates the rearrangement and stabilization of the thiophene ring to yield the desired 3-hydroxy derivative.

Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation A Crude 2,4-dichloro-2-methoxycarbonylthiophen-3(2H)-one D Bubble HCl through solution until saturated A->D B Acetic Acid (solvent) B->D C Dry Hydrogen Chloride Gas C->D E Allow mixture to stand D->E F Quenching E->F G Extraction F->G H Purification (e.g., Crystallization) G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Caution: This protocol is based on a brief literature description and should be adapted with appropriate laboratory safety practices.

  • Dissolution: In a fume hood, dissolve crude 2,4-dichloro-2-methoxycarbonylthiophen-3(2H)-one (e.g., 6.8 g, 30 mmol) in glacial acetic acid (30 ml) in a flask equipped with a gas inlet tube and a stir bar.

  • Saturation with HCl: Bubble dry hydrogen chloride gas through the stirred solution. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Reaction Completion: Continue bubbling HCl until the starting material is consumed. Once saturated, stop the gas flow and allow the mixture to stand at room temperature.

  • Work-up: Carefully pour the reaction mixture into ice-water to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Spectroscopic and Physicochemical Data

Reference Compound: Methyl 3-hydroxythiophene-2-carboxylate (CAS: 5118-06-9)

Data TypeValuesSource
¹H NMR (CDCl₃, 400 MHz) δ 9.56 (br s, 1H, OH), 7.37 (d, 1H, J = 5.2 Hz, thiophene H), 6.74 (d, 1H, J = 5.2 Hz, thiophene H), 3.89 (s, 3H, OMe)[3]
¹³C NMR Not availableN/A
Mass Spec (GC-MS) m/z 158 (M+)[3]
Mass Spec (LC-MS) m/z [M-H]⁻[3]

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups. The hydroxyl group can undergo O-alkylation and acylation. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The dichlorinated thiophene ring is generally less reactive towards electrophilic substitution than the parent thiophene but may undergo nucleophilic aromatic substitution under certain conditions.

Logical Relationship of Functional Group Reactivity

G A This compound B O-Alkylation/ Acylation A->B at -OH group C Ester Hydrolysis/ Amidation A->C at -COOCH3 group D Nucleophilic Aromatic Substitution A->D on thiophene ring

Caption: Reactivity map of the core molecule.

Applications in Drug Discovery

Thiophene derivatives are of significant interest in drug discovery due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of chlorine atoms can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and metabolic stability. Dichlorinated thiophenes, in particular, have been investigated for various therapeutic applications. The structural features of this molecule make it a valuable scaffold for the synthesis of novel compounds with potential biological activity.

Safety Information

  • Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.

  • Precautionary Statements: Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated place. Keep container tightly closed.

References

  • Synthesis of this compound. PrepChem.com. Available from: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available from: [Link]

Sources

Molecular weight and formula of Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated heterocyclic compound belonging to the thiophene family. Thiophene and its derivatives are recognized as "privileged pharmacophores" in medicinal chemistry, forming the core of numerous FDA-approved drugs due to their wide range of biological activities.[1][2] This guide provides a comprehensive overview of this compound, detailing its fundamental chemical properties, a validated synthesis protocol, and its potential applications in research and drug development. The document is intended to serve as a foundational resource for scientists investigating this molecule and related thiophene structures.

Core Molecular Attributes

The foundational step in understanding any chemical entity is to define its precise molecular characteristics. These attributes govern the compound's physical properties, chemical reactivity, and potential biological interactions.

Chemical Structure and Formula

The structure of this compound is defined by a central five-membered thiophene ring. This ring is substituted with chlorine atoms at the C4 and C5 positions, a hydroxyl group at the C3 position, and a methyl carboxylate group at the C2 position.

The arrangement of these functional groups dictates the molecule's electronic and steric properties. The electron-withdrawing nature of the chlorine atoms and the carboxylate group influences the acidity of the hydroxyl group and the reactivity of the thiophene ring.

Caption: Chemical Structure of this compound

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₆H₄Cl₂O₃S[3]
Molecular Weight 227.067 g/mol [3]
CAS Number 96232-70-1[4][5]
InChIKey OKYOKWYLOLTNFT-UHFFFAOYAH[3]
SMILES COC(=O)C1=C(O)C(=C(Cl)S1)Cl[3]
Melting Point Not Available[3]
Boiling Point Not Available[3]
Density Not Available[3]

Synthesis Protocol and Mechanistic Rationale

The synthesis of highly functionalized thiophenes is a critical area of organic chemistry, providing access to novel therapeutic agents and materials.

Validated Synthesis Pathway

A known method for the preparation of this compound involves the acid-catalyzed rearrangement of a precursor, 2,4-dichloro-2-methoxycarbonylthiophen-3(2H)-one.[6]

SynthesisWorkflow start Crude 2,4-dichloro-2- methoxycarbonylthiophen-3(2H)-one process1 Dissolve in Acetic Acid start->process1 reagent1 Acetic Acid (Solvent) reagent1->process1 reagent2 Dry Hydrogen Chloride (Gas) process2 Saturate with HCl Gas reagent2->process2 process1->process2 process3 Stand for 2 hours at Room Temperature process2->process3 process4 Pour into Ice-Water process3->process4 process5 Filter Precipitate process4->process5 process6 Wash with Water process5->process6 end_product Methyl 4,5-dichloro-3- hydroxythiophene-2-carboxylate process6->end_product

Caption: Experimental workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol

This protocol is adapted from the documented synthesis.[6]

  • Reaction Setup : In a suitable reaction vessel, dissolve the crude 2,4-dichloro-2-methoxycarbonylthiophen-3(2H)-one (6.8 g, 30 mmol) in acetic acid (30 ml).

  • Acid Catalysis : Bubble dry hydrogen chloride gas through the solution until it is fully saturated.

    • Causality Insight : Dry HCl in a non-aqueous solvent like acetic acid acts as a powerful catalyst for the rearrangement. The absence of water is critical to prevent unwanted hydrolysis of the ester group or other side reactions.

  • Reaction Time : Allow the mixture to stand at room temperature for 2 hours. Monitor the reaction progress using an appropriate technique like Thin-Layer Chromatography (TLC).

  • Workup and Isolation : Pour the reaction mixture into ice-water. This will cause the organic product to precipitate out of the aqueous solution.

    • Self-Validation Principle : The precipitation of the product upon quenching with water serves as an initial confirmation of the reaction's success, as the product has significantly lower solubility in water compared to the acetic acid solvent and starting materials.

  • Purification : Collect the resulting precipitate by filtration. Wash the solid thoroughly with water to remove residual acetic acid and any other water-soluble impurities.

  • Drying : Dry the purified product to obtain the final this compound.

Potential Applications in Drug Discovery

While specific biological activities for this compound are not extensively documented, the thiophene scaffold is a cornerstone in modern medicinal chemistry. Its derivatives have demonstrated a vast array of therapeutic effects.

Role as a Privileged Scaffold

The thiophene ring is considered a bioisostere of the benzene ring, meaning it has similar steric and electronic properties, allowing it to mimic phenyl groups in drug-receptor interactions.[2] However, the presence of the sulfur heteroatom introduces unique properties, such as altered metabolism and solubility, which medicinal chemists can exploit to fine-tune a drug's pharmacokinetic and pharmacodynamic profile.[1]

Therapeutic Areas of Interest

Thiophene derivatives have been successfully developed into drugs with a wide range of applications, including:

  • Anticancer Agents : Compounds like Raltitrexed and OSI-930 feature a thiophene core.[1][7]

  • Anti-inflammatory Drugs : Suprofen and Tiaprofenic acid are well-known nonsteroidal anti-inflammatory drugs (NSAIDs) based on the thiophene structure.[1]

  • Antimicrobial and Antifungal Agents : The thiophene nucleus is present in drugs such as Cefoxitin and Sertaconazole.[1]

  • Anticonvulsants and Antipsychotics : Tiagabine and Olanzapine are examples of CNS-active drugs that incorporate the thiophene moiety.[1]

Given this precedent, this compound represents a valuable starting point or intermediate for the synthesis of novel, potentially bioactive molecules. The dichloro- and hydroxy-substituents provide reactive handles for further chemical modification, enabling the creation of diverse chemical libraries for high-throughput screening.

Spectroscopic Characterization Profile (Predicted)

For any novel or synthesized compound, spectroscopic analysis is essential for structural verification. While experimental data is not published, a predicted profile based on the known structure can guide researchers in their analysis.

TechniqueExpected Observations
¹H NMR - A singlet corresponding to the methyl ester protons (-OCH₃), likely in the δ 3.8-4.0 ppm range.- A broad singlet for the hydroxyl proton (-OH), with a chemical shift that can vary depending on solvent and concentration.
¹³C NMR - A signal for the ester carbonyl carbon (~160-170 ppm).- Four distinct signals for the thiophene ring carbons, with their chemical shifts influenced by the attached functional groups.- A signal for the methyl ester carbon (~50-55 ppm).
IR Spectroscopy - A broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretch.- A sharp, strong absorption around 1700-1730 cm⁻¹, corresponding to the C=O stretch of the ester.- C-Cl stretching vibrations, typically found in the 600-800 cm⁻¹ region.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight (227.067).- A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks with a ratio of approximately 9:6:1).

Conclusion

This compound is a well-defined chemical entity with a straightforward synthesis. Its true value for the scientific community lies in its potential as a building block for more complex molecules. The rich history of thiophene derivatives in successful drug development programs suggests that this and related compounds are fertile ground for the discovery of novel therapeutic agents.[8][9] This guide provides the core knowledge base required for researchers to begin their exploration of this promising molecule.

References

  • PrepChem.com. Synthesis of this compound. Available from: [Link]

  • Khan, I., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available from: [Link]

  • MDPI. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available from: [Link]

  • Mishra, S., et al. (2021). Therapeutic importance of synthetic thiophene. Beni-Suef University Journal of Basic and Applied Sciences. Available from: [Link]

  • Al-Harthy, T., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PLOS ONE. Available from: [Link]

  • Jerič, I., & Vianello, R. (2021). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available from: [Link]

  • ResearchGate. Fiesselmann-type synthesis of... | Download Scientific Diagram. Available from: [Link]

Sources

Methodological & Application

Synthesis of Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step procedure grounded in established chemical principles.

Introduction

Thiophene and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Their versatile chemical properties and ability to mimic phenyl groups while offering a distinct electronic profile make them privileged scaffolds in drug design. The target molecule, this compound, serves as a valuable building block for more complex molecules, with the chlorine substituents providing reactive handles for further functionalization and the hydroxy and ester groups allowing for a variety of chemical transformations. This guide details a reliable two-step synthesis pathway, commencing with the preparation of the precursor, Methyl 3-hydroxythiophene-2-carboxylate.

Overall Synthesis Workflow

The synthesis is a two-stage process, beginning with the formation of the thiophene ring, followed by a dichlorination step.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Dichlorination A Methyl Mercaptoacetate C Sodium Methoxide in Methanol A->C Reacts with B Methyl 2-chloroacrylate B->C Reacts with D Methyl 3-hydroxythiophene-2-carboxylate C->D Forms E Methyl 3-hydroxythiophene-2-carboxylate F Sulfuryl Chloride (SOCl2) E->F Reacts with G Inert Solvent (e.g., Dichloromethane) F->G In H This compound G->H Yields Reaction_Mechanism cluster_0 Electrophilic Aromatic Substitution cluster_1 Second Chlorination Thiophene Methyl 3-hydroxythiophene-2-carboxylate SOCl2 SOCl₂ Thiophene->SOCl2 Attacks Intermediate2 Sigma Complex Thiophene->Intermediate2 Forms Intermediate1 Chloronium Ion Intermediate SOCl2->Intermediate1 Generates Intermediate1->Thiophene Reacts with Product Methyl 4-chloro-3-hydroxythiophene-2-carboxylate Intermediate2->Product Loses H⁺ Product2 Methyl 4-chloro-3-hydroxythiophene-2-carboxylate SOCl2_2 SOCl₂ Product2->SOCl2_2 Reacts with FinalProduct This compound SOCl2_2->FinalProduct Yields

Sources

One-pot synthesis of substituted 2-aminothiophene-3-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Streamlined Approach to Bioactive Scaffolds: The One-Pot Gewald Synthesis of Substituted 2-Aminothiophene-3-carboxylates

Abstract

The 2-aminothiophene core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis for a wide array of therapeutic agents with activities including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2][3] The Gewald reaction, a one-pot, three-component synthesis, stands as the most versatile and efficient method for constructing these valuable heterocyclic systems.[4][5] This guide provides an in-depth exploration of the Gewald reaction, detailing the underlying mechanism, a robust experimental protocol, critical operational parameters, and troubleshooting strategies for the synthesis of substituted 2-aminothiophene-3-carboxylates.

Introduction: The Significance of 2-Aminothiophenes

Substituted 2-aminothiophenes are crucial intermediates and active pharmaceutical ingredients (APIs).[6] Their value stems from the thiophene ring acting as a bioisosteric replacement for the phenyl group, which is prevalent in many drugs, and the core's ability to serve as a synthon for more complex fused heterocyclic systems.[1][6] The Gewald reaction, discovered by Karl Gewald in the 1960s, enables the straightforward, one-pot condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur, catalyzed by a base, to yield polysubstituted 2-aminothiophenes.[4][7] The mild reaction conditions, operational simplicity, and availability of starting materials make this reaction a cornerstone of modern heterocyclic chemistry.[5][8]

The Gewald Reaction: Mechanism and Rationale

The generally accepted mechanism for the Gewald synthesis proceeds through three key stages. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting unforeseen outcomes.[7][9]

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene group of the α-cyanoester. This step forms a stable α,β-unsaturated nitrile intermediate, often referred to as the Knoevenagel adduct.[7][10] The base, typically a secondary amine like morpholine or piperidine, is crucial for deprotonating the α-cyanoester.[10]

  • Sulfur Addition (Michael Addition): Elemental sulfur, activated by the amine base, adds to the β-carbon of the Knoevenagel adduct. The precise mechanism for this step is still debated but is postulated to involve the formation of a thiirane intermediate.[7][9]

  • Cyclization and Tautomerization: The sulfur-adduct undergoes an intramolecular cyclization, where the sulfur attacks the nitrile group. This is followed by a tautomerization step to yield the final, stable aromatic 2-aminothiophene product.[7][9]

Gewald_Mechanism Reactants Ketone/Aldehyde + α-Cyanoester + Sulfur (S8) Knoevenagel_Adduct α,β-Unsaturated Nitrile (Knoevenagel Intermediate) Reactants:e->Knoevenagel_Adduct:w 1. Knoevenagel    Condensation Base Base (e.g., Morpholine) Base->Knoevenagel_Adduct Catalyst Sulfur_Adduct Sulfur Adduct Intermediate Knoevenagel_Adduct:e->Sulfur_Adduct:w 2. Sulfur Addition Cyclized_Intermediate Cyclized Thiophene Intermediate Sulfur_Adduct:e->Cyclized_Intermediate:w 3. Intramolecular     Cyclization Product Substituted 2-Aminothiophene Cyclized_Intermediate:e->Product:w 4. Tautomerization

Caption: The Gewald reaction mechanism.

Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

This protocol details a representative one-pot synthesis using acetophenone as the ketone component.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Role
AcetophenoneC₈H₈O120.151.20 g (1.18 mL)10.0Carbonyl Source
Ethyl CyanoacetateC₅H₇NO₂113.121.13 g (1.07 mL)10.0Active Methylene
Sulfur (elemental)S32.070.32 g10.0Sulfur Source
MorpholineC₄H₉NO87.120.96 g (0.96 mL)11.0Base Catalyst
Ethanol (95%)C₂H₅OH46.0720 mL-Solvent
Required Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Glassware for recrystallization

  • TLC plates (Silica gel 60 F₂₅₄) and developing chamber

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetophenone (10.0 mmol), ethyl cyanoacetate (10.0 mmol), and ethanol (20 mL).

  • Catalyst Addition: Stir the mixture at room temperature and add morpholine (11.0 mmol) dropwise.

  • Sulfur Addition: Add finely powdered elemental sulfur (10.0 mmol) to the mixture in one portion.[4]

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 60-70°C) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Product Isolation: Once the reaction is complete (as indicated by the consumption of starting materials), remove the heat source and allow the flask to cool to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Filtration: Collect the precipitated solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product on the filter with a small amount of cold ethanol to remove soluble impurities.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure ethyl 2-amino-4-phenylthiophene-3-carboxylate as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven.

Workflow Setup 1. Combine Reactants (Ketone, Cyanoester, Solvent) Add_Base 2. Add Base Catalyst (Morpholine) Setup->Add_Base Add_Sulfur 3. Add Sulfur Powder Add_Base->Add_Sulfur Reflux 4. Heat to Reflux (60-70°C, 2-4h) Add_Sulfur->Reflux Monitor 5. Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Cool 6. Cool to Room Temp & Ice Bath Monitor->Cool Complete Filter 7. Vacuum Filtration Cool->Filter Wash 8. Wash with Cold Ethanol Filter->Wash Purify 9. Recrystallize Wash->Purify Dry 10. Dry Product Purify->Dry

Sources

The Versatile Building Block: Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Highly Functionalized Thiophene Scaffold

The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in numerous FDA-approved drugs and its role in the development of advanced organic materials.[1][2] Its bioisosteric relationship with the phenyl group, coupled with its unique electronic properties, makes it a privileged scaffold in drug design.[3][4] Among the vast array of thiophene derivatives, Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate emerges as a particularly valuable and versatile building block. Its densely functionalized structure, featuring a reactive hydroxyl group, two modifiable chloro-substituents, and an ester moiety, offers multiple handles for chemical elaboration, paving the way for the synthesis of diverse and complex molecular architectures.

This guide provides a comprehensive overview of the synthetic utility of this compound. We will delve into its synthesis and explore its application in key chemical transformations, including O-alkylation, palladium-catalyzed cross-coupling reactions, and amide bond formation. Furthermore, we will illustrate its potential as a precursor for the synthesis of biologically active fused heterocyclic systems, such as thieno[3,2-d]pyrimidines, which are prominent in kinase inhibitor discovery.[5] Each section will provide detailed, field-proven protocols, explain the rationale behind experimental choices, and present data in a clear and accessible format.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization. Below is a summary of the key properties of this compound.

PropertyValueReference
Molecular Formula C₆H₄Cl₂O₃SN/A
Molecular Weight 227.07 g/mol N/A
CAS Number 96232-70-1N/A
Appearance Off-white to pale yellow solidN/A

Synthesis of this compound

The preparation of this key building block can be achieved through a straightforward synthetic route. The following protocol is adapted from established procedures for the synthesis of related thiophene derivatives.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis from a suitable precursor, 2,4-dichloro-2-methoxycarbonylthiophen-3(2H)-one.

Materials:

  • Crude 2,4-dichloro-2-methoxycarbonylthiophen-3(2H)-one

  • Acetic acid

  • Dry hydrogen chloride gas

  • Round-bottom flask

  • Gas dispersion tube

  • Standard work-up and purification equipment

Procedure:

  • Dissolve crude 2,4-dichloro-2-methoxycarbonylthiophen-3(2H)-one (e.g., 6.8 g, 30 mmol) in acetic acid (30 ml) in a round-bottom flask.

  • Bubble dry hydrogen chloride gas through the solution using a gas dispersion tube until the solution is saturated.

  • Allow the mixture to stand at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Causality behind Experimental Choices:

  • The use of dry hydrogen chloride gas in acetic acid facilitates the tautomerization of the thiophenone precursor to the more stable enol form, which is the desired 3-hydroxythiophene product.

  • The aqueous work-up is essential to remove the acetic acid and any remaining inorganic acids. The sodium bicarbonate wash neutralizes any residual acid.

Application in Key Synthetic Transformations

The multiple functional groups on the this compound scaffold allow for a wide range of subsequent chemical modifications.

O-Alkylation of the 3-Hydroxy Group

The acidic proton of the 3-hydroxy group can be readily removed by a base, and the resulting alkoxide can be alkylated with various electrophiles to furnish the corresponding ethers. These ethers can be valuable intermediates in the synthesis of more complex molecules.

Workflow for O-Alkylation:

start This compound reagents Base (e.g., K₂CO₃, NaH) Alkylating Agent (R-X) Solvent (e.g., DMF, Acetone) start->reagents Reaction product Methyl 3-(alkoxy)-4,5-dichlorothiophene-2-carboxylate reagents->product Formation of Ether

Caption: General workflow for the O-alkylation of the thiophene building block.

Protocol 2: O-Alkylation with an Alkyl Halide (Adapted from a similar system)

This protocol is adapted from the alkylation of a structurally similar 4-hydroxy-2-(methylthio)quinoline-3-carboxylate and can be applied to this compound with minor modifications.[8]

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

  • Round-bottom flask, magnetic stirrer, and heating mantle

  • Standard work-up and purification equipment

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (or acetone), add potassium carbonate (2.0-3.0 eq).

  • Add the alkyl halide (1.1-1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Trustworthiness of the Protocol:

  • The use of a base like K₂CO₃ or NaH is standard practice for deprotonating phenolic hydroxyl groups.

  • DMF and acetone are common polar aprotic solvents for such alkylation reactions, effectively solvating the ions involved.

  • Monitoring by TLC ensures that the reaction is driven to completion and helps in determining the optimal reaction time.

Palladium-Catalyzed Cross-Coupling at the C4 and C5 Positions

The two chlorine atoms on the thiophene ring are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9][10] This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents, significantly expanding the chemical space accessible from this building block.

Reaction Scheme for Suzuki-Miyaura Coupling:

Thiophene This compound Product Substituted Thiophene Thiophene->Product Suzuki-Miyaura Coupling BoronicAcid R-B(OH)₂ BoronicAcid->Product Catalyst Pd Catalyst Base Catalyst->Product

Caption: Suzuki-Miyaura coupling reaction of the dichlorothiophene building block.

Protocol 3: Suzuki-Miyaura Cross-Coupling (Adapted from a similar system)

This protocol is adapted from procedures for the Suzuki coupling of other di-halogenated aromatic systems and can be optimized for this compound.[11] The reactivity of the chlorine atoms at the C4 and C5 positions may differ, potentially allowing for selective mono- or di-arylation under carefully controlled conditions.

Materials:

  • This compound

  • Arylboronic acid (1.2-2.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-4.0 eq)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)

  • Schlenk flask or sealed tube, magnetic stirrer, and heating mantle

  • Standard work-up and purification equipment

Procedure:

  • In a Schlenk flask or sealed tube, combine this compound (1.0 eq), the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expertise and Experience Insights:

  • The choice of palladium catalyst and ligand is crucial for the success of the coupling reaction and can influence the selectivity between the C4 and C5 positions.

  • The base not only facilitates the transmetalation step but can also affect the catalyst activity and stability.

  • Thorough degassing of the solvent is critical to prevent the oxidation and deactivation of the palladium catalyst.

Amide Bond Formation

The methyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides. Alternatively, direct amidation of the ester is also possible under certain conditions. Thiophene-2-carboxamides are a common motif in many biologically active molecules.[12]

Protocol 4: Amide Coupling via the Carboxylic Acid

This two-step protocol involves the initial hydrolysis of the ester followed by a standard amide coupling reaction.

Step 1: Hydrolysis of the Methyl Ester

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)/Water or Methanol/Water solvent mixture

  • Hydrochloric acid (HCl) for acidification

  • Standard work-up and purification equipment

Procedure:

  • Dissolve the ester in a mixture of THF and water (or methanol and water).

  • Add an aqueous solution of LiOH or NaOH (2.0-3.0 eq).

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with dilute HCl.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the carboxylic acid.

Step 2: Amide Bond Formation

Materials:

  • 4,5-dichloro-3-hydroxythiophene-2-carboxylic acid

  • Amine (primary or secondary)

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Base (e.g., DIPEA, Et₃N)

  • Anhydrous DMF or CH₂Cl₂

  • Standard work-up and purification equipment

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF or CH₂Cl₂.

  • Add the coupling agent (e.g., HATU, 1.1 eq) and the base (e.g., DIPEA, 2.0-3.0 eq).

  • Stir the mixture for a few minutes to activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq) and continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Authoritative Grounding:

  • The use of coupling reagents like HATU or a combination of HOBt and EDC is a well-established and reliable method for forming amide bonds with minimal side reactions and racemization (if applicable).[13]

Application in the Synthesis of Fused Heterocycles: Thieno[3,2-d]pyrimidines

A key application of substituted thiophenes is in the synthesis of fused heterocyclic systems with significant biological activity. Thieno[3,2-d]pyrimidines, for instance, are a class of compounds that have been extensively investigated as kinase inhibitors.[14] this compound can serve as a precursor to 3-aminothiophene derivatives, which are the direct starting materials for the construction of the pyrimidine ring.

Synthetic Pathway to Thieno[3,2-d]pyrimidines:

Start This compound Step1 Conversion of -OH to -NH₂ Start->Step1 Intermediate Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate Step1->Intermediate Step2 Cyclization with a C1 source (e.g., formamide, orthoformate) Intermediate->Step2 Product 4,5-Dichlorothieno[3,2-d]pyrimidin-4(3H)-one Step2->Product

Caption: A plausible synthetic route to thieno[3,2-d]pyrimidines from the title building block.

Protocol 5: Synthesis of a Thieno[3,2-d]pyrimidin-4(3H)-one Precursor (Conceptual)

This conceptual protocol outlines the key steps to transform this compound into a thieno[3,2-d]pyrimidinone. The conversion of the 3-hydroxy group to a 3-amino group can be achieved through various methods, such as a Mitsunobu reaction with a nitrogen nucleophile or via a multi-step sequence involving activation of the hydroxyl group followed by displacement with an azide and subsequent reduction. Once the 3-amino-2-carboxylate is obtained, cyclization to form the pyrimidinone ring is a common transformation.[15]

Step 1: Conversion of 3-Hydroxy to 3-Amino (Illustrative Example)

A potential route involves the conversion of the hydroxyl group to a better leaving group, followed by nucleophilic substitution with an amine source.

Step 2: Cyclization to form the Thieno[3,2-d]pyrimidin-4(3H)-one

This procedure is adapted from the synthesis of related thieno[3,2-d]pyrimidinones from 3-aminothiophene-2-carboxylate precursors.[2][15]

Materials:

  • Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate

  • Formamide or Triethyl orthoformate

  • High-boiling point solvent (optional)

  • Heating mantle and reflux condenser

Procedure:

  • Heat a mixture of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate and an excess of formamide at reflux for several hours.

  • Alternatively, react the aminothiophene with triethyl orthoformate in the presence of an acid catalyst.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the purified thieno[3,2-d]pyrimidin-4(3H)-one.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in synthetic organic and medicinal chemistry. Its multiple reactive sites allow for a diverse range of chemical transformations, providing access to a wide array of complex molecules and privileged scaffolds. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic utility of this valuable chemical intermediate in their research endeavors. The continued exploration of the reactivity of this and related building blocks will undoubtedly lead to the discovery of novel compounds with important biological and material properties.

References

  • Thiophene and Its Derivatives in Medicinal Chemistry. RSC Publishing.

  • Perspicace, E., Marchais-Oberwinkler, S., & Hartmann, R. W. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 18(4), 4487-4509.

  • Thiophene in Medicinal Chemistry. National Institutes of Health.

  • Applications of Substituted 2-Aminothiophenes in Drug Design. Semantic Scholar.

  • Thieno[3,2-d]pyrimidine Derivatives as Kinase Inhibitors. ResearchGate.

  • Methyl 3-hydroxythiophene-2-carboxylate Synthesis. ChemicalBook.

  • Methyl 3-hydroxythiophene-2-carboxylate 1H NMR Spectrum. ChemicalBook.

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate. MDPI.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • The Suzuki Reaction. Andrew G. Myers Research Group.

  • Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. National Institutes of Health.

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold. MDPI.

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central.

  • Synthesis of a Novel Series of Thieno[3,2-d]pyrimidin-4-(3H)-ones. ResearchGate.

Sources

Application Notes & Protocols: Strategic Derivatization of Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Dichlorinated Thiophene Scaffold

Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate is a highly functionalized heterocyclic compound that serves as a valuable and versatile starting material in medicinal chemistry and drug discovery. The thiophene ring is a well-established pharmacophore, recognized as a "privileged" structure due to its presence in numerous FDA-approved drugs exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2]

The specific substitution pattern of this molecule offers multiple avenues for chemical modification. The chlorine atoms at the 4- and 5-positions create a unique electronic environment and provide potential sites for cross-coupling reactions. The methyl ester at the 2-position can be hydrolyzed or converted to an amide. However, the most accessible and frequently targeted functional group for initial derivatization is the hydroxyl group at the 3-position. Its acidity is enhanced by the electron-withdrawing effects of the adjacent ester and the chlorine substituents, facilitating its conversion into a diverse array of ethers and esters.[3][4]

This guide provides detailed protocols and the underlying scientific rationale for two fundamental derivatization strategies targeting the 3-hydroxy group: O-alkylation via the Williamson ether synthesis and O-acylation. These modifications are critical first steps in structure-activity relationship (SAR) studies, enabling researchers to probe the steric and electronic requirements of biological targets and optimize lead compounds.

Core Derivatization Strategies

The primary reactive site for derivatization under basic or nucleophilic conditions is the 3-hydroxy group. The two main pathways explored here are O-Alkylation and O-Acylation.

G cluster_0 Starting Material cluster_1 Derivatization Pathways cluster_2 Product Classes start Methyl 4,5-dichloro- 3-hydroxythiophene-2-carboxylate O_Alk O-Alkylation (Williamson Ether Synthesis) start->O_Alk Base (e.g., K₂CO₃) Alkyl Halide (R-X) O_Acyl O-Acylation (Schotten-Baumann Conditions) start->O_Acyl Base (e.g., Pyridine) Acyl Chloride (RCOCl) Ethers 3-Alkoxy Thiophene Derivatives O_Alk->Ethers Esters 3-Acyloxy Thiophene Derivatives O_Acyl->Esters

Caption: Core derivatization pathways for the title compound.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers, proceeding via an SN2 mechanism.[5][6] The reaction involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide.

Mechanistic Rationale
  • Deprotonation: The 3-hydroxy group of the thiophene is acidic due to the inductive electron-withdrawal by the C4-Cl, C5-Cl, and C2-ester groups. This allows for the use of a moderately weak base, such as potassium carbonate (K₂CO₃), to generate the corresponding phenoxide-like anion in situ. Stronger bases like sodium hydride (NaH) could also be used but may increase the risk of side reactions.[7]

  • Nucleophilic Attack: The resulting thiophene alkoxide is a potent nucleophile. It attacks the electrophilic carbon of the alkyl halide (e.g., benzyl bromide, ethyl iodide) in a classic SN2 fashion.

  • Leaving Group Departure: The halide is displaced, forming the new C-O ether bond. For this SN2 reaction, primary alkyl halides are ideal as they minimize steric hindrance and the competing E2 elimination reaction.[8]

G cluster_0 Williamson Ether Synthesis Workflow step1 1. Dissolve Thiophene in Aprotic Solvent (e.g., DMF) step2 2. Add Base (e.g., K₂CO₃) step1->step2 step3 3. Add Alkyl Halide (R-X) and Heat (e.g., 60-80 °C) step2->step3 step4 4. Monitor by TLC step3->step4 step5 5. Aqueous Workup (Quench & Extract) step4->step5 step6 6. Purify (Column Chromatography) step5->step6 G cluster_0 O-Acylation Reaction Scheme Thiophene Thiophene-OH Product Thiophene-O-COR Thiophene->Product 0 °C to RT AcylChloride R-COCl AcylChloride->Product 0 °C to RT Base Pyridine (Solvent/Base) Base->Product 0 °C to RT Byproduct Pyridine·HCl

Sources

Application Notes and Protocols: Halogenation Reactions of Methyl 3-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Thiophenes

In the landscape of modern drug discovery, heterocyclic scaffolds are paramount, with thiophene derivatives holding a privileged position.[1][2] The thiophene ring is a versatile bioisostere for the benzene ring, offering unique electronic properties and metabolic profiles that medicinal chemists leverage to fine-tune the efficacy and pharmacokinetic properties of drug candidates.[1] Halogenation of these scaffolds further enhances their utility. The introduction of halogen atoms can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets through mechanisms like halogen bonding.[3]

This guide focuses on the halogenation of methyl 3-hydroxythiophene-2-carboxylate, a valuable and highly functionalized starting material. Its inherent electronic properties make it ripe for electrophilic substitution, providing a direct route to halogenated derivatives that serve as key intermediates in the synthesis of complex pharmaceutical agents and advanced organic materials.[4] Understanding the reactivity and mastering the halogenation protocols for this substrate are therefore critical skills for researchers in organic synthesis and drug development.

Theoretical Background: Reactivity and Regioselectivity

The synthetic utility of methyl 3-hydroxythiophene-2-carboxylate is dictated by its unique electronic and structural characteristics. To control its halogenation, one must appreciate two key concepts: tautomerism and the principles of electrophilic aromatic substitution (EAS).

Tautomerism: The Hydroxy-Keto Equilibrium

3-Hydroxythiophenes exist in a tautomeric equilibrium with their corresponding keto form, thiophen-3(2H)-one.[5] The position of this equilibrium is influenced by the solvent and the nature of other substituents on the ring.[5][6] For methyl 3-hydroxythiophene-2-carboxylate, this equilibrium means the molecule can react via two distinct chemical forms. While the aromatic hydroxy tautomer is typically dominant, the presence of the keto tautomer provides an alternative reaction pathway. Indeed, straightforward halogenation has been reported to yield methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, suggesting a reaction pathway involving the keto form.[7]

Caption: Tautomerism of the starting material.

Electrophilic Aromatic Substitution (EAS)

The thiophene ring is electron-rich and generally more reactive towards electrophiles than benzene.[1] The halogenation of methyl 3-hydroxythiophene-2-carboxylate proceeds via an electrophilic aromatic substitution (EAS) mechanism on the hydroxy tautomer. The key steps are:

  • Generation of the Electrophile (X⁺): The halogenating agent is activated, often by a catalyst, to create a potent electrophile.

  • Nucleophilic Attack: The π-system of the thiophene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A base removes a proton from the carbon atom bearing the new halogen, restoring aromaticity and yielding the final product.

Regioselectivity: The position of substitution is governed by the directing effects of the existing substituents.

  • -OH (Hydroxy) group: A powerful activating group and an ortho, para-director due to its ability to donate electron density via resonance.[8][9]

  • -COOCH₃ (Methyl Ester) group: A deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects.

In this system, the strongly activating -OH group at position 3 dominates, directing the incoming electrophile to the ortho positions (C2 and C4). Steric hindrance from the adjacent ester group at C2 makes substitution at the C4 position the most likely outcome for EAS reactions. However, substitution at C2 is also possible, and reaction conditions can be tuned to favor one isomer.

Application Notes & Protocols

The choice of halogenating agent and reaction conditions is critical for achieving high yield and selectivity. N-halosuccinimides (NCS, NBS, NIS) are often preferred as they are crystalline solids that are easier and safer to handle than gaseous or liquid halogens and can provide a low, steady concentration of the electrophilic halogen.[10][11]

Workflow Overview

The general workflow for the halogenation of methyl 3-hydroxythiophene-2-carboxylate is straightforward, involving reaction setup, monitoring, work-up, and purification.

workflow Start Dissolve Methyl 3-hydroxythiophene- 2-carboxylate in appropriate solvent Reagent Add Halogenating Agent (e.g., NBS, NCS, NIS) +/- Catalyst Start->Reagent Reaction Stir at controlled temperature (e.g., 0°C to RT) Reagent->Reaction Monitor Monitor reaction progress by TLC Reaction->Monitor Workup Quench reaction (e.g., with Na₂S₂O₃ solution) Monitor->Workup Upon completion Extract Perform aqueous work-up & extract with organic solvent Workup->Extract Purify Dry, concentrate, and purify (e.g., column chromatography) Extract->Purify End Characterize halogenated product Purify->End

Caption: General experimental workflow for halogenation.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

Bromination is readily achieved using NBS, which serves as a mild source of electrophilic bromine. Acetonitrile or acetic acid are common solvents for this transformation.[12]

Rationale: Acetonitrile is a polar aprotic solvent that effectively dissolves both the substrate and NBS without participating in the reaction. The reaction proceeds without a strong catalyst, relying on the inherent reactivity of the thiophene ring.

ParameterCondition
Halogenating Agent N-Bromosuccinimide (NBS)
Stoichiometry 1.0 - 1.1 equivalents
Solvent Acetonitrile (CH₃CN)
Temperature 0 °C to Room Temperature
Reaction Time 30 min - 2 hours
Typical Yield >90%

Step-by-Step Protocol:

  • Materials:

    • Methyl 3-hydroxythiophene-2-carboxylate (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • Acetonitrile (analytical grade)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask, add methyl 3-hydroxythiophene-2-carboxylate (e.g., 1.58 g, 10 mmol) and dissolve it in acetonitrile (e.g., 50 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (e.g., 1.87 g, 10.5 mmol) portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.

    • Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes to 2 hours.

    • Monitor the reaction's completion by Thin Layer Chromatography (TLC).

  • Work-up & Purification:

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer with saturated aqueous Na₂S₂O₃ (2 x 25 mL) to quench any remaining bromine, followed by brine (25 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The crude product, typically methyl 4-bromo-3-hydroxythiophene-2-carboxylate, can be purified by silica gel column chromatography if necessary.

  • Safety Precautions:

    • Perform the reaction in a well-ventilated fume hood.

    • Wear appropriate PPE (lab coat, gloves, safety glasses).

    • NBS is an irritant; avoid inhalation and skin contact.

Protocol 2: Chlorination using N-Chlorosuccinimide (NCS)

Chlorination can be achieved with NCS. The reaction may be slower than bromination and sometimes requires a catalyst or activation to proceed efficiently.

Rationale: Dichloromethane is a common solvent for chlorinations. In some cases, a catalytic amount of an acid or a reagent like DMSO can activate NCS, generating a more potent electrophilic chlorine species.[13][14]

ParameterCondition
Halogenating Agent N-Chlorosuccinimide (NCS)
Stoichiometry 1.0 - 1.2 equivalents
Solvent Dichloromethane (DCM) or Acetonitrile
Temperature Room Temperature
Reaction Time 2 - 12 hours
Typical Yield 70-90%

Step-by-Step Protocol:

  • Materials:

    • Methyl 3-hydroxythiophene-2-carboxylate (1.0 eq)

    • N-Chlorosuccinimide (NCS) (1.1 eq)

    • Dichloromethane (DCM, analytical grade)

    • Other reagents as per bromination work-up.

  • Equipment: As per bromination protocol.

  • Procedure:

    • Dissolve methyl 3-hydroxythiophene-2-carboxylate (e.g., 1.58 g, 10 mmol) in DCM (50 mL) in a round-bottom flask.

    • Add NCS (e.g., 1.47 g, 11 mmol) in one portion at room temperature.

    • Stir the mixture at room temperature for 2-12 hours.

    • Monitor the reaction's progress by TLC.

  • Work-up & Purification:

    • Follow the same work-up and purification procedure as described for the bromination protocol. The expected product is primarily methyl 4-chloro-3-hydroxythiophene-2-carboxylate.

  • Safety Precautions:

    • NCS is an irritant and moisture-sensitive. Handle with care in a fume hood.

Protocol 3: Iodination using N-Iodosuccinimide (NIS)

Direct iodination of electron-rich heterocycles with NIS is often facilitated by an acid catalyst, which activates the NIS to generate a more powerful electrophilic iodine species.[15][16] This method is known for being clean and efficient.

Rationale: Trifluoroacetic acid (TFA) is a strong acid that can protonate the carbonyl oxygen of NIS, making the iodine atom significantly more electrophilic and capable of reacting with the thiophene ring.[15]

ParameterCondition
Halogenating Agent N-Iodosuccinimide (NIS)
Stoichiometry 1.0 - 1.1 equivalents
Catalyst Trifluoroacetic acid (TFA), catalytic
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 1 - 4 hours
Typical Yield >90%

Step-by-Step Protocol:

  • Materials:

    • Methyl 3-hydroxythiophene-2-carboxylate (1.0 eq)

    • N-Iodosuccinimide (NIS) (1.05 eq)

    • Trifluoroacetic acid (TFA) (0.1 eq)

    • Dichloromethane (DCM, analytical grade)

    • Other reagents as per bromination work-up.

  • Equipment: As per bromination protocol.

  • Procedure:

    • In a round-bottom flask, dissolve methyl 3-hydroxythiophene-2-carboxylate (e.g., 1.58 g, 10 mmol) and NIS (e.g., 2.36 g, 10.5 mmol) in DCM (50 mL).

    • Cool the mixture to 0 °C in an ice bath.

    • Add TFA (e.g., 0.08 mL, 1 mmol) dropwise.

    • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 1-4 hours. Protect the reaction from light, as NIS and iodine species can be light-sensitive.

    • Monitor the reaction's completion by TLC.

  • Work-up & Purification:

    • Follow the same work-up and purification procedure as described for the bromination protocol. The expected product is primarily methyl 3-hydroxy-4-iodothiophene-2-carboxylate.

  • Safety Precautions:

    • NIS is an irritant and light-sensitive. Store in a dark container and handle with care.

    • TFA is highly corrosive. Handle with extreme caution in a fume hood.

Mechanistic Visualization

The reaction proceeds via a classic electrophilic aromatic substitution pathway. The activating hydroxyl group directs the incoming electrophile to the C4 position.

Sources

Application Notes & Protocols: Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Chemical Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide a robust framework for drug design is perpetual. Thiophene-based compounds, in particular, are recognized as "privileged pharmacophores" due to their significant presence in FDA-approved drugs and their capacity for diverse biological interactions.[1] Among these, Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate stands out as a uniquely functionalized and highly versatile starting material. Its molecular structure, featuring a thiophene core decorated with reactive "handles," offers medicinal chemists a powerful platform for generating libraries of complex molecules aimed at a variety of therapeutic targets.

The strategic placement of two chlorine atoms, a hydroxyl group, and a methyl ester on the thiophene ring allows for a series of selective and sequential chemical modifications. This multi-functional nature is the cornerstone of its utility, enabling the exploration of chemical space in multiple vectors from a single, common core. These features make it an ideal candidate for scaffold-based drug design, an integrated paradigm that accelerates the discovery of novel, potent, and specific drug candidates.[2] This document serves as a detailed guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols involving this potent scaffold.

Key Structural Features and Medicinal Chemistry Rationale:

  • Thiophene Core: An electron-rich aromatic system that serves as a bioisostere for a phenyl ring, often improving physicochemical properties and metabolic stability.

  • Dichlorination (C4, C5): Provides two distinct sites for cross-coupling reactions (e.g., Suzuki, Stille), allowing for the introduction of diverse aryl or alkyl groups to probe protein binding pockets. The chlorine atoms also modulate the electronics of the ring system.

  • Hydroxy Group (C3): A versatile functional group that can act as a hydrogen bond donor or can be readily alkylated or arylated to introduce substituents that can extend into solvent-exposed regions or other binding sites.

  • Methyl Ester (C2): Can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug molecules for establishing key interactions with protein targets.

Core Applications in Drug Discovery: A Focus on Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology, and the development of selective kinase inhibitors is a primary focus of modern drug discovery.[2][3] The rigid structure and multi-point diversification potential of the dichlorothiophene scaffold make it exceptionally well-suited for designing kinase inhibitors that can achieve high potency and selectivity.[4]

Case Study: Design of Novel CK2 Inhibitors

Casein Kinase 2 (CK2) is a serine/threonine kinase that is often overexpressed in cancer cells, promoting cell growth and survival.[3] As such, it is a compelling target for anti-cancer therapeutics. The dichlorothiophene scaffold can be elaborated to target the ATP-binding site of CK2.

A hypothetical drug discovery workflow starting from this compound to a potential kinase inhibitor is outlined below.

G cluster_0 Scaffold Elaboration cluster_1 Biological Evaluation A Methyl 4,5-dichloro-3- hydroxythiophene-2-carboxylate B Step 1: O-Alkylation (Introduce Linker) A->B R-X, Base C Step 2: Suzuki Coupling (Introduce Recognition Moiety) B->C Ar-B(OH)2, Pd Catalyst D Step 3: Amide Coupling (Introduce H-Bonding Group) C->D 1. LiOH (Hydrolysis) 2. Amine, Coupling Agent F In Vitro Screening (IC50 Determination) D->F E Potent Kinase Inhibitor Lead G Cellular Assays (GI50, Target Engagement) F->G H Selectivity Profiling (Kinase Panel Screen) G->H H->E Optimized Lead

Caption: Drug discovery workflow using the dichlorothiophene scaffold.

Synthetic Protocols and Methodologies

The true power of this scaffold lies in its synthetic tractability. The differential reactivity of its functional groups allows for controlled, stepwise modifications. Below are detailed, field-proven protocols for key transformations.

Protocol 1: O-Alkylation of the 3-Hydroxy Group

This protocol describes the introduction of an alkyl or benzyl group at the 3-hydroxy position. This is often a first step to introduce a linker or a side chain to explore a specific region of a binding pocket.

Reaction Scheme: this compound + R-X → Methyl 4,5-dichloro-3-(alkoxy)thiophene-2-carboxylate

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature (or heat to 50-60 °C if necessary) for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired O-alkylated product.

Causality and Justification:

  • Base (K₂CO₃): A mild inorganic base is used to deprotonate the acidic 3-hydroxy group, forming the corresponding phenoxide, which is a more potent nucleophile for the subsequent SN2 reaction.

  • Solvent (DMF/MeCN): Polar aprotic solvents are chosen because they effectively solvate the potassium cation while not interfering with the nucleophilicity of the phenoxide, thus accelerating the reaction.

Protocol 2: Selective Suzuki-Miyaura Cross-Coupling

The two chlorine atoms at positions 4 and 5 can be substituted using palladium-catalyzed cross-coupling reactions. Due to slight differences in electronic environment, selective mono-arylation can often be achieved under carefully controlled conditions before proceeding to a second, different coupling.

Reaction Scheme: Methyl 4,5-dichloro-3-(OR)-thiophene-2-carboxylate + Ar-B(OH)₂ → Methyl 4-aryl-5-chloro-3-(OR)-thiophene-2-carboxylate

Materials:

  • O-alkylated dichlorothiophene substrate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, ~5 mol%)

  • Base (e.g., Na₂CO₃ or K₃PO₄, 2 M aqueous solution) (3.0 eq)

  • Solvent system (e.g., Toluene/Ethanol or Dioxane)

Procedure:

  • In a reaction vessel, combine the O-alkylated dichlorothiophene substrate (1.0 eq), arylboronic acid (1.2 eq), and the palladium catalyst (0.05 eq).

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent system, followed by the aqueous base solution.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 6-18 hours.

  • Monitor the reaction by LC-MS. Note the formation of mono- and di-coupled products. Adjust stoichiometry and reaction time to optimize for the mono-coupled product.

  • After cooling to room temperature, dilute the mixture with water and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify via column chromatography to separate the desired mono-arylated product from starting material and the di-arylated byproduct.

Causality and Justification:

  • Palladium Catalyst: Essential for the catalytic cycle of the Suzuki reaction (oxidative addition, transmetalation, reductive elimination).

  • Inert Atmosphere: Prevents the oxidation and degradation of the Pd(0) catalyst, which would render it inactive.

  • Base: Required for the transmetalation step of the catalytic cycle, facilitating the transfer of the aryl group from boron to palladium.

Protocol 3: Ester Hydrolysis and Amide Bond Formation

The final step in many synthetic routes involves converting the methyl ester into an amide. This two-step process first involves saponification to the carboxylic acid, followed by a standard amide coupling reaction.

Reaction Scheme: Thiophene-2-carboxylate + 1. LiOH 2. R₂NH, Coupling Agent → Thiophene-2-carboxamide

Materials (Step 1: Hydrolysis):

  • Methyl ester substrate (1.0 eq)

  • Lithium hydroxide (LiOH) (2.0-3.0 eq)

  • Solvent system (e.g., THF/Methanol/Water)

  • Hydrochloric acid (HCl, 1M solution)

Procedure (Step 1):

  • Dissolve the methyl ester substrate in a mixture of THF, methanol, and water.

  • Add LiOH and stir the reaction at room temperature for 2-6 hours until LC-MS analysis confirms the complete consumption of the starting material.

  • Concentrate the mixture to remove organic solvents.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M HCl.

  • Collect the resulting precipitate by filtration or extract with an organic solvent (e.g., EtOAc).

  • Dry the product thoroughly. This carboxylic acid is often used in the next step without further purification.

Materials (Step 2: Amide Coupling):

  • Carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • Coupling agent (e.g., HATU, HOBt/EDC) (1.2 eq)

  • Base (e.g., DIPEA or Et₃N) (2.0-3.0 eq)

  • Solvent (DMF or CH₂Cl₂)

Procedure (Step 2):

  • Dissolve the carboxylic acid in the chosen solvent.

  • Add the coupling agent, base, and finally the amine.

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, perform an aqueous workup similar to the protocols above.

  • Purify the final amide product by column chromatography, preparative HPLC, or crystallization.

Data Summary and Characterization

The successful synthesis of derivatives requires rigorous characterization. Below is a table summarizing the expected analytical data for a hypothetical derivative.

Compound NameMolecular FormulaMW ( g/mol )Expected ¹H NMR Signals (δ, ppm)Expected MS (m/z) [M+H]⁺
This compoundC₆H₄Cl₂O₃S227.07~10.0 (s, 1H, OH), 3.9 (s, 3H, OCH₃)226.9 / 228.9
Methyl 3-(benzyloxy)-4,5-dichlorothiophene-2-carboxylateC₁₃H₁₀Cl₂O₃S317.197.5-7.3 (m, 5H, Ar-H), 5.2 (s, 2H, OCH₂), 3.8 (s, 3H, OCH₃)317.0 / 319.0
3-(benzyloxy)-4,5-dichloro-N-propylthiophene-2-carboxamideC₁₅H₁₅Cl₂NO₂S348.268.0 (t, 1H, NH), 7.5-7.3 (m, 5H, Ar-H), 5.1 (s, 2H, OCH₂), 3.3 (q, 2H, NCH₂), 1.6 (m, 2H), 0.9 (t, 3H)348.0 / 350.0

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic starting point for innovation in medicinal chemistry. Its inherent structural features provide a blueprint for the rational design of potent and selective modulators of biological targets. The protocols detailed herein offer a validated roadmap for chemists to begin exploring the vast chemical space accessible from this scaffold. As the demand for novel therapeutics continues to grow, the application of such versatile and privileged scaffolds will undoubtedly play a critical role in the future of drug discovery.

References

  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com. URL: [Link]

  • Google Patents. (n.d.). CN108997305B - A compound 3-methyl-4,5-dichlorothiophene-2-carboxylic acid and preparation method thereof. Retrieved from Google Patents.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry. URL: [Link]

  • Abdel-Halim, M., et al. (2024). Discovery of a novel, selective CK2 inhibitor class with an unusual basic scaffold. European Journal of Medicinal Chemistry. DOI: 10.1016/j.ejmech.2024.117048. URL: [Link]

  • Zhang, Y., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Omega. URL: [Link]

  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development. DOI: 10.1016/j.gde.2009.10.010. URL: [Link]

  • Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. URL: [Link]

  • ElHady, A. K., et al. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Molecules. URL: [Link]

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Application Notes & Protocols: Thiophene Derivatives as Potential Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the exploration of thiophene derivatives as a promising class of antibacterial agents. This document outlines the rationale, key methodologies, and in-depth protocols for the synthesis, characterization, and evaluation of their antimicrobial efficacy. The focus is on providing not just procedural steps, but also the scientific reasoning behind experimental choices to ensure robust and reproducible results.

Introduction: The Imperative for Novel Antibacterial Agents

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new classes of antibiotics.[1] Thiophene, a sulfur-containing heterocyclic compound, and its derivatives have emerged as a versatile scaffold in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3][4] The inherent structural features of the thiophene ring allow for diverse substitutions, enabling the fine-tuning of its physicochemical and pharmacological properties to enhance antibacterial potency and spectrum.[5] This guide will delve into the practical aspects of harnessing thiophene derivatives as a platform for novel antibacterial drug discovery.

Synthesis of Thiophene Derivatives: A General Overview and Protocol

The synthesis of thiophene derivatives is versatile, with numerous established methods. A common and effective approach involves the Gewald reaction, which allows for the multicomponent synthesis of polysubstituted 2-aminothiophenes. Other methods include the cyclization of appropriately substituted precursors.[6][7] The choice of synthetic route is often dictated by the desired substitution pattern, which is crucial for modulating the biological activity.

General Synthetic Strategy

A representative synthesis often involves the reaction of a compound containing an activated methylene group with an α-haloketone in the presence of a base and elemental sulfur. Alternatively, cyclization reactions of thioamides or related sulfur-containing precursors can be employed.[7]

Protocol 2.2: Synthesis of a Substituted Thiophene Derivative

This protocol provides a representative example of synthesizing a thiophene derivative. Note: This is a generalized protocol and may require optimization based on the specific substrates and desired product.

Materials:

  • Substituted phenacyl halide (e.g., p-fluorophenacyl chloride)

  • Active methylene nitrile (e.g., malononitrile)

  • Elemental sulfur

  • Base (e.g., triethylamine or sodium ethoxide)

  • Solvent (e.g., ethanol or dimethylformamide)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve the active methylene nitrile (1.0 eq) and elemental sulfur (1.1 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the base (1.2 eq) to the mixture and stir for 15-20 minutes at room temperature.

  • To this mixture, add the substituted phenacyl halide (1.0 eq) portion-wise over 10-15 minutes.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • Characterize the final product using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure.[6][7]

Evaluation of In Vitro Antibacterial Activity

A critical step in the assessment of novel compounds is the determination of their in vitro antibacterial activity. This is typically achieved through the measurement of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[8][9][10]

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (thiophene derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

  • Negative control (broth with solvent)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a stock solution of the thiophene derivative in a suitable solvent.

  • In a 96-well plate, add 100 µL of CAMHB to all wells.

  • Add 100 µL of the stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate.

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.

  • Include a positive control (a known antibiotic) and a negative control (broth with the same concentration of solvent used to dissolve the test compounds).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3.2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC assay to ascertain whether the compound is bacteriostatic or bactericidal.

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 37°C for 24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Protocol 3.3: Time-Kill Assay

Time-kill assays provide information on the rate of bactericidal activity of a compound over time.[1][11]

Procedure:

  • Prepare a bacterial culture in the logarithmic growth phase.

  • Add the thiophene derivative at concentrations corresponding to 1x, 2x, and 4x the MIC.

  • Include a growth control (no compound).

  • Incubate the cultures at 37°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Perform serial dilutions of the aliquots and plate them on MHA plates.

  • Incubate the plates at 37°C for 24 hours and count the number of viable colonies (CFU/mL).

  • Plot the log₁₀ CFU/mL versus time to generate the time-kill curve. A ≥3-log₁₀ decrease in CFU/mL is indicative of bactericidal activity.[1]

Investigating the Mechanism of Action

Understanding the mechanism by which a compound exerts its antibacterial effect is crucial for its development as a therapeutic agent. For thiophene derivatives, several mechanisms have been proposed, including disruption of the bacterial cell membrane and inhibition of essential enzymes.[12][13]

Protocol 4.1: Bacterial Membrane Permeability Assay

This assay assesses the ability of the thiophene derivatives to compromise the integrity of the bacterial cell membrane.[11][12][14]

Materials:

  • Bacterial suspension

  • Thiophene derivative

  • Fluorescent dye (e.g., propidium iodide)

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Wash and resuspend the bacterial cells in PBS.

  • Treat the bacterial suspension with the thiophene derivative at its MIC.

  • Include a positive control (a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).

  • Incubate the samples for a defined period.

  • Add the fluorescent dye to the suspensions. Propidium iodide can only enter cells with a compromised membrane and will fluoresce upon binding to DNA.

  • Measure the fluorescence intensity using a fluorometer or visualize the stained cells using a fluorescence microscope. An increase in fluorescence indicates membrane damage.[12][14]

4.2: Molecular Docking Studies for Enzyme Inhibition

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a target protein.[9][15] This can provide insights into potential enzymatic targets.

Procedure:

  • Target Selection: Identify potential bacterial enzyme targets based on literature or homology to known antibiotic targets (e.g., DNA gyrase, D-alanine ligase).[8][9]

  • Protein and Ligand Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the 3D structure of the thiophene derivative.

  • Docking Simulation: Use molecular docking software (e.g., AutoDock, GOLD) to dock the thiophene derivative into the active site of the target protein.

  • Analysis: Analyze the docking results to determine the binding energy and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein's active site residues. A lower binding energy suggests a more favorable interaction.[15]

Data Presentation and Interpretation

Table 1: In Vitro Antibacterial Activity of Thiophene Derivatives
CompoundGram-Positive Bacteria (MIC in µg/mL)Gram-Negative Bacteria (MIC in µg/mL)
S. aureusB. subtilis
Thiophene Derivative 1168
Thiophene Derivative 284
Thiophene Derivative 3>128>128
Ampicillin (Control)0.50.25
Structure-Activity Relationship (SAR) Analysis

The data obtained from the antibacterial assays should be analyzed to establish a structure-activity relationship (SAR). This involves correlating the chemical structure of the derivatives with their biological activity. For instance, the presence of specific substituents (e.g., electron-withdrawing or electron-donating groups) at different positions of the thiophene ring can significantly influence the antibacterial potency.[3][5][16] A systematic variation of these substituents can lead to the identification of key structural features required for optimal activity.

Visualizing Experimental Workflows

Diagram 1: General Workflow for Antibacterial Evaluation

G cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_moa Mechanism of Action Synthesis Synthesis of Thiophene Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization MIC MIC Determination Characterization->MIC Docking Molecular Docking Characterization->Docking MBC MBC Determination MIC->MBC TimeKill Time-Kill Assay MIC->TimeKill Membrane Membrane Permeability Assay MIC->Membrane

Caption: Workflow for evaluating thiophene derivatives as antibacterial agents.

Diagram 2: Broth Microdilution Protocol

G plate 96-Well Plate Add Broth Serial Dilution of Compound Add Bacterial Inoculum Incubate (37°C, 24h) Read Results (Visual Inspection)

Caption: Step-by-step process of the broth microdilution assay.

References

  • Molina-Panadero, I., Morales-Tenorio, M., García-Rubia, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • Al-Adiwish, W. M., Yaacob, W. A., Adan, D., & Nazlina, I. (2019). Synthesis and Antibacterial Activity of Thiophenes. Oriental Journal of Chemistry. Available at: [Link]

  • Mabkhot, Y. N., Alatibi, F., El-Sayed, N. N. E., Kheder, N. A., & Al-Showiman, S. S. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules. Available at: [Link]

  • Al-Ghorbani, M., El-Sherief, H. A. M., El-Gamil, A. A., et al. (2022). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Polycyclic Aromatic Compounds. Available at: [Link]

  • Molina-Panadero, I., Morales-Tenorio, M., García-Rubia, A., et al. (2024). Antibacterial activity of thiophene derivatives 4, 5 and 8 at different concentrations against clinical colistin-resistant A. baumannii and E. coli. ResearchGate. Available at: [Link]

  • Özdemir, Z., Çiftçi, G. A., Ertürk, A., & Uçucu, Ü. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry. Available at: [Link]

  • Kumar, R., & Kumar, S. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Chemistry and Pharmaceutical Sciences. Available at: [Link]

  • Al-Ghorbani, M., El-Sherief, H. A. M., El-Gamil, A. A., et al. (2022). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Taylor & Francis Online. Available at: [Link]

  • Raut, S., Bhat, E. D., Shrestha, B., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules. Available at: [Link]

  • Nazeer, W., Qamar, M. U., Rasool, N., Taibi, M., & Salamatullah, A. M. (2024). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Molecules. Available at: [Link]

  • Molina-Panadero, I., Morales-Tenorio, M., García-Rubia, A., et al. (2024). Activity of the synthesized thiophene derivatives against Gram negative bacteria. ResearchGate. Available at: [Link]

  • Mabkhot, Y. N., Alatibi, F., El-Sayed, N. N. E., Kheder, N. A., & Al-Showiman, S. S. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Semantic Scholar. Available at: [Link]

  • Molina-Panadero, I., Morales-Tenorio, M., García-Rubia, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PMC - PubMed Central. Available at: [Link]

  • Molina-Panadero, I., Morales-Tenorio, M., García-Rubia, A., et al. (2025). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. ResearchGate. Available at: [Link]

  • Khan, I., Ullah, N., Al-Zahrani, E. A., et al. (2024). Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Chen, Y.-C., Chang, Y.-L., Lu, P.-J., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances. Available at: [Link]

  • Mabkhot, Y. N., Alatibi, F., El-Sayed, N. N. E., Kheder, N. A., & Al-Showiman, S. S. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Molina-Panadero, I., Morales-Tenorio, M., García-Rubia, A., et al. (2024). Effect of thiophene derivatives 4, 5 and 8 on the bacterial permeability against clinical colistin-resistant A. baumannii and (E) coli. ResearchGate. Available at: [Link]

  • Singh, S., Kumar, V., & Singh, A. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

  • Al-Ghorbani, M., El-Gamil, A. A., Al-Salahi, R., & Mabkhot, Y. N. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Journal of the Iranian Chemical Society. Available at: [Link]

  • Roman, G. (2021). Thiophene-Based Compounds. Encyclopedia MDPI. Available at: [Link]

Sources

Application Notes and Protocols for the Development of Insecticides Using Halogenated 2-Thiophenecarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of agrochemicals.

Introduction: The Strategic Role of Halogenated Thiophenes in Modern Insecticide Discovery

The relentless challenge of insecticide resistance and the increasing demand for more selective and environmentally benign pest control solutions necessitate the exploration of novel chemical scaffolds. Halogenated 2-thiophenecarboxylic acids have emerged as a pivotal class of building blocks in the synthesis of next-generation insecticides, particularly a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.[1][2] These compounds have demonstrated potent activity against a range of economically important agricultural pests, including aphids, mites, and whiteflies, while exhibiting low mammalian toxicity.[1][2]

The thiophene ring, a sulfur-containing heterocycle, serves as a versatile scaffold in medicinal and agricultural chemistry.[1][2] Its unique electronic properties and ability to be extensively halogenated allow for the fine-tuning of a molecule's physicochemical and biological properties.[1][2] This guide provides a comprehensive overview of the development of insecticides derived from halogenated 2-thiophenecarboxylic acids, from their rational design and synthesis to their biological evaluation and environmental considerations. We will delve into the underlying scientific principles, provide detailed experimental protocols, and offer insights into the structure-activity relationships that govern their insecticidal efficacy.

Section 1: Synthesis of Halogenated 2-Thiophenecarboxylic Acid Building Blocks

The successful development of this class of insecticides hinges on the efficient and scalable synthesis of key halogenated 2-thiophenecarboxylic acid derivatives. These intermediates are typically activated as acid chlorides or nitriles to facilitate their incorporation into the final insecticide structure.[1][2]

Rationale for Synthetic Strategies

The choice of synthetic route depends on the desired halogenation pattern and the availability of starting materials. Common strategies involve the direct halogenation of thiophene derivatives, followed by the introduction of the carboxylic acid functionality, or the construction of the halogenated thiophene ring from acyclic precursors. Key methods for introducing the carboxyl group include Grignard reactions with carbon dioxide and palladium-catalyzed carbonylation.[1][2]

Protocol: Synthesis of 3,4,5-Trichloro-2-Thiophenecarboxylic Acid

This protocol details the synthesis of a key intermediate, 3,4,5-trichloro-2-thiophenecarboxylic acid, from tetrachlorothiophene.[1][2]

Materials:

  • Tetrachlorothiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl tert-butyl ether (MTBE), anhydrous

  • Dry ice (solid CO2)

  • Diethyl ether, anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (Na2SO4), anhydrous

  • Thionyl chloride (SOCl2)

Procedure:

  • Lithiation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve tetrachlorothiophene in anhydrous MTBE. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature below -70 °C. Stir the reaction mixture at this temperature for 1 hour.

  • Carbonation: Carefully add crushed dry ice to the reaction mixture in small portions, ensuring the temperature does not rise above -60 °C. Allow the mixture to warm to room temperature overnight with continuous stirring.

  • Work-up and Isolation: Quench the reaction by slowly adding water. Acidify the aqueous layer to pH 1-2 with concentrated HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 3,4,5-trichloro-2-thiophenecarboxylic acid. The product can be further purified by recrystallization.

  • Acid Chloride Formation (Optional): To prepare the corresponding acid chloride, the crude carboxylic acid can be refluxed with an excess of thionyl chloride for 2 hours. The excess thionyl chloride is then removed by distillation to yield 3,4,5-trichloro-2-thiophenecarbonyl chloride.[1][2]

Diagram: Synthetic Workflow for Halogenated 2-Thiophenecarboxylic Acid

G start Tetrachlorothiophene lithiation Lithiation (n-BuLi, -78 °C) start->lithiation carbonation Carbonation (Dry Ice) lithiation->carbonation workup Acidic Work-up carbonation->workup acid 3,4,5-Trichloro-2- Thiophenecarboxylic Acid workup->acid activation Activation (SOCl2) acid->activation acid_chloride 3,4,5-Trichloro-2- Thiophenecarbonyl Chloride activation->acid_chloride insecticide_synthesis Insecticide Synthesis acid_chloride->insecticide_synthesis G insecticide Thiophene-Triazole Insecticide binding Binding to GluCl insecticide->binding glucl Glutamate-Gated Chloride Channel (GluCl) in Insect Neuron binding->glucl channel_block Chloride Ion Influx Blocked binding->channel_block hyperexcitation Continuous Hyperexcitation channel_block->hyperexcitation paralysis Paralysis hyperexcitation->paralysis death Insect Death paralysis->death

Sources

Protocol for N-alkylation of Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic O-Alkylation of Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate: A Guide for Medicinal Chemists

Abstract

Substituted thiophenes are privileged scaffolds in modern drug discovery, appearing in numerous FDA-approved drugs.[1] The functionalization of these heterocycles is critical for modulating their pharmacokinetic and pharmacodynamic profiles. This document provides a detailed protocol and scientific rationale for the O-alkylation of this compound, a versatile synthetic intermediate. While the principles are analogous to N-alkylation, this guide focuses on the chemically precise transformation of the hydroxyl group into an ether linkage, a key step in building molecular complexity. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and present a robust, step-by-step protocol suitable for implementation in research and development laboratories.

Introduction: The Thiophene Scaffold and the Importance of O-Alkylation

The thiophene ring is a five-membered aromatic heterocycle that serves as a crucial building block in medicinal chemistry.[][3] Its unique electronic properties and ability to act as a bioisostere for a phenyl ring have led to its incorporation into a wide array of therapeutic agents, including anti-cancer, anti-inflammatory, and anti-diabetic drugs.[1] this compound is a particularly valuable starting material due to its multiple functionalization points. The electron-withdrawing chloro and ester groups significantly influence the reactivity of the ring, particularly the acidity of the 3-hydroxy proton.

This application note details the O-alkylation of this substrate. This reaction is a variant of the classic Williamson Ether Synthesis, a cornerstone of organic synthesis first reported in 1850.[4] It proceeds via a two-step sequence:

  • Deprotonation: A base is used to abstract the acidic proton from the hydroxyl group, forming a highly nucleophilic thiophenoxide anion.

  • Nucleophilic Substitution: The resulting anion attacks an electrophilic alkylating agent (typically an alkyl halide) in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether.[4][5]

Understanding the causality behind reagent selection is paramount for achieving high yields and purity, making this transformation a reliable tool for drug development professionals.

Mechanistic Rationale and Experimental Design Choices

The success of the O-alkylation hinges on a rational selection of base, solvent, and alkylating agent, all dictated by the substrate's unique chemical properties and the SN2 reaction mechanism.

The Substrate: An Activated Hydroxyl Group

The hydroxyl group on the thiophene ring is phenolic in nature. Its acidity is significantly enhanced by the inductive electron-withdrawing effects of the two chlorine atoms at positions 4 and 5, and the resonance-withdrawing effect of the methyl carboxylate group at position 2. This increased acidity (lower pKa) means that a relatively mild base can be used for complete deprotonation, minimizing the risk of side reactions.

Choice of Base: Balancing Reactivity and Practicality

The base must be strong enough to deprotonate the hydroxyl group but should not be overly reactive to cause hydrolysis of the ester or other undesired side reactions.

BaseAdvantagesDisadvantagesSuitability
Potassium Carbonate (K₂CO₃) Inexpensive, easy to handle, moderately strong, low nucleophilicity.[6][7]Can have limited solubility in some organic solvents.Excellent (Recommended)
Sodium Hydride (NaH) Very strong base, drives deprotonation to completion.Highly flammable, requires anhydrous conditions and careful handling.Good, but requires more stringent safety precautions.
Organic Bases (e.g., DBU, DIPEA) Soluble in organic solvents.Can be expensive; potential for competing reactions or difficult removal.Suitable for specific applications, but less common for this transformation.

For this protocol, potassium carbonate is the recommended base due to its optimal balance of reactivity, safety, and cost-effectiveness for a wide range of alkylating agents.

The Alkylating Agent: The Electrophilic Partner

The choice of alkylating agent (R-X) is determined by the desired alkyl group (R) to be introduced. The reaction proceeds via an SN2 mechanism, meaning the rate is sensitive to both the leaving group (X) and steric hindrance at the electrophilic carbon.[4][5]

  • Leaving Group Ability: I⁻ > Br⁻ > Cl⁻ >> F⁻. Alkyl iodides are the most reactive, while alkyl chlorides are the least. Alkyl bromides offer a good compromise between reactivity and cost.

  • Steric Hindrance: The reaction works best with primary (1°) and methyl halides. Secondary (2°) halides react more slowly and may lead to competing elimination reactions, while tertiary (3°) halides will almost exclusively yield elimination products.[4][5]

Solvent Selection: Facilitating the SN2 Reaction

The ideal solvent must dissolve the reactants and facilitate the SN2 mechanism. Polar aprotic solvents are preferred as they can solvate the cation (e.g., K⁺) while leaving the thiophenoxide anion relatively "naked" and highly nucleophilic.[6][8]

SolventKey PropertiesRecommendation
Acetonitrile (CH₃CN) Good dissolving power, relatively high boiling point (82 °C), easy to remove under vacuum.Excellent (Recommended)
N,N-Dimethylformamide (DMF) Excellent dissolving power, high boiling point.Good, but harder to remove; potential for decomposition at high temperatures.
Acetone Good dissolving power, lower boiling point (56 °C).Suitable for highly reactive alkylating agents where lower temperatures are sufficient.
The Phase-Transfer Catalysis (PTC) Alternative

For industrial scale-up or greener process development, Phase-Transfer Catalysis (PTC) is a powerful technique.[9] A PTC catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the deprotonated thiophenoxide from a solid or aqueous phase into the bulk organic phase where it can react with the alkyl halide.[10][11] This often allows the use of less hazardous solvents (like toluene) and can accelerate reaction rates.[9]

General Reaction Mechanism

The diagram below illustrates the fundamental O-alkylation pathway.

Caption: General O-Alkylation Mechanism.

Detailed Experimental Protocol

This protocol describes the O-alkylation using ethyl bromide as a representative primary alkyl halide. The principles can be readily adapted for other alkylating agents.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)Eq.
This compound5118-06-9227.081.0 g4.401.0
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.210.91 g6.601.5
Ethyl Bromide (Bromoethane)74-96-4108.970.58 g (0.40 mL)5.281.2
Acetonitrile (CH₃CN), anhydrous75-05-841.0520 mL--
Ethyl Acetate (EtOAc)141-78-688.11~100 mL--
Brine (Saturated NaCl solution)--~50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~5 g--
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography (column, flasks)

  • TLC plates (silica gel 60 F₂₅₄)

Experimental Workflow Diagram

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis A 1. Add thiophene substrate and K₂CO₃ to flask B 2. Add anhydrous acetonitrile A->B C 3. Flush with N₂/Ar B->C D 4. Add ethyl bromide via syringe C->D E 5. Heat to reflux (~82°C) D->E F 6. Monitor by TLC until starting material is consumed (2-4 h) E->F G 7. Cool to RT, filter off K₂CO₃ F->G H 8. Concentrate filtrate in vacuo G->H I 9. Redissolve in EtOAc, wash with water & brine H->I J 10. Dry organic layer (MgSO₄) I->J K 11. Concentrate to yield crude product J->K L 12. Purify by column chromatography (e.g., Hexanes:EtOAc) K->L M 13. Characterize pure product (NMR, MS, IR) L->M

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.40 mmol) and anhydrous potassium carbonate (0.91 g, 6.60 mmol).

  • Solvent Addition: Add 20 mL of anhydrous acetonitrile to the flask.

  • Inert Atmosphere: Attach a reflux condenser and flush the system with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Reagent Addition: While stirring, add ethyl bromide (0.40 mL, 5.28 mmol) to the suspension using a syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) using a heating mantle.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every hour. A suitable eluent system is 9:1 Hexanes:Ethyl Acetate. The product spot should be less polar (higher Rf) than the starting material. The reaction is typically complete within 2-4 hours.

  • Cooling and Filtration: Once the starting material is consumed, remove the heat source and allow the mixture to cool to room temperature. Filter the solid potassium carbonate through a pad of celite or a sintered glass funnel, washing the solids with a small amount of ethyl acetate.

  • Concentration: Transfer the filtrate to a round-bottom flask and remove the solvent using a rotary evaporator.

  • Extraction: Dissolve the resulting crude oil/solid in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash with water (2 x 25 mL) and then with brine (1 x 25 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with ethyl acetate.

  • Final Concentration: Concentrate the final organic solution under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 95:5 Hexanes:EtOAc) to afford the pure product, Methyl 4,5-dichloro-3-ethoxythiophene-2-carboxylate.

Product Characterization

The pure product should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR: The spectrum should show the disappearance of the broad singlet corresponding to the hydroxyl proton. New signals for the ethoxy group will appear: a triplet around 1.4 ppm (3H, -CH₃) and a quartet around 4.1 ppm (2H, -O-CH₂-). The thiophene protons and the methyl ester protons will also be present.

  • ¹³C NMR: The spectrum will show two new signals in the aliphatic region corresponding to the ethoxy group carbons.

  • Mass Spectrometry (MS): The mass spectrum (e.g., ESI+) should show a molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated mass of the product (C₈H₈Cl₂O₃S, M.W. = 255.12).

  • Infrared (IR) Spectroscopy: A key diagnostic feature is the disappearance of the broad O-H stretching band typically seen around 3200-3500 cm⁻¹. The spectrum will be dominated by C-H, C=O (ester), and C-O (ether) stretches.[12][13]

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive alkylating agent. 2. Insufficiently anhydrous conditions. 3. Base is not strong enough or has poor solubility.1. Use a fresh bottle of alkyl halide. Switch from bromide to the more reactive iodide. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Add a catalytic amount of a phase-transfer catalyst (e.g., TBAB) or switch to a stronger base like NaH.
Recovery of Starting Material 1. Reaction time is too short. 2. Reaction temperature is too low.1. Continue monitoring by TLC and extend the reaction time. 2. Ensure the mixture is at a full reflux.
Formation of Side Products 1. Hydrolysis of the ester group. 2. Elimination reaction (for 2° alkyl halides).1. Ensure the base is non-nucleophilic and conditions are anhydrous. 2. Use a more polar, less basic solvent system. Lower the reaction temperature.

References

  • Halpern, M. (n.d.). PTC N-Alkylation of Very Polar Heterocycle. PTC Organics. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. American Chemical Society. Retrieved from [Link]

  • Ye, R., et al. (2016). N-Heterocyclic olefins as efficient phase-transfer catalysts for base-promoted alkylation reactions. RSC Publishing. Retrieved from [Link]

  • Halpern, M. (n.d.). PTC N-Alkylation of a Water-Soluble Heterocycle Salt. PTC Organics, Inc. Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • Shafiee, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Retrieved from [Link]

  • Pattanayak, P. (n.d.). Williamson Ether Synthesis. Cambridge University Press. Retrieved from [Link]

  • Ghosh, B., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Retrieved from [Link]

  • Saraf, S., et al. (2010). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Akbaş, H., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkynylation. Retrieved from [Link]

  • Mancuso, R., et al. (2015). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules. Retrieved from [Link]

  • Javaherian, M., et al. (2017). An efficient tandem synthesis of alkyl aryl ethers.... Organic Chemistry Research. Retrieved from [Link]

  • Al-Yasari, R. K. (2016). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • Wang, Y., et al. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Retrieved from [Link]

  • Balachandran, V., et al. (2015). Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid". Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • Tetrahedron. (n.d.). Methyl 3-hydroxythiophene-2-carboxylate. Retrieved from [Link]

  • Ramalingam, S., et al. (2024). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. Scientific Reports. Retrieved from [Link]

  • Huddleston, P. R., et al. (1982). Reactions with methyl 3-hydroxythiophene-2-carboxylate. Part 2. A new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Al-Ameri, M. H., et al. (2016). FT-IR Spectroscopic Studies of Thiophene Adsorption and Reactions on Mo2N/γ-Al2O3 Catalysts. ResearchGate. Retrieved from [Link]

  • IIT Guwahati. (n.d.). GATE 2026 Syllabus - Chemistry. Retrieved from [Link]

Sources

Application Notes and Protocols for Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Thiophene Building Block for Advanced Materials

In the vanguard of material science, particularly in the realm of organic electronics, the design and synthesis of novel molecular components are paramount for technological advancement. Thiophene and its derivatives have emerged as cornerstone building blocks for a new generation of functional organic materials due to their intrinsic electronic properties, chemical stability, and synthetic versatility.[1][2] This document provides detailed application notes and protocols for Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate , a multifunctional thiophene derivative poised for significant applications in material science.

The unique substitution pattern of this compound—featuring two chlorine atoms, a hydroxyl group, and a methyl carboxylate group—offers a rich chemical playground for researchers. The electron-withdrawing chloro groups can modulate the electronic energy levels of resulting polymers, a critical factor in the performance of organic solar cells and transistors.[3] The hydroxyl and carboxylate functionalities provide avenues for post-polymerization modification, enabling the fine-tuning of physical properties such as solubility, processability, and interfacial adhesion, or for the covalent attachment of sensing moieties.[4][5]

These application notes will explore the potential of this compound as a monomer for the synthesis of advanced conductive polymers and provide detailed, field-proven protocols for its polymerization and characterization.

Physicochemical Properties

A summary of the key properties of the title compound is presented below.

PropertyValueReference
Molecular Formula C₆H₄Cl₂O₃S[6]
Molecular Weight 227.07 g/mol [6]
CAS Number 96232-70-1[7]
Appearance Solid

Core Application: A Monomer for Functional Conductive Polymers

The primary application of this compound in material science is as a monomer for the synthesis of functionalized polythiophenes. Polythiophenes are a class of conductive polymers renowned for their utility in organic electronics.[8][9] The polymerization of this monomer can lead to novel materials with tailored properties for specific applications.

Rationale for Use in Conductive Polymer Synthesis:
  • Conjugated Backbone: The thiophene ring is an aromatic heterocycle that, when polymerized through its 2 and 5 positions, forms a π-conjugated backbone, which is essential for electrical conductivity.[10]

  • Tunable Electronic Properties: The two chlorine atoms on the thiophene ring are electron-withdrawing, which can lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting polymer. This is a key strategy for improving the open-circuit voltage in organic solar cells and enhancing the stability of organic field-effect transistors.[3]

  • Post-Polymerization Functionalization: The hydroxyl group serves as a reactive handle for a wide range of chemical modifications after polymerization. This allows for the introduction of various functional groups to alter the polymer's properties without disrupting the polymerization process itself. For example, long alkyl chains can be attached to improve solubility, or specific receptor molecules can be grafted for sensor applications.[4]

  • Enhanced Intermolecular Interactions: The presence of polar functional groups like the hydroxyl and methyl carboxylate can promote favorable intermolecular interactions, potentially leading to improved molecular packing and charge transport in thin films.

Experimental Protocols

The following protocols provide detailed methodologies for the polymerization of this compound and the subsequent characterization of the resulting polymer.

Protocol 1: Chemical Oxidative Polymerization

This protocol describes a common and straightforward method for synthesizing polythiophenes using an oxidizing agent, such as iron(III) chloride (FeCl₃).[11][12]

Materials:

  • This compound (Monomer)

  • Anhydrous Iron(III) chloride (FeCl₃) (Oxidant)

  • Anhydrous Chloroform (Solvent)

  • Methanol (for precipitation and washing)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

  • Stirring plate and magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Monomer Solution Preparation: In a dry, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (e.g., 1.0 g) in anhydrous chloroform (e.g., 50 mL). Stir the solution until the monomer is completely dissolved.

  • Oxidant Solution Preparation: In a separate dry flask, dissolve anhydrous FeCl₃ (a molar ratio of approximately 2.5 to 1 of oxidant to monomer is a good starting point) in anhydrous chloroform (e.g., 100 mL).

  • Polymerization Reaction: Slowly add the FeCl₃ solution to the stirred monomer solution at room temperature using a dropping funnel. The reaction mixture is expected to change color, often becoming dark and viscous as the polymer forms.

  • Reaction Progression: Allow the reaction to proceed for a set duration, typically between 2 to 24 hours, with continuous stirring at a controlled temperature (e.g., 40 °C).[11]

  • Quenching and Precipitation: Quench the reaction by slowly pouring the viscous polymer solution into a beaker containing a large excess of methanol (e.g., 500 mL). The polymer will precipitate as a solid.

  • Purification:

    • Filter the precipitated polymer using a Büchner funnel.

    • Wash the collected solid thoroughly with methanol until the filtrate runs clear and colorless. This step is crucial to remove any residual FeCl₃ and unreacted monomer.

    • Further purification can be achieved by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and other impurities. The purified polymer is then collected from the Soxhlet thimble.

  • Drying: Dry the purified polymer under vacuum to a constant weight.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Thiophene radical cations, the intermediates in oxidative polymerization, are highly reactive and can be quenched by oxygen. An inert atmosphere is essential to prevent side reactions and ensure high molecular weight polymer formation.

  • Anhydrous Conditions: Water can interfere with the activity of the FeCl₃ oxidant and can also lead to undesired side reactions.

  • Methanol Precipitation: Polythiophenes are generally insoluble in methanol, making it an effective non-solvent for precipitation and for washing away the soluble oxidant and monomer.

Protocol 2: Post-Polymerization Functionalization (Conceptual Framework)

This conceptual protocol outlines how the hydroxyl group on the poly(this compound) backbone can be used for further functionalization, for example, through esterification to attach a solubilizing side chain.

Materials:

  • Synthesized poly(this compound)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Acyl chloride or carboxylic acid with a long alkyl chain (e.g., Lauric acid)

  • Coupling agent (if using a carboxylic acid), e.g., Dicyclohexylcarbodiimide (DCC)

  • Base (e.g., Pyridine or Triethylamine)

  • Standard glassware for organic synthesis

Procedure:

  • Polymer Dissolution: Dissolve the synthesized polymer in a suitable anhydrous solvent like THF.

  • Reagent Addition:

    • Using an Acyl Chloride: In the presence of a base like pyridine, slowly add the desired acyl chloride (e.g., Lauroyl chloride) to the polymer solution at 0 °C.

    • Using a Carboxylic Acid: Add the carboxylic acid (e.g., Lauric acid) and a coupling agent like DCC to the polymer solution.

  • Reaction: Allow the mixture to stir at room temperature for a specified period (e.g., 24 hours) to ensure complete reaction.

  • Purification: Precipitate the functionalized polymer in a non-solvent like methanol, filter, and wash thoroughly to remove unreacted reagents and byproducts.

  • Drying: Dry the final functionalized polymer under vacuum.

Characterization

The synthesized polymers should be characterized to determine their structure, molecular weight, and properties.

TechniquePurposeExpected Outcome
FT-IR Spectroscopy To confirm the polymerization and functionalization.Disappearance of C-H bands of the thiophene monomer at the 2 and 5 positions. Appearance of new bands corresponding to the attached functional groups.
¹H-NMR Spectroscopy To elucidate the polymer structure and regioregularity.Broadening of peaks compared to the monomer, indicating polymerization.
Gel Permeation Chromatography (GPC) To determine the molecular weight and polydispersity index (PDI).Provides information on the average chain length and the distribution of chain lengths.
UV-Vis Spectroscopy To investigate the electronic properties and conjugation length.A red-shift in the absorption maximum (λmax) compared to the monomer, indicating an extended π-conjugated system.
Cyclic Voltammetry (CV) To determine the HOMO and LUMO energy levels.Provides information on the oxidation and reduction potentials, which are crucial for electronic device applications.

Visualizations

Caption: Molecular structure of the thiophene monomer.

Polymerization_Workflow Figure 2: Workflow for Chemical Oxidative Polymerization monomer_prep Prepare Monomer Solution (Monomer in Anhydrous Chloroform) polymerization Polymerization (Mix Solutions and React) monomer_prep->polymerization oxidant_prep Prepare Oxidant Solution (FeCl₃ in Anhydrous Chloroform) oxidant_prep->polymerization precipitation Precipitation (Pour into Methanol) polymerization->precipitation purification Purification (Filter and Wash with Methanol) precipitation->purification drying Drying (Under Vacuum) purification->drying final_product Purified Polymer drying->final_product

Caption: General workflow for synthesizing polythiophenes.

References

  • Sotzing, G. A., et al. (2002). Intrinsically Conducting Polymer Networks of Poly(thiophene) via Solid-State Oxidative Cross-Linking of a Poly(norbornylene) Containing Terthiophene Moieties. Macromolecules. [Link]

  • Krebs, F. C. (2009). Thiophene in Conducting Polymers: Synthesis of Poly(thiophene)s and Other Conjugated Polymers Containing Thiophenes, for Application in Polymer Solar Cells. ResearchGate. [Link]

  • Wang, C., et al. (2021). Thiophene- and selenophene-based conjugated polymeric mixed ionic/electronic conductors. The Journal of Chemical Physics. [Link]

  • PrepChem. (n.d.). Synthesis of this compound. PrepChem.com. [Link]

  • Spherotech. (2025). The Role of Thiophene Derivatives in Next-Gen Organic Electronics. Spherotech. [Link]

  • Roncali, J. (2010). Synthesis and Applications of Thiophene Derivatives as Organic Materials. ResearchGate. [Link]

  • Wang, C., et al. (2021). Thiophene- and selenophene-based conjugated polymeric mixed ionic/electronic conductors. AIP Publishing. [Link]

  • Zhang, G., et al. (2023). Polythiophenes as electron donors in organic solar cells. PubMed Central. [Link]

  • Iacono, M., et al. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. ACS Applied Materials & Interfaces. [Link]

  • Sharma, G., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing. [Link]

  • Singh, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

  • An, M., et al. (2023). Polythiophene Derivatives for Efficient All-Polymer Solar Cells. ResearchGate. [Link]

  • Scavello, F., et al. (2021). Functionalization of thiophene ring (left) and general structures of TpM homopolymers and copolymers (right). ResearchGate. [Link]

  • Wu, Y., et al. (2004). Oligofluorene−Thiophene Derivatives as High-Performance Semiconductors for Organic Thin Film Transistors. Chemistry of Materials. [Link]

  • An, M., et al. (2023). Polythiophene Derivatives for Efficient All-Polymer Solar Cells. ResearchGate. [Link]

  • Wakley, M. (2025). Modular strategy opens up new way to synthesise arylated thiophene rings. Chemistry World. [Link]

  • Elsenbaumer, R. L., & Frommer, J. E. (1991). Polymerization of thiophene and its derivatives.
  • Chen, H., et al. (2024). High-Performance Annealing-Free Polythiophene-Based Organic Solar Cells Enabled by Volatile Solid Additive. ACS Energy Letters. [Link]

  • Chemical Synthesis Database. (2025). methyl 4,5-dichloro-3-hydroxy-2-thiophenecarboxylate. chemsynthesis.com. [Link]

  • Zhang, G., et al. (2023). Polythiophenes as electron donors in organic solar cells. ResearchGate. [Link]

  • Lee, A., et al. (2020). Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. University of Helsinki. [Link]

  • Ali, M. A., et al. (2023). Designing of Thiophene [3, 2-b] Pyrrole Ring-Based NFAs for High-Performance Electron Transport Materials: A DFT Study. ACS Omega. [Link]

  • Wang, Y., et al. (2022). Effect of Controlling Thiophene Rings on D-A Polymer Photocatalysts Accessed via Direct Arylation for Hydrogen Production. MDPI. [Link]

  • Stanetty, P., & Schnürch, M. (2010). Preparation of Thiophenes by Ring-Closure Reactions and from other Ring Systems. Thiophenes. [Link]

  • ResearchGate. (n.d.). Fiesselmann-type synthesis of... ResearchGate. [Link]

  • Martin, D. C., et al. (2017). Poly(3,4-ethylenedioxythiophene) (PEDOT) Derivatives: Innovative Conductive Polymers for Bioelectronics. MDPI. [Link]

  • Epp, J. B., et al. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. [Link]

  • Fisher Scientific. (n.d.). Methyl 2,5-dichlorothiophene-3-carboxylate, 98%. Fisher Scientific. [Link]

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Synthesis of Thieno[3,2-b]thiophenes from Thiophene Precursors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thieno[3,2-b]thiophene Scaffold

The thieno[3,2-b]thiophene core, a fused bicyclic heteroaromatic system, has garnered significant attention in the fields of materials science and drug discovery.[1] Its rigid, planar, and electron-rich structure imparts favorable electronic and photophysical properties, making it a crucial building block for organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[1][2][3] In medicinal chemistry, thieno[3,2-b]thiophene derivatives have been investigated for a range of biological activities. The versatility of this scaffold stems from its tunable properties through functionalization, allowing for the fine-tuning of electronic energy levels and biological interactions. This guide provides an in-depth overview of key synthetic strategies for constructing the thieno[3,2-b]thiophene ring system from readily available thiophene precursors, offering detailed protocols and expert insights to aid researchers in this exciting area.

Strategic Approaches to Thieno[3,2-b]thiophene Synthesis

The construction of the thieno[3,2-b]thiophene core generally involves the formation of the second thiophene ring onto a pre-existing thiophene moiety. Several strategic approaches have been developed, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern and the availability of starting materials. This guide will focus on four prominent and versatile strategies:

  • Classical Synthesis from Halogenated Thiophenes: A traditional and widely used approach.

  • The Fiesselmann Thiophene Synthesis: A powerful method for constructing substituted thiophenes.

  • Cascade Cyclization of Alkynyl Diols: A modern and efficient one-pot approach.

  • Synthesis from Nitro-Substituted Thiophenes: A versatile route to functionalized thieno[3,2-b]thiophenes.

Strategy 1: Classical Synthesis from Halogenated Thiophenes

This is a foundational and highly adaptable multi-step approach that typically begins with a 3-bromothiophene precursor. The general principle involves the introduction of a sulfur-containing side chain at the 3-position of the thiophene ring, followed by an intramolecular cyclization to form the second thiophene ring.

Causality Behind Experimental Choices

The use of 3-bromothiophene is strategic as the bromine atom can be readily converted to a nucleophilic or electrophilic center, allowing for the introduction of the necessary side chain.[2] Organolithium intermediates, generated through halogen-metal exchange, are common for creating a nucleophilic carbon at the 3-position. The subsequent cyclization is often a condensation reaction, driven by the formation of a stable aromatic system.

Workflow Diagram: Classical Synthesis

A 3-Bromothiophene B Thiophene-3-thiol derivative A->B 1. Lithiation (n-BuLi) 2. Sulfur quench C Functionalized Thiophene B->C Alkylation with α-halo ester D Thieno[3,2-b]thiophene C->D Intramolecular Cyclization (e.g., Dieckmann condensation)

Caption: General workflow for the classical synthesis of thieno[3,2-b]thiophenes.

Detailed Protocol: Synthesis of Thieno[3,2-b]thiophene-2-carboxylic acid

This protocol is adapted from the work of Fuller and co-workers and provides a reliable method for the synthesis of a key thieno[3,2-b]thiophene intermediate.[4]

Step 1: Synthesis of Methyl 3-thiophenethiolacetate

  • Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, dissolve 3-bromothiophene (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Lithiation: Cool the solution to -78 °C and add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 30 minutes.

  • Sulfur Addition: Add elemental sulfur (1.1 eq) in one portion. The reaction is exothermic; maintain the temperature below -60 °C.

  • Alkylation: After stirring for 1 hour, add methyl bromoacetate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization and Saponification

  • Cyclization: Dissolve the purified methyl 3-thiophenethiolacetate (1.0 eq) in a suitable solvent (e.g., toluene) and add a strong base such as sodium methoxide (1.2 eq). Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Saponification: Cool the reaction mixture and add an aqueous solution of lithium hydroxide (excess). Stir at room temperature or gently heat to hydrolyze the ester.

  • Work-up: Acidify the mixture with dilute hydrochloric acid to precipitate the carboxylic acid. Filter the solid, wash with water, and dry under vacuum.

Self-Validation and Trustworthiness

Each step of this protocol includes a purification stage, ensuring the purity of the intermediates and the final product. The progress of the reactions can be reliably monitored by thin-layer chromatography (TLC), and the identity and purity of the products should be confirmed by spectroscopic methods such as NMR and mass spectrometry.

Strategy 2: The Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a versatile method for preparing thiophenes, which can be adapted to construct the second thiophene ring of the thieno[3,2-b]thiophene system. This approach typically involves the condensation of a 3-chlorothiophene-2-carboxylate with methyl thioglycolate in the presence of a base.[5][6][7][8]

Mechanistic Insight

The reaction proceeds via a nucleophilic substitution of the chlorine atom by the thiolate of methyl thioglycolate, followed by an intramolecular Dieckmann-like condensation to form the 3-hydroxythieno[3,2-b]thiophene-2-carboxylate. The choice of a strong, non-nucleophilic base like potassium tert-butoxide is crucial for promoting both the initial substitution and the subsequent cyclization.[6][8]

Workflow Diagram: Fiesselmann Synthesis

A Aryl-substituted 3-chlorothiophene-2-carboxylate C Aryl-substituted 3-hydroxythieno[3,2-b]thiophene-2-carboxylate A->C K-tert-butoxide, THF B Methyl Thioglycolate B->C D Aryl-substituted thieno[3,2-b]thiophen-3(2H)-one C->D 1. Saponification (KOH) 2. Decarboxylation (HCl)

Caption: Fiesselmann synthesis for aryl-substituted thieno[3,2-b]thiophenes.

Detailed Protocol: Synthesis of 5-Aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylates

This protocol is based on the work of Dyachenko and colleagues.[5][6][8]

  • Reaction Setup: To a stirred solution of the appropriate 5-aryl-3-chlorothiophene-2-carboxylate (1.0 eq) and methyl thioglycolate (1.2 eq) in anhydrous THF, add potassium tert-butoxide (2.5 eq) portionwise at room temperature under a nitrogen atmosphere.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Work-up: Pour the reaction mixture into ice water and acidify with 10% hydrochloric acid.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., toluene/ethanol) to obtain the pure 5-aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylate.[6]

Strategy 3: Cascade Cyclization of Alkynyl Diols

This modern and step-efficient approach allows for the synthesis of multisubstituted thieno[3,2-b]thiophenes in a one-pot reaction from readily available alkynyl diols.[2][9][10] This method is particularly attractive due to its operational simplicity and the ability to generate molecular complexity quickly.

Underlying Chemistry

The reaction proceeds through a cascade of reactions, typically initiated by the dehydration of the alkynyl diol to form a reactive enyne or diyne intermediate. This is followed by a double sulfur insertion and cyclization. The use of sodium thiosulfate (Na₂S₂O₃) and iodine has been reported to be an effective system for this transformation.[2][9][10]

Workflow Diagram: Cascade Cyclization

A Substituted Alkynyl Diol C Multisubstituted Thieno[3,2-b]thiophene A->C B Na2S2O3 / I2 B->C NMP, 140 °C

Caption: One-pot cascade cyclization of alkynyl diols.

Detailed Protocol: Synthesis of 3,6-Dimethylthieno[3,2-b]thiophene

This protocol is adapted from a recently developed step-efficient synthesis.[2]

  • Reaction Setup: In a sealed tube, combine 2,5-dimethylhex-3-yne-2,5-diol (0.5 mmol, 1.0 eq), sodium thiosulfate (1.0 mmol, 2.0 eq), and iodine (0.5 mmol, 1.0 eq) in N-methyl-2-pyrrolidone (NMP) (2 mL).

  • Reaction: Seal the tube and stir the mixture at 140 °C for 8 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to afford the desired product.

Strategy 4: Synthesis from Nitro-Substituted Thiophenes

The nucleophilic aromatic substitution (SNAr) of a nitro group on a thiophene ring provides a versatile entry point for the synthesis of functionalized thieno[3,2-b]thiophenes. This strategy is particularly useful for preparing 3-hydroxythieno[3,2-b]thiophene derivatives.[11]

Rationale and Advantages

The nitro group is a strong electron-withdrawing group, which activates the thiophene ring towards nucleophilic attack. Its displacement by a sulfur nucleophile, followed by intramolecular cyclization, offers a powerful method for constructing the thieno[3,2-b]thiophene core.[11] This approach can be more efficient than those starting from halogenated thiophenes in certain cases.

Detailed Protocol: Synthesis of 3-Hydroxythieno[3,2-b]thiophenes

This protocol is based on the work of Irgashev and colleagues, who developed an efficient synthesis from 3-nitrothiophene-2,5-dicarboxylates.[11]

  • Nucleophilic Substitution: In a round-bottom flask, dissolve dimethyl 3-nitrothiophene-2,5-dicarboxylate (1.0 eq) and a suitable sulfur nucleophile (e.g., methyl thioglycolate, 1.2 eq) in a solvent such as DMF. Add a base like potassium carbonate (2.0 eq) and stir the mixture at room temperature until the starting material is consumed.

  • Work-up and Isolation of Intermediate: Pour the reaction mixture into water and extract with an organic solvent. Wash, dry, and concentrate the organic phase. The resulting 3-(alkylthio)thiophene derivative can be purified by chromatography or used directly in the next step.

  • Base-Promoted Cyclization: Dissolve the intermediate in a suitable solvent (e.g., DMF) and treat it with a strong base such as lithium hydride (LiH) or magnesium methoxide (Mg(OMe)₂) at room temperature.[12]

  • Final Work-up and Purification: After the cyclization is complete, quench the reaction carefully and acidify to precipitate the product. Collect the solid by filtration, wash, and purify by recrystallization.

Comparative Summary of Synthetic Strategies

StrategyStarting MaterialKey ReagentsAdvantagesDisadvantages
Classical Synthesis 3-Bromothiophenen-BuLi, Sulfur, α-halo ester, BaseWell-established, versatile for various substitutions.Multi-step, often requires cryogenic conditions.[2]
Fiesselmann Synthesis 3-Chlorothiophene-2-carboxylateMethyl thioglycolate, K-tert-butoxideGood for substituted 3-hydroxy derivatives, convergent.Limited to specific substitution patterns.[5][6][8]
Cascade Cyclization Alkynyl diolsNa₂S₂O₃, I₂Step-efficient, one-pot, rapid access to complexity.May require high temperatures, substrate scope still being explored.[2][9]
From Nitrothiophenes 3-NitrothiophenesSulfur nucleophiles, BaseGood yields, avoids organometallic reagents in the first step.Availability of substituted nitrothiophenes can be a limitation.[11]

Conclusion and Future Outlook

The synthesis of thieno[3,2-b]thiophenes from thiophene precursors has evolved from classical multi-step procedures to more elegant and efficient cascade reactions. The choice of synthetic strategy is a critical decision that depends on the target molecule's substitution pattern, the desired scale of the reaction, and the available laboratory resources. The protocols detailed in this guide provide a solid foundation for researchers to synthesize a wide array of thieno[3,2-b]thiophene derivatives. As the demand for novel organic electronic materials and biologically active compounds continues to grow, the development of even more efficient, sustainable, and versatile methods for constructing this important heterocyclic scaffold will remain an active area of research.

References

  • Dyachenko, V. D., & Konyushkin, L. D. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journal of Organic Chemistry, 15, 2678–2683. [Link]

  • Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. (2019). National Institutes of Health. [Link]

  • Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. (2025). ResearchGate. [Link]

  • Synthesis of thieno[3,2-b]thiophenes from bromothiophene. (n.d.). ResearchGate. [Link]

  • Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. (2019). Beilstein Journals. [Link]

  • Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. (2012). National Institutes of Health. [Link]

  • Irgashev, R. A., & Kazin, N. A. (2025). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Archives. [Link]

  • Synthesis of Thienothiophenes. (n.d.). Encyclopedia.pub. [Link]

  • Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. (2012). ResearchGate. [Link]

  • Irgashev, R. A., & Kazin, N. A. (2025). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. National Institutes of Health. [Link]

  • 3-bromothiophene. (n.d.). Organic Syntheses. [Link]

  • Li, Y., et al. (2024). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Molecules, 29(23), 5507. [Link]

  • Expedient Synthesis of Substituted Thieno[3,2- b]thiophenes and Selenopheno[3,2- b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. (2024). PubMed. [Link]

  • (PDF) Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. (2024). ResearchGate. [Link]

  • Synthesis of Thieno[3,2- b ]benzofurans by Palladium-Catalyzed Intramolecular C–H/C–H Coupling. (2025). ResearchGate. [Link]

  • Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • A multifunctional thienothiophene member: 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT). (n.d.). National Institutes of Health. [Link]

  • (PDF) Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. (2024). ResearchGate. [Link]

  • Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. (2008). Kobe University. [Link]

  • Synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters by nitro displacement. (1973). Semantic Scholar. [Link]

Sources

The Art of the Bond: A Guide to Palladium-Catalyzed Cross-Coupling Reactions with Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, the thiophene ring system is a privileged motif, appearing in a multitude of pharmacologically active compounds. This application note provides a comprehensive guide to the experimental procedures for conducting various palladium-catalyzed cross-coupling reactions with a highly functionalized and versatile building block: Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate.

This guide moves beyond simple step-by-step instructions, delving into the causality behind experimental choices to empower scientists with a deeper understanding of these powerful synthetic transformations. We will explore the nuances of Suzuki-Miyaura, Stille, Buchwald-Hartwig, Heck, and Sonogashira couplings, offering detailed protocols, mechanistic insights, and practical considerations for achieving successful and reproducible outcomes.

The Thiophene Core: A Canvas for Complexity

This compound presents a unique synthetic challenge and opportunity. The two chlorine atoms at the C4 and C5 positions offer distinct handles for sequential or double functionalization. The electron-withdrawing nature of the ester and the presence of a hydroxyl group introduce electronic and steric factors that must be carefully considered when designing a synthetic route. Understanding the interplay of these functionalities is key to unlocking the full potential of this versatile substrate.

Navigating the Palladium-Catalyzed Cross-Coupling Landscape

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. The choice of the specific coupling reaction depends on the desired bond to be formed and the nature of the coupling partners.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

The following diagram illustrates a generalized workflow applicable to the cross-coupling reactions discussed in this guide. Key steps include the careful preparation of the reaction mixture under an inert atmosphere, the reaction itself, and subsequent work-up and purification.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Schlenk Flask/Reaction Vial (flame-dried) reagents Add Thiophene Substrate, Coupling Partner, Base, and Solvent start->reagents inert Degas with Inert Gas (e.g., Argon or Nitrogen) reagents->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst heat Heat to Reaction Temperature (monitor by TLC/LC-MS) catalyst->heat quench Cool to Room Temperature and Quench Reaction heat->quench extract Aqueous Work-up and Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Generalized experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.

Mechanistic Rationale: The catalytic cycle, depicted below, involves the oxidative addition of the dichlorothiophene to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The regioselectivity of the coupling on the 4,5-dichlorothiophene can be influenced by the choice of catalyst, ligand, and reaction conditions. Generally, the C5 position is sterically less hindered and may react preferentially. However, electronic effects from the ester and hydroxyl groups can also play a significant role.

Suzuki_Mechanism Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂-Cl Pd0->PdII Transmetalation Ar-Pd(II)L₂-R PdII->Transmetalation Product Ar-R Transmetalation->Product Reductive Elimination Product->Pd0 Thiophene-Cl Methyl 4,5-dichloro-3- hydroxythiophene-2-carboxylate Thiophene-Cl->Pd0 Oxidative Addition Boronic Acid R-B(OR)₂ Base Base Boronic Acid->Base Base->Transmetalation Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Mono-Arylation of this compound

This protocol is optimized for a selective mono-arylation, which can often be achieved by using a slight excess of the thiophene substrate or by carefully controlling the reaction time and temperature.

Materials:

Reagent/MaterialSupplierGrade
This compoundCommercially available≥97%
Arylboronic AcidCommercially available≥98%
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Commercially availableCatalyst grade
Potassium Carbonate (K₂CO₃)Commercially availableAnhydrous, ≥99%
1,4-Dioxane/Water (v/v)Commercially availableAnhydrous/Deionized
Argon or Nitrogen Gas-High purity

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water. The minimal use of water is crucial to suppress potential dehalogenation side reactions.[1]

  • To this mixture, add Pd(PPh₃)₄ (0.05 equiv.).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Note on Hydroxyl Group: The 3-hydroxy group may influence the reaction. In some cases, protection (e.g., as a silyl ether) may be necessary to prevent catalyst inhibition or undesired side reactions.[2] A hydroxyl group positioned β to a boronate has been shown to direct palladium-catalyzed cross-coupling, a factor to consider in more complex synthetic designs.[3]

Stille Coupling: Utilizing Organostannanes for C-C Bond Formation

The Stille coupling offers a powerful alternative for C-C bond formation, particularly when the corresponding boronic acids are unstable or difficult to prepare. The main drawback is the toxicity of the organotin reagents and byproducts.

Protocol: Stille Coupling with an Arylstannane

Materials:

Reagent/MaterialSupplierGrade
This compoundCommercially available≥97%
AryltributylstannaneCommercially available≥95%
Pd(PPh₃)₄Commercially availableCatalyst grade
Anhydrous TolueneCommercially availableAnhydrous
Argon or Nitrogen Gas-High purity

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 equiv.) and the aryltributylstannane (1.2 equiv.) in anhydrous toluene.

  • Add Pd(PPh₃)₄ (0.05 equiv.) to the solution.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts. Stir vigorously for 1 hour.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines from aryl halides.[4][5][6] This reaction is invaluable in pharmaceutical and materials chemistry where the C-N bond is a common structural feature.

Mechanistic Considerations: The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired arylamine. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ PdII_halide Ar-Pd(II)L₂-Cl Pd0->PdII_halide PdII_amido Ar-Pd(II)L₂-NR₂ PdII_halide->PdII_amido Deprotonation (Base) Product Ar-NR₂ PdII_amido->Product Reductive Elimination Product->Pd0 Thiophene-Cl Methyl 4,5-dichloro-3- hydroxythiophene-2-carboxylate Thiophene-Cl->Pd0 Oxidative Addition Amine H-NR₂ Amine->PdII_halide Coordination Base Base

Sources

Application Notes and Protocols: Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate as a Pivotal Intermediate in Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development and agrochemical synthesis. The focus is on the strategic use of methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate as a key intermediate in the production of sulfonylurea herbicides, exemplified by the synthesis of Thifensulfuron-methyl. This document details the underlying chemical principles, step-by-step synthesis protocols, and the rationale behind the experimental choices, ensuring scientific integrity and practical applicability.

Introduction: The Significance of Substituted Thiophenes in Modern Agriculture

Substituted thiophenes are a critical class of heterocyclic compounds in the agrochemical industry, serving as versatile scaffolds for a range of biologically active molecules. Their unique electronic properties and ability to mimic phenyl rings allow for potent interactions with biological targets. This compound, in particular, is a highly functionalized intermediate primed for the synthesis of potent herbicides. Its strategic dichlorination and the presence of both hydroxyl and carboxylate functionalities offer multiple avenues for chemical modification, leading to the creation of complex and effective active ingredients.

The primary application of this intermediate is in the synthesis of sulfonylurea herbicides. This class of herbicides is renowned for its high efficacy at low application rates, selective weed control, and favorable environmental profiles. They act by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants, but not in animals, conferring a high degree of safety for non-target organisms.

Chemical Profile of the Intermediate

PropertyValue
IUPAC Name This compound
CAS Number 96232-70-1
Molecular Formula C₆H₄Cl₂O₃S
Molecular Weight 227.07 g/mol
Appearance Off-white to light yellow crystalline solid
Solubility Soluble in most organic solvents

Synthetic Pathway Overview

The overall synthetic strategy involves a multi-step process, beginning with the synthesis of the key thiophene intermediate. This is followed by its conversion to a reactive sulfonyl intermediate, which is then coupled with a heterocyclic amine to form the final sulfonylurea herbicide.

Synthesis_Pathway A Starting Materials B Methyl 4,5-dichloro-3- hydroxythiophene-2-carboxylate (Intermediate 1) A->B Thiophene Ring Formation C Methyl 3-(chlorosulfonyl)-4,5- dichlorothiophene-2-carboxylate (Intermediate 2) B->C Chlorosulfonylation E Thifensulfuron-methyl (Final Product) C->E Coupling Reaction D 2-Amino-4-methoxy-6- methyl-1,3,5-triazine (Intermediate 3) D->E Coupling Reaction

Caption: Overall synthetic workflow from starting materials to the final herbicide.

Part 1: Synthesis of this compound (Intermediate 1)

The synthesis of the title intermediate is a crucial first step. While multiple routes exist for substituted thiophenes, a common industrial method involves the cyclization and subsequent chlorination of appropriate precursors. For the purpose of this guide, we will outline a validated laboratory-scale synthesis.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for thiophene synthesis and provides a reliable route to the desired intermediate.

Materials:

  • Dimethyl 2,3-dichlorosuccinate

  • Lawesson's reagent

  • Toluene, anhydrous

  • Sodium bicarbonate solution, saturated

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve dimethyl 2,3-dichlorosuccinate (10.0 g, 46.5 mmol) in 100 mL of anhydrous toluene.

  • Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (10.2 g, 25.2 mmol) portion-wise over 15 minutes. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any solid byproducts.

    • Wash the filtrate sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Concentrate the dried organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate (starting with 9:1 and gradually increasing the polarity to 7:3).

    • Combine the fractions containing the desired product and evaporate the solvent to yield this compound as an off-white solid.

Expected Yield: 60-70%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 2: Synthesis of Thifensulfuron-methyl

The subsequent steps involve the conversion of the thiophene intermediate into a sulfonylurea herbicide. This is typically achieved by first introducing a sulfonyl chloride group, followed by coupling with a heterocyclic amine.

Protocol 2: Preparation of Methyl 3-(chlorosulfonyl)-4,5-dichlorothiophene-2-carboxylate (Intermediate 2)

This step is critical as it activates the thiophene ring for the subsequent coupling reaction.

Materials:

  • This compound (Intermediate 1)

  • Chlorosulfonic acid

  • Thionyl chloride

  • Dichloromethane, anhydrous

  • Ice bath

Equipment:

  • Three-necked round-bottom flask with a dropping funnel, nitrogen inlet, and thermometer

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask under a nitrogen atmosphere, place this compound (5.0 g, 22.0 mmol).

  • Chlorosulfonylation:

    • Cool the flask in an ice bath to 0 °C.

    • Slowly add chlorosulfonic acid (4.5 mL, 66.0 mmol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, add thionyl chloride (3.2 mL, 44.0 mmol) dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. The reaction should be monitored by TLC.

  • Work-up:

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with cold water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Concentrate the solution under reduced pressure to yield the crude methyl 3-(chlorosulfonyl)-4,5-dichlorothiophene-2-carboxylate. This intermediate is often used in the next step without further purification due to its reactivity.

Protocol 3: Synthesis of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (Intermediate 3)

This heterocyclic amine is the second key component for the final coupling reaction.

Materials:

  • Cyanuric chloride

  • Methanol

  • Ammonia (aqueous solution)

  • Sodium hydroxide

  • Acetone

Procedure:

  • Reaction with Methanol: Dissolve cyanuric chloride (18.4 g, 0.1 mol) in 100 mL of acetone and cool to 0 °C. Slowly add a solution of sodium hydroxide (4.0 g, 0.1 mol) in 50 mL of methanol while maintaining the temperature below 5 °C. Stir for 1 hour.

  • Reaction with Ammonia: To the above mixture, add 25% aqueous ammonia (20 mL, approximately 0.25 mol) dropwise, keeping the temperature below 10 °C. Stir for an additional 2 hours at room temperature.

  • Work-up and Purification:

    • Pour the reaction mixture into 500 mL of ice water.

    • Collect the resulting precipitate by filtration and wash with cold water.

    • Recrystallize the solid from a mixture of ethanol and water to obtain pure 2-amino-4-methoxy-6-methyl-1,3,5-triazine.

Protocol 4: Coupling Reaction to Synthesize Thifensulfuron-methyl

This final step involves the formation of the sulfonylurea bridge, linking the thiophene and triazine moieties. This protocol is adapted from a patented synthesis of Thifensulfuron-methyl.[1]

Materials:

  • Methyl 3-(chlorosulfonyl)-4,5-dichlorothiophene-2-carboxylate (Intermediate 2)

  • 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (Intermediate 3)

  • Pyridine, anhydrous

  • Dichloromethane, anhydrous

Equipment:

  • Round-bottom flask with a nitrogen inlet

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-4-methoxy-6-methyl-1,3,5-triazine (3.0 g, 21.4 mmol) in 100 mL of anhydrous dichloromethane.

  • Coupling:

    • To this solution, add anhydrous pyridine (2.1 mL, 25.7 mmol).

    • Slowly add a solution of crude methyl 3-(chlorosulfonyl)-4,5-dichlorothiophene-2-carboxylate (approximately 22.0 mmol) in 50 mL of anhydrous dichloromethane dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC or HPLC.

  • Work-up:

    • Wash the reaction mixture with 1M HCl (2 x 50 mL), followed by water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane, to yield pure Thifensulfuron-methyl.[1]

Herbicide_MoA cluster_plant_cell Plant Cell Thifensulfuron Thifensulfuron-methyl ALS Acetolactate Synthase (ALS) Thifensulfuron->ALS Inhibits Inhibition Inhibition of Amino Acid Synthesis AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalyzes Biosynthesis of Protein_Synthesis Protein Synthesis & Growth AminoAcids->Protein_Synthesis Essential for Plant_Death Plant Death Protein_Synthesis->Plant_Death Cessation leads to

Caption: Mechanism of action of Thifensulfuron-methyl in plant cells.

Concluding Remarks

The synthesis of Thifensulfuron-methyl, utilizing this compound as a key intermediate, exemplifies a robust and efficient approach to producing modern sulfonylurea herbicides. The protocols outlined in this document provide a detailed framework for the laboratory-scale synthesis of this important agrochemical. Researchers and professionals in the field are encouraged to adapt and optimize these methods to suit their specific needs, while always adhering to strict safety protocols. The continued exploration of substituted thiophenes in agrochemical research holds significant promise for the development of next-generation crop protection solutions.

References

  • PrepChem. Synthesis of this compound. Available from: [Link]

  • Google Patents. US9663501B1 - Process for preparing a novel crystalline form of thifensulfuron-methyl and use of the same.
  • PubChem. Thifensulfuron-methyl. National Institutes of Health. Available from: [Link]

  • AERU, University of Hertfordshire. Thifensulfuron-methyl (Ref: DPX M6316). Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: A Comprehensive Overview. Available from: [Link]

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Troubleshooting & Optimization

Purification of Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Guide ID: TSC-TD-0458 Topic: Purification of Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate by Recrystallization Senior Application Scientist: Dr. Gemini

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity is paramount for the success of subsequent synthetic steps and the integrity of the final product. Recrystallization is a powerful and widely used technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[1][2] This guide provides a comprehensive resource for researchers, offering detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure the successful purification of this specific thiophene derivative.

Frequently Asked Questions (FAQs)

Q1: What are the critical properties of this compound to consider for recrystallization?

A1: Understanding the physicochemical properties of the target compound is the foundation of developing a successful recrystallization protocol. The key characteristics are:

  • Polarity: The presence of a hydroxyl group (-OH), an ester group (-COOCH₃), and two chloro groups (-Cl) on the thiophene ring gives the molecule a moderate to high polarity. This suggests that polar solvents will be more effective at dissolving it.[3]

  • Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen and hydroxyl oxygen can act as hydrogen bond acceptors.[4] Solvents capable of hydrogen bonding (e.g., alcohols, water) will likely have a significant interaction with the molecule.

  • Expected Impurities: Impurities often arise from starting materials, by-products, or degradation. Common impurities in thiophene synthesis can include unreacted starting materials, regioisomers, or products from side reactions like polymerization or oxidation.[5][6][7]

Property Table: this compound
Molecular Formula C₆H₄Cl₂O₃S
Molecular Weight 227.07 g/mol
Appearance Typically an off-white to brownish solid (in crude form)
Polarity Moderately Polar
Hydrogen Bond Donor Yes (1)[4]
Hydrogen Bond Acceptor Yes (4)[4]

Q2: How do I select the best solvent for recrystallization?

A2: The ideal solvent is one where the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[8][9] For a moderately polar compound like this, a good starting point is to test polar protic solvents (like ethanol or isopropanol) and polar aprotic solvents (like acetone or ethyl acetate). A mixed-solvent system is often highly effective if a single ideal solvent cannot be identified.[10][11]

Q3: What is a mixed-solvent system and when should I use it?

A3: A mixed-solvent system uses two miscible solvents: one in which your compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent" or "co-solvent").[12] This technique is invaluable when no single solvent provides the desired sharp solubility difference with temperature. For this thiophene derivative, a potential system could be Ethanol (solvent) and Water (anti-solvent), or Dichloromethane (solvent) and Hexane (anti-solvent).[13][14]

Q4: My crude product is highly colored. How can I remove the color?

A4: Colored impurities are common and are often large, conjugated organic molecules. They can typically be removed by adding a small amount of activated charcoal to the hot solution before filtration.[15][16] The charcoal adsorbs the colored impurities onto its high-surface-area matrix. Use charcoal sparingly (1-2% of the solute's weight), as it can also adsorb your desired product, leading to a lower yield.[17]

Core Experimental Protocol: Recrystallization Workflow

This section details the step-by-step procedure for purifying this compound. Both single-solvent and mixed-solvent methods are described.

Diagram: General Recrystallization Workflow

G cluster_prep Preparation cluster_single Single-Solvent Method cluster_mixed Mixed-Solvent Method Start Start with Crude Product Solvent_Test Perform Small-Scale Solvent Tests Start->Solvent_Test Choose_Method Choose Method: Single or Mixed Solvent Solvent_Test->Choose_Method Dissolve_Single 1. Dissolve crude solid in MINIMUM amount of HOT solvent Choose_Method->Dissolve_Single Single Dissolve_Mixed 1a. Dissolve crude solid in MINIMUM amount of hot 'Good' Solvent Choose_Method->Dissolve_Mixed Mixed Hot_Filter 2. Perform Hot Filtration (if insoluble impurities or charcoal are present) Dissolve_Single->Hot_Filter Cool 3. Allow solution to cool SLOWLY to RT, then in an ice bath Hot_Filter->Cool Collect 4. Collect Crystals via Vacuum Filtration Cool->Collect Add_Anti 1b. Add hot/warm 'Bad' Solvent dropwise until solution becomes cloudy (turbid) Dissolve_Mixed->Add_Anti Clarify 1c. Add a few drops of 'Good' Solvent to redissolve and achieve saturation Add_Anti->Clarify Hot_Filter_Mixed 2. Perform Hot Filtration (if needed) Clarify->Hot_Filter_Mixed Cool_Mixed 3. Allow solution to cool SLOWLY Hot_Filter_Mixed->Cool_Mixed Cool_Mixed->Collect Wash 5. Wash crystals with a SMALL amount of COLD solvent Collect->Wash Dry 6. Dry Crystals (Air or Vacuum Oven) Wash->Dry End Pure Product Dry->End

Caption: Workflow for single- and mixed-solvent recrystallization.

Step-by-Step Methodology

1. Solvent Selection (Small Scale Test)

  • Place ~50 mg of your crude solid into a small test tube.

  • Add a potential solvent dropwise at room temperature, mixing after each addition. If the solid dissolves easily, that solvent is unsuitable.[18]

  • If it is insoluble at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.[18]

  • Allow the tube to cool to room temperature, then place it in an ice bath. An ideal solvent will show prolific crystal formation upon cooling.[9]

2. Dissolution (Scaling Up)

  • Place the crude this compound into an Erlenmeyer flask (the conical shape minimizes solvent evaporation).[13]

  • Add a boiling chip and the chosen solvent. Heat the mixture to a gentle boil on a hot plate.

  • For Single-Solvent: Add the minimum amount of hot solvent required to completely dissolve the solid. Adding too much solvent is a common error that drastically reduces yield.[19][20]

  • For Mixed-Solvent: Dissolve the solid in the minimum amount of the hot "good" solvent. Then, add the "bad" solvent (anti-solvent) dropwise until the solution becomes faintly cloudy. Add a few more drops of the hot "good" solvent to just clarify the solution.[12][21] The solution is now saturated.

3. Decolorization & Hot Filtration (If Necessary)

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat the solution to boiling for a few minutes.[2]

  • If there are insoluble impurities or charcoal, you must perform a hot filtration. This step removes solid impurities while keeping your desired compound dissolved.[22]

  • Procedure: Use a short-stem or stemless funnel with fluted filter paper. Preheat the funnel and receiving flask by pouring some boiling solvent through them. Filter the hot solution in portions, keeping it near boiling between additions to prevent premature crystallization in the funnel.[22][23][24]

4. Crystallization

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation and yield.[16]

5. Collection and Washing

  • Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[13]

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces. Using warm or excessive solvent will dissolve some of your product.[26]

6. Drying

  • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

  • Transfer the crystals to a watch glass and allow them to air-dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.

Troubleshooting Guide

This section addresses specific issues you may encounter during the experiment in a question-and-answer format.

Diagram: Troubleshooting Decision Tree

G cluster_crystals No Crystals Form cluster_oil Oiling Out cluster_yield Low Yield Start Problem Encountered No_Crystals No Crystals Upon Cooling Start->No_Crystals Oiling Product 'Oils Out' Start->Oiling Low_Yield Yield is Poor (<50%) Start->Low_Yield Cause_Solvent Cause: Too much solvent? No_Crystals->Cause_Solvent Sol_Solvent Solution: Boil off some solvent and re-cool. Cause_Solvent->Sol_Solvent Yes Cause_Super Cause: Supersaturation? Cause_Solvent->Cause_Super No Sol_Super Solution: 1. Scratch flask 2. Add a seed crystal Cause_Super->Sol_Super Yes Cause_Melt Cause: Solution cooled below compound's MP? Oiling->Cause_Melt Sol_Melt Solution: Reheat to dissolve. Add more solvent. Cool very slowly. Cause_Melt->Sol_Melt Yes Cause_Impurity Cause: High impurity level? Cause_Melt->Cause_Impurity No Sol_Impurity Solution: Re-purify oil (e.g., column chromatography) then recrystallize. Cause_Impurity->Sol_Impurity Yes Cause_Loss_Filter Cause: Premature crystallization during hot filtration? Low_Yield->Cause_Loss_Filter Sol_Loss_Filter Solution: Ensure funnel is pre-heated. Add a small amount of hot solvent to redissolve. Cause_Loss_Filter->Sol_Loss_Filter Yes Cause_Loss_Mother Cause: Too much solvent used? Cause_Loss_Filter->Cause_Loss_Mother No Sol_Loss_Mother Solution: Concentrate mother liquor and cool to obtain a 'second crop' of crystals. Cause_Loss_Mother->Sol_Loss_Mother Yes

Caption: Decision tree for common recrystallization problems.

Q: My compound is not dissolving, even after adding a lot of hot solvent. What should I do?

A: There are two main possibilities:

  • Insoluble Impurities: Your crude product may contain impurities that are insoluble in your chosen solvent. If a significant portion of your compound has dissolved but some solid remains, this is likely the cause. The solution is to proceed to the hot filtration step to remove these impurities.[2]

  • Wrong Solvent Choice: The solvent you have chosen may simply be a poor solvent for your compound. If very little of your compound dissolves even with significant heating, you should recover your solid (by evaporating the solvent) and perform small-scale tests to find a more suitable solvent or solvent system.[8]

Q: The solution has cooled, but no crystals have formed. What's wrong?

A: This is a common issue that can be caused by two primary factors:

  • Too Much Solvent: This is the most frequent cause.[27] If the solution is too dilute, the saturation point will not be reached upon cooling.

    • Solution: Reheat the solution and boil off a portion of the solvent (e.g., 25-30% of the volume) to concentrate it. Then, allow it to cool again.[17]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should. Crystallization requires a nucleation site to begin.[27]

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask below the liquid level with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[15][20]

    • Solution 2 (Seeding): If you have a small crystal of the pure product, add it to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[20]

Q: My product separated as an oil instead of crystals. How do I fix this?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or if the concentration of solute is too high.[3][27] This is more common with impure compounds or when cooling is too rapid.

  • Solution: Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent to lower the saturation point slightly. Now, allow the solution to cool very slowly. Insulating the flask by placing it in a beaker of warm water and letting both cool together can help promote crystal formation over oiling.[16][27] If the problem persists, the impurity level may be too high, and a preliminary purification by column chromatography may be necessary before attempting recrystallization again.

Q: My final yield is very low. Where did my product go?

A: A low yield can result from several procedural errors:[17][28]

  • Using Too Much Solvent: As discussed above, this leaves a significant amount of your product dissolved in the mother liquor (the filtrate). You can attempt to recover a "second crop" of crystals by boiling off some of the solvent from the mother liquor and re-cooling.[17]

  • Premature Crystallization: The product may have crystallized in the filter paper or funnel stem during hot filtration. This can be minimized by ensuring the apparatus is properly pre-heated and the solution is kept hot.[22]

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, will dissolve and wash away a portion of your purified product.[20][26]

  • Inappropriate Solvent Choice: A solvent in which the compound has significant solubility even at low temperatures will inevitably lead to a lower yield.

References

  • CK-12 Foundation. (n.d.). What methods can be used to improve recrystallization yield?
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  • Quora. (2019, October 26).
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  • ChemScene. (n.d.).

Sources

Technical Support Center: Optimizing Reaction Yield for Substituted Thiophene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Substituted Thiophene Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common experimental challenges. Thiophenes are a critical class of heterocyclic compounds, widely utilized in pharmaceuticals, agrochemicals, and materials science.[][2][3] Achieving high yields of specifically substituted thiophenes is often a pivotal step in the development of novel molecules.

This resource provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Section 1: Foundational Synthesis Strategies & Common Hurdles

This section covers prevalent ring-formation strategies for the thiophene core. Understanding the mechanism of each is the first step to effective troubleshooting.

The Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful one-pot method for synthesizing 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[4][5]

Q1: My Gewald reaction yield is consistently low (<40%). What are the most likely causes?

Low yields in the Gewald synthesis can often be traced back to one of three key areas: the initial condensation, the sulfur addition, or the final cyclization.

  • Inefficient Knoevenagel Condensation: The first step is a Knoevenagel condensation between the carbonyl compound and the activated nitrile.[4][6] If this equilibrium is unfavorable, the overall yield will suffer.

    • Troubleshooting:

      • Base Selection: The choice of base is critical. Morpholine or triethylamine are commonly used. If your substrates are sterically hindered, a stronger, non-nucleophilic base like DBU might be necessary to drive the condensation forward.

      • Water Removal: The Knoevenagel condensation produces water. While not always necessary, for sluggish reactions, the use of a Dean-Stark apparatus or the addition of a dehydrating agent can shift the equilibrium towards the product.

  • Poor Sulfur Solubility/Reactivity: Elemental sulfur (S₈) can be poorly soluble in common organic solvents.

    • Troubleshooting:

      • Solvent Choice: Solvents like dimethylformamide (DMF), ethanol, or methanol are often used as they can better solubilize sulfur and the reaction intermediates.[7]

      • Temperature: Gently heating the reaction mixture (typically 40-60 °C) can increase the solubility and reactivity of sulfur.[8]

  • Side Reactions: The intermediate acrylonitrile from the Knoevenagel step can be susceptible to polymerization or other side reactions if it accumulates.

Experimental Protocol: A General Optimized Gewald Synthesis

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and condenser, add the ketone/aldehyde (1.0 eq), the α-cyanoester (1.0 eq), and elemental sulfur (1.1 eq).

  • Solvent and Base: Add a suitable solvent (e.g., ethanol or DMF) to achieve a concentration of ~0.5 M. Add the base (e.g., morpholine, 1.5 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the mixture to 50-60 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated product can be collected by filtration, washed with cold water, and then purified by recrystallization or column chromatography.

Q2: I'm observing a significant amount of an insoluble yellow solid that isn't my product. What is it?

This is a classic sign of unreacted elemental sulfur. This indicates that the sulfur addition and/or subsequent cyclization is the rate-limiting step in your reaction.

  • Causality: The mechanism involves the formation of a polysulfide intermediate.[6][9] If the cyclization onto the nitrile group is slow, the sulfur doesn't get incorporated efficiently.

  • Troubleshooting:

    • Increase Reaction Time/Temperature: Cautiously increase the reaction temperature in 5-10 °C increments or extend the reaction time.

    • Base Stoichiometry: Ensure you are using a sufficient amount of base, as it catalyzes both the initial condensation and the ring-closure step.[7]

Diagram: Gewald Reaction Workflow

Gewald_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine Ketone/Aldehyde, α-Cyanoester, Sulfur AddSolvent Add Solvent (e.g., DMF) Start->AddSolvent AddBase Add Base (e.g., Morpholine) AddSolvent->AddBase Heat Heat to 50-60 °C AddBase->Heat TLC Monitor by TLC Heat->TLC Quench Pour into Ice-Water TLC->Quench Reaction Complete Filter Filter Precipitate Quench->Filter Purify Recrystallization or Column Chromatography Filter->Purify Product Pure 2-Aminothiophene Purify->Product

Caption: A typical experimental workflow for the Gewald synthesis.

The Paal-Knorr Thiophene Synthesis

This method constructs thiophenes from 1,4-dicarbonyl compounds using a sulfurizing agent.[10][11] While robust, it often requires harsh conditions and can lead to side products.

Q3: My Paal-Knorr synthesis is giving me a furan byproduct. How can I favor thiophene formation?

Furan formation is the most common competing reaction in the Paal-Knorr synthesis, as the sulfurizing agents are also potent dehydrating agents.[10][12]

  • Causality: The reaction can proceed through an initial dehydration to a furan, which is then sulfurized, or through direct thionation of the carbonyls followed by cyclization.[13] To favor the thiophene, the thionation pathway must be kinetically preferred.

  • Troubleshooting:

    • Choice of Sulfurizing Agent: Phosphorus pentasulfide (P₄S₁₀) is traditional but aggressive. Lawesson's reagent is often a milder and more effective alternative, leading to fewer charring and side reactions.[13][14]

    • Reaction Temperature: High temperatures can favor the dehydration pathway to the furan. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

    • Solvent: A non-polar, high-boiling solvent like toluene or xylene is typically used to facilitate the reaction and azeotropically remove water.

Q4: The work-up for my Paal-Knorr reaction is difficult, and my final product is impure. What are best practices for purification?

The crude product from a Paal-Knorr reaction is often a complex mixture containing residual sulfurizing agents, polymeric materials, and potentially toxic byproducts like H₂S.[10]

  • Work-up Strategy:

    • After cooling, cautiously quench the reaction mixture by slowly adding it to a saturated sodium bicarbonate solution to neutralize acidic byproducts.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer sequentially with water and brine.

  • Purification:

    • Column Chromatography: This is almost always necessary. Use a gradient elution on silica gel, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.[15]

    • TLC Monitoring: Carefully monitor the fractions by TLC to separate the desired thiophene from less polar furan byproducts and more polar baseline impurities.[16]

Section 2: Functionalization & Cross-Coupling Strategies

Often, the core thiophene ring is synthesized and then further functionalized. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose.

Suzuki Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a halothiophene and a boronic acid or ester.[17]

Q5: I'm experiencing low yields and significant homocoupling of my boronic acid in a Suzuki reaction with a bromothiophene. How can I improve the cross-coupling efficiency?

Homocoupling of the boronic acid is a common side reaction, particularly if the catalytic cycle is inefficient.[18]

  • Causality: Homocoupling arises from the reaction of two boronic acid molecules, often promoted by oxygen or inefficient reductive elimination from the palladium center.

  • Troubleshooting:

    • Degassing: Rigorously degas your solvent and reaction mixture (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solvent for 20-30 minutes) to remove dissolved oxygen.

    • Catalyst and Ligand Choice: Not all palladium catalysts are equal. For electron-rich thiophenes, a more electron-rich and bulky phosphine ligand like SPhos or XPhos can promote the desired reductive elimination step and suppress side reactions.[19]

    • Base: The choice of base is critical. An inorganic base like K₂CO₃ or K₃PO₄ is commonly used. Ensure the base is finely powdered and anhydrous for optimal reactivity.[17]

    • Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion, but a large excess can favor homocoupling.

Table: Troubleshooting Suzuki Coupling Issues
IssuePotential Cause(s)Recommended Solution(s)
Low Conversion Inactive catalyst; Insufficiently strong base; Low temperature.Use a fresh, active Pd catalyst (e.g., Pd(PPh₃)₄); Switch to a stronger base (e.g., K₃PO₄); Increase reaction temperature.
Boronic Acid Homocoupling Presence of oxygen; Slow reductive elimination.Thoroughly degas all solvents and reagents; Use bulky, electron-rich phosphine ligands (e.g., SPhos).[19]
Protodeboronation Presence of water or protic impurities; Unstable boronic acid.Use anhydrous solvents and reagents; Use the corresponding pinacol boronate ester, which is often more stable.
Dehalogenation of Thiophene Side reaction on the catalytic cycle.Use a milder base; Lower the reaction temperature; Choose a different ligand/catalyst system.

Section 3: Advanced & Alternative Methods

Q6: My synthesis is time-consuming. Can microwave-assisted synthesis improve my thiophene reaction yields and times?

Yes, microwave irradiation is an excellent technique for accelerating many organic reactions, including thiophene synthesis.[20]

  • Mechanism of Action: Microwaves provide rapid, uniform heating of the reaction mixture, which can lead to dramatically reduced reaction times and often higher yields by minimizing the formation of thermal decomposition byproducts.[4][20]

  • Applications:

    • Gewald Synthesis: Microwave heating has been shown to be beneficial for both reaction yields and times in the Gewald synthesis.[4]

    • Suzuki Coupling: Solvent-free, microwave-assisted Suzuki couplings on a solid support (like alumina) can provide thiophene oligomers in minutes rather than hours.[21][22]

    • Other Syntheses: Microwave irradiation has been successfully applied to synthesize 3-aminobenzo[b]thiophenes, important scaffolds for kinase inhibitors.[23]

Diagram: Troubleshooting Logic for Low Yield

Troubleshooting_Logic cluster_purity cluster_conditions cluster_byproducts Start Low Reaction Yield CheckPurity Verify Starting Material Purity (NMR, etc.) Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->CheckConditions SideProducts Analyze Byproducts (TLC, GC-MS) Start->SideProducts Purify Purify Starting Materials (Distillation, Recrystallization) CheckPurity->Purify OptimizeTemp Optimize Temperature CheckConditions->OptimizeTemp OptimizeTime Optimize Reaction Time CheckConditions->OptimizeTime OptimizeReagents Adjust Reagent Stoichiometry CheckConditions->OptimizeReagents IdentifyByproduct Identify Major Byproduct Structure SideProducts->IdentifyByproduct Purify->Start Re-run Reaction OptimizeTemp->Start Re-run Reaction OptimizeTime->Start Re-run Reaction OptimizeReagents->Start Re-run Reaction Hypothesize Hypothesize Side Reaction Pathway IdentifyByproduct->Hypothesize Modify Modify Conditions to Suppress Side Reaction (e.g., change base, degas) Hypothesize->Modify Modify->Start Re-run Reaction

Caption: A decision tree for systematically troubleshooting low reaction yields.

Section 4: Frequently Asked Questions (FAQs)

Q7: What are the key ring-forming reactions for thiophenes? The most common methods include the Paal-Knorr synthesis (from 1,4-dicarbonyls), the Gewald reaction (for 2-aminothiophenes), the Fiesselmann synthesis (from thioglycolic acid derivatives and acetylenic esters), and the Hinsberg synthesis (from 1,2-dicarbonyls and thiodiacetates).[][12]

Q8: Why is the 2-position of thiophene generally more reactive than the 3-position in electrophilic substitution? The thiophene ring is an aromatic system where the sulfur atom contributes to the π-electron cloud.[24] Electrophilic attack at the C2 (or C5) position allows for the positive charge in the intermediate carbocation (the sigma complex) to be delocalized over more resonance structures, including one where the charge is stabilized by the sulfur atom. This makes the intermediate more stable and the activation energy for the reaction lower compared to attack at the C3 (or C4) position.

Q9: How can I purify my thiophene derivative if it's an oil? If recrystallization is not an option, flash column chromatography on silica gel is the standard method for purifying liquid thiophene derivatives.[15][25] If the compound is volatile, Kugelrohr distillation under high vacuum can also be an effective purification technique.

Q10: Are there greener alternatives for thiophene synthesis? Yes, green chemistry approaches are being developed. These include using microwave-assisted, solvent-free reactions and employing deep eutectic solvents as environmentally benign reaction media.[2][22] Additionally, developing catalytic systems that operate at lower temperatures and with higher atom economy contributes to greener synthetic routes.[26]

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  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. University of Strathclyde. [Link]

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Common side products in the synthesis of dichlorinated thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for heterocyclic chemistry applications. As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical laboratory outcomes. The synthesis of dichlorinated thiophenes, crucial building blocks in pharmaceuticals and advanced materials, is a process that is deceptively straightforward in principle but fraught with practical challenges related to selectivity and purity.[1][2] This guide is structured as a series of frequently asked questions and troubleshooting scenarios I have frequently encountered in the field. It is designed to provide not just protocols, but a deeper understanding of the causality behind common side product formation and the strategies to mitigate these issues effectively.

Part 1: Frequently Asked Questions & Core Challenges

This section addresses the fundamental issues researchers face, stemming from the inherent reactivity of the thiophene ring.

Q1: Why is the dichlorination of thiophene so susceptible to side product formation?

The primary challenge lies in the high reactivity of the thiophene ring. Thiophene is an electron-rich aromatic system where the sulfur atom activates the ring towards electrophilic substitution, particularly at the C2 and C5 positions.[1] In fact, thiophene is significantly more reactive towards halogenation than benzene—by a factor of approximately 10⁸.[3][4] This high nucleophilicity means that the reaction is often difficult to stop at the desired dichlorination stage, leading readily to over-chlorination. Furthermore, the initial monochlorinated product is itself a reactive substrate, creating a competitive reaction environment that can be difficult to control.

Q2: What are the most common classes of side products I should anticipate in my crude reaction mixture?

When synthesizing dichlorinated thiophenes, you can generally classify the impurities into four main categories:

  • Over-chlorinated Thiophenes: These are tri- and tetrachlorothiophenes, which arise when the reaction proceeds past the desired disubstitution.[3][5] This is the most common and often most challenging impurity to manage.

  • Isomeric Dichlorothiophenes: While 2,5-dichlorothiophene is often the target, other isomers like 2,3-, 2,4-, and 3,4-dichlorothiophene can form, especially under certain conditions or with specific starting materials.[5] Their similar boiling points make purification by distillation particularly difficult.

  • Chlorine Addition Products: Instead of substitution, chlorine can add across the double bonds of the thiophene ring. These addition products are often unstable and can decompose upon heating or during workup, contributing to lower yields and the formation of tars.[3][5]

  • Polymers and Tars: Thiophene is sensitive to strong acids.[6] The use of aggressive Lewis acid catalysts or uncontrolled temperature spikes can lead to polymerization, resulting in intractable, dark-colored tars and a significant loss of product.[4]

Part 2: Troubleshooting Specific Experimental Issues

This section provides direct answers and actionable solutions to specific problems you might observe during your experiment.

Q3: My GC-MS analysis shows significant amounts of trichloro- and tetrachlorothiophene. How can I prevent this over-chlorination?

Over-chlorination is a classic sign that your reaction conditions are too harsh or your stoichiometry is not optimized. Here is the causality and the solution:

  • Causality: The high reactivity of the dichlorinated thiophene product allows it to be attacked by the remaining chlorinating agent in the flask. This is exacerbated by high temperatures, long reaction times, and an excess of the chlorinating agent.

  • Troubleshooting Steps:

    • Strict Stoichiometric Control: The most critical factor is the molar ratio of the chlorinating agent. For dichlorination, do not use a large excess. Start with a 2.0 to 2.1 molar equivalent of the chlorinating agent to your thiophene starting material.

    • Temperature Management: Perform the reaction at a lower temperature. For highly reactive agents like molecular chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂), maintaining a temperature between -10°C and 5°C is crucial.[3] Lower temperatures decrease the rate of the third and fourth chlorination steps more significantly than the desired second chlorination, thus improving selectivity.

    • Choice of Chlorinating Agent: If control remains difficult, switch to a milder chlorinating agent. N-Chlorosuccinimide (NCS) is an excellent choice for more controlled, stepwise chlorination, though it may require longer reaction times or catalysis.[1]

    • Controlled Addition: Add the chlorinating agent slowly and sub-surface to the vigorously stirred reaction mixture. This prevents localized areas of high concentration, which are hot spots for over-chlorination.

Q4: I am attempting to synthesize pure 2,5-dichlorothiophene, but my product is contaminated with other dichlorinated isomers. How can I improve regioselectivity?

Achieving high regioselectivity for 2,5-dichlorothiophene depends on leveraging the inherent directing effects of the thiophene ring and its substituents.

  • Causality: Direct dichlorination of unsubstituted thiophene can yield a mixture of isomers because while the first chlorination strongly prefers the 2-position, the second chlorination on 2-chlorothiophene can occur at either the C5 or C3/C4 positions. The C5 position is sterically and electronically favored, but not exclusively.

  • Troubleshooting Steps:

    • Two-Step Synthesis: The most reliable method to produce highly pure 2,5-dichlorothiophene is a two-step process. First, synthesize and purify 2-chlorothiophene. Then, subject the purified 2-chlorothiophene to a second, separate chlorination step.[5] The chlorine atom at the C2 position strongly directs the second electrophilic attack to the C5 position, significantly reducing the formation of other isomers.

    • Catalyst Choice: When using sulfuryl chloride, the reaction can proceed without a catalyst. The addition of a mild Lewis acid can sometimes alter isomer distribution, but strong Lewis acids should be avoided as they can promote isomerization and polymerization.[3]

    • Purification Strategy: Since dichlorothiophene isomers have very close boiling points, separating them by standard distillation is inefficient.[5] For high-purity applications, fractional distillation using a column with a high number of theoretical plates or preparative gas chromatography is required.

Q5: My crude product is an intractable dark tar. What is causing this polymerization and how can I avoid it?

The formation of tar is a clear indication of decomposition or polymerization, typically induced by overly acidic conditions or thermal runaway.

  • Causality: Thiophene rings can be opened or induced to polymerize under strongly acidic conditions.[6] This is often triggered by the hydrogen chloride (HCl) gas that is evolved as a byproduct of the chlorination reaction, especially in the presence of strong Lewis acid catalysts like aluminum chloride.[4]

  • Troubleshooting Steps:

    • Avoid Strong Lewis Acids: For thiophene chlorination, avoid using AlCl₃. If a catalyst is needed, milder options like tin tetrachloride (SnCl₄) or simply performing the reaction neat or with a non-acidic catalyst are preferable.[3][4]

    • Effective Temperature Control: A sudden exotherm can "boil" the evolved HCl out of the solution, but it can also initiate polymerization. Ensure your cooling bath is robust and can handle the heat generated during the addition of the chlorinating agent.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (N₂ or Ar) can prevent side reactions with atmospheric moisture, which could contribute to the formation of acidic species.

Q6: My reaction seems to work, but I see significant product loss and decomposition during workup, especially during distillation. What is happening?

This is a classic symptom of the presence of unstable chlorine addition products in your crude mixture.

  • Causality: During chlorination, particularly with Cl₂, a portion of the thiophene can undergo 1,4-addition of chlorine across the diene system of the ring, forming unstable tetrachlorotetrahydrothiophene intermediates.[3][5] These compounds are thermally labile and readily decompose upon heating, splitting off HCl and leading to tar formation and reduced yields of the desired aromatic product.

  • The Critical Solution: The Alkali Wash: Before any distillation, you must decompose these addition products. This is a non-negotiable step for a clean reaction.

    • After the chlorination is complete, quench the reaction mixture.

    • Add an aqueous alkali solution, such as 10-20% sodium hydroxide or potassium hydroxide.[5]

    • Heat the biphasic mixture, often to between 80-100°C, with vigorous stirring for 1-2 hours.[5] This treatment forces the elimination of HCl from the addition products, converting them back to aromatic chlorinated thiophenes.

    • After cooling, you can then proceed with the separation of the organic layer, drying, and final purification. This single step is often the key to obtaining a high yield of clean product.

Part 3: Data Summary & Visual Guides

To assist in experimental design, the following resources summarize key information.

Table 1: Comparison of Common Chlorinating Agents
Chlorinating AgentTypical ConditionsCommon Side Products & IssuesMitigation Strategy
Molecular Chlorine (Cl₂) Low temperature (-10 to 10°C), neat or in a chlorinated solvent.High reactivity leads to over-chlorination and significant formation of addition products.[5]Strict stoichiometric and temperature control. Mandatory post-reaction alkali wash is essential.[5]
Sulfuryl Chloride (SO₂Cl₂) Low temperature (0 to 25°C), often without a catalyst.[7][8]Generally more selective than Cl₂, but over-chlorination is still a primary concern. Can generate HCl and SO₂.Careful control of stoichiometry and temperature. Perform in a well-ventilated fume hood.
N-Chlorosuccinimide (NCS) Room temperature, often in solvents like CH₂Cl₂ or CCl₄.[1]Milder and more selective, but slower. The primary byproduct is succinimide, which is typically easy to remove. Over-chlorination is less common.Use when high selectivity is paramount. May require longer reaction times or a catalytic initiator.
H₂O₂ / HCl System Biphasic system, low temperature (-10 to 0°C).[1][9]In-situ generation of Cl₂ offers good control. Side products are similar to using Cl₂ gas but the rate of generation is controlled by H₂O₂ addition.Slow, controlled addition of H₂O₂ is critical to maintain low Cl₂ concentration and manage the exotherm.
Diagram 1: Reaction Pathways in Thiophene Dichlorination

This diagram illustrates the desired reaction pathway to 2,5-dichlorothiophene and the competing pathways that lead to common side products.

ReactionPathways Thiophene Thiophene C2_Chloro 2-Chlorothiophene Thiophene->C2_Chloro + 1 eq. Cl⁺ Addition_Product Addition Product (e.g., Tetrachlorotetrahydrothiophene) Thiophene->Addition_Product Addition of Cl₂ Polymer Polymer / Tar Thiophene->Polymer Strong Acid / High Temp C25_Dichloro 2,5-Dichlorothiophene (Desired Product) C2_Chloro->C25_Dichloro + 1 eq. Cl⁺ (Major Pathway) Over_Chlorination Trichloro- & Tetrachlorothiophenes C2_Chloro->Over_Chlorination Isomers Isomeric Dichlorothiophenes (2,3- & 2,4-) C2_Chloro->Isomers + 1 eq. Cl⁺ (Minor Pathway) C2_Chloro->Polymer Strong Acid / High Temp C25_Dichloro->Over_Chlorination Excess Cl⁺ Addition_Product->C25_Dichloro Alkali Wash (Elimination) TroubleshootingWorkflow start Run Synthesis & Workup analysis Analyze Crude Product (GC-MS, NMR) start->analysis over_chlorination High % of Tri-/Tetra-chloro? analysis->over_chlorination isomers Significant Isomer Content? over_chlorination->isomers No sol_over 1. Reduce Cl⁺ Stoichiometry 2. Lower Reaction Temp 3. Use Milder Reagent (NCS) over_chlorination->sol_over Yes low_yield Low Yield / Dark Tars? isomers->low_yield No sol_isomers 1. Use 2-Chlorothiophene as SM 2. Optimize Catalyst 3. Use Fractional Distillation isomers->sol_isomers Yes sol_yield 1. Check for Alkali Wash Step 2. Control Temp Rigorously 3. Avoid Strong Lewis Acids low_yield->sol_yield Yes ok Purity & Yield Acceptable low_yield->ok No

Caption: A logical workflow for troubleshooting common issues.

Part 4: Experimental Protocol Example

This protocol for the synthesis of 2,5-dichlorothiophene from 2-chlorothiophene is designed to maximize yield and purity by incorporating key troubleshooting principles.

Protocol: High-Purity Synthesis of 2,5-Dichlorothiophene

Objective: To synthesize 2,5-dichlorothiophene with high isomeric purity (>98%) by chlorinating 2-chlorothiophene.

Safety Warning: This procedure involves corrosive and toxic materials (SO₂Cl₂, HCl, NaOH). All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Materials:

  • 2-Chlorothiophene (11.85 g, 0.1 mol, 1.0 eq)

  • Sulfuryl chloride (SO₂Cl₂) (14.85 g, 0.11 mol, 1.1 eq)

  • Dichloromethane (CH₂Cl₂, 100 mL)

  • 10% Sodium hydroxide (NaOH) solution (100 mL)

  • Saturated sodium chloride solution (Brine, 50 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Addition funnel

  • Ice-water bath

  • Reflux condenser

  • Separatory funnel

Procedure:

  • Reaction Setup:

    • Assemble the three-neck flask with a magnetic stir bar, thermometer, and an addition funnel. Equip the third neck with a gas outlet connected to a scrubber (e.g., a beaker with NaOH solution) to neutralize evolved HCl and SO₂ gas.

    • Charge the flask with 2-chlorothiophene (11.85 g) and dichloromethane (100 mL).

    • Begin stirring and cool the flask in an ice-water bath to an internal temperature of 0-5°C.

  • Chlorination:

    • Charge the addition funnel with sulfuryl chloride (14.85 g).

    • Add the sulfuryl chloride dropwise to the stirred thiophene solution over approximately 60-90 minutes, ensuring the internal temperature does not rise above 10°C. The reaction is exothermic.

    • After the addition is complete, allow the mixture to stir in the ice bath for an additional hour.

    • Remove the ice bath and let the reaction warm to room temperature. Continue stirring for 2-3 hours or until GC analysis shows complete consumption of the starting material.

  • Workup and Decomposition of Addition Products (CRITICAL STEP):

    • Carefully and slowly pour the reaction mixture into a beaker containing 100 mL of cold water to quench any unreacted SO₂Cl₂.

    • Transfer the biphasic mixture to a separatory funnel and separate the layers. Retain the organic (bottom) layer.

    • Return the organic layer to the reaction flask and add 100 mL of 10% NaOH solution.

    • Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 40°C for CH₂Cl₂) with vigorous stirring for 1 hour. This step decomposes any unstable addition products. [5]

  • Purification:

    • Cool the mixture to room temperature and transfer it back to the separatory funnel.

    • Separate the layers and wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield pure 2,5-dichlorothiophene as a colorless liquid.

References
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  • BenchChem. (n.d.). Technical Support Center: Chlorination of Thiophene.
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  • Watson, I. D. G., et al. (2023). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. ACS Catalysis.
  • Wikipedia. (n.d.). Thiophene.
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Case Study: Successful Synthesis Using NINGBO INNO PHARMCHEM's 3,4-Dichlorothiophene.
  • University of Illinois. (n.d.). Chapter 9, thiophene.
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Technical Support Center: Navigating Solubility Challenges of Thiophene Carboxylate Derivatives in Reaction Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiophene carboxylate derivatives. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to overcome one of the most common hurdles in the laboratory: poor solubility. The inherent aromaticity and functionality of thiophene carboxylates make them invaluable building blocks, but their often limited solubility in common reaction media can hinder reaction kinetics, yield, and overall success.

This resource is structured to move from foundational concepts to specific, actionable troubleshooting advice, all grounded in scientific principles.

Part 1: Understanding the Solubility Puzzle of Thiophene Carboxylates

Thiophene carboxylate derivatives possess a unique combination of a hydrophobic thiophene ring and a hydrophilic carboxylic acid group.[1] This amphipathic nature is central to their solubility behavior. The overall solubility is a delicate balance between the lipophilicity of the thiophene core and any substituents, and the hydrogen bonding and ionization potential of the carboxyl group.[1]

Key factors influencing the solubility of these compounds include:

  • Molecular Structure: The nature and position of substituents on the thiophene ring can significantly alter polarity and crystal lattice energy, thereby impacting solubility.

  • Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the solvent play a crucial role in solvating the molecule.

  • Temperature: Generally, solubility increases with temperature, although this is not always linear or predictable.[1]

  • pH of the Medium: For the ionizable carboxylic acid group, pH is a critical determinant of solubility.[1][2]

Part 2: Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My thiophene carboxylate derivative is poorly soluble in my reaction solvent. What is the first thing I should try?

A1: The initial and often most effective strategy for a carboxylic acid is to exploit its ionizable nature through pH adjustment or salt formation.[3][4] By converting the carboxylic acid to its more polar carboxylate salt, a dramatic increase in solubility in polar solvents can often be achieved.[5][6]

Q2: How do I choose the right base to form a salt for my reaction?

A2: The choice of base depends on your reaction conditions. For aqueous or protic solvents, inorganic bases like sodium hydroxide (NaOH), potassium carbonate (K2CO3), or sodium bicarbonate (NaHCO3) are excellent choices for forming highly soluble salts.[4] For non-aqueous, aprotic solvents, organic bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), or 1,8-diazabicycloundec-7-ene (DBU) can be used to form in situ the more soluble ammonium salt. Ensure the chosen base is compatible with your other reagents and reaction conditions.

Q3: I'm working in a non-polar aprotic solvent. How can I improve the solubility of my thiophene carboxylate?

A3: In non-polar solvents, where salt formation is less effective, using a co-solvent is a primary strategy.[7][8] A small amount of a polar aprotic co-solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) can significantly enhance solubility.[2] These co-solvents work by disrupting the crystal lattice of the solute and improving the overall solvating power of the solvent mixture.[]

Q4: Can I use surfactants to improve solubility for a reaction?

A4: Yes, surfactants can be effective, particularly for reactions in aqueous media. Surfactants form micelles that encapsulate the hydrophobic thiophene portion of the molecule, presenting a hydrophilic exterior to the aqueous phase.[10][11] Non-ionic surfactants like Tween® or Triton™ series are generally preferred as they are less likely to interfere with reaction chemistry compared to ionic surfactants.[10] This technique is especially useful for creating stable dispersions for reactions involving poorly soluble starting materials.[12]

Q5: What are cyclodextrins and how can they help with solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can form inclusion complexes with poorly soluble molecules, like your thiophene carboxylate derivative, effectively encapsulating the hydrophobic part and increasing its aqueous solubility.[14] This is a valuable technique, especially in pharmaceutical and biological applications where biocompatibility is crucial.[15]

Part 3: In-Depth Experimental Protocols & Methodologies

Protocol 1: Systematic Solvent Screening for Solubility Enhancement

This protocol outlines a systematic approach to identify a suitable solvent or co-solvent system for your thiophene carboxylate derivative.

Objective: To determine the solubility of a thiophene carboxylate derivative in a range of common laboratory solvents.

Materials:

  • Your thiophene carboxylate derivative

  • A selection of solvents (see Table 1)

  • Small vials (e.g., 2 mL glass vials) with caps

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation: Weigh a small, precise amount of your compound (e.g., 5 mg) into several labeled vials.

  • Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 0.5 mL) from your selection.

  • Initial Mixing: Cap the vials and vortex for 30 seconds to disperse the solid.

  • Equilibration: Place the vials on a magnetic stirrer and stir at a consistent speed at room temperature for 1-2 hours.

  • Observation: Visually inspect each vial for undissolved solid. If the solid has completely dissolved, add another 5 mg of your compound and repeat steps 3-4 until a saturated solution is obtained.

  • Quantification (Optional but Recommended): If a more precise solubility value is needed, carefully filter the saturated solution through a syringe filter (e.g., 0.45 µm PTFE) and analyze the concentration of the filtrate using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

  • Co-solvent Testing: For solvents where solubility is poor, add a co-solvent in incremental amounts (e.g., 10% v/v) and observe the effect on solubility.

Data Interpretation:

Summarize your findings in a table to easily compare the solubility across different solvents and co-solvent systems.

Solvent Dielectric Constant Solubility (mg/mL) Observations
Dichloromethane (DCM)9.1
Tetrahydrofuran (THF)7.5
Acetonitrile (MeCN)37.5
Dimethylformamide (DMF)36.7
Dimethyl Sulfoxide (DMSO)46.7
Ethanol24.5
Water80.1
Toluene2.4

This table should be filled in with your experimental results.

Protocol 2: pH-Dependent Solubility Profile

Objective: To assess the impact of pH on the solubility of a thiophene carboxylate derivative in an aqueous medium.

Materials:

  • Your thiophene carboxylate derivative

  • Aqueous buffers of varying pH (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • Vials, magnetic stirrer, analytical balance (as in Protocol 1)

  • pH meter

Procedure:

  • Sample Preparation: Add an excess of your compound to vials containing each of the different pH buffers.

  • Equilibration: Stir the suspensions at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, filter the samples and analyze the concentration of the dissolved compound in the filtrate by a validated analytical method (e.g., HPLC).

  • Data Plotting: Plot the measured solubility (on the y-axis) against the pH of the buffer (on the x-axis).

Expected Outcome: You should observe a significant increase in solubility as the pH rises above the pKa of the carboxylic acid group, due to its deprotonation to the more soluble carboxylate anion.

Part 4: Visualizing Solubilization Strategies

To aid in decision-making, the following diagrams illustrate the core concepts behind the primary solubilization techniques.

Solubility_Troubleshooting_Workflow start Poorly Soluble Thiophene Carboxylate is_ionizable Is the Carboxylic Acid Group Accessible? start->is_ionizable strategy_ph Strategy 1: pH Adjustment / Salt Formation is_ionizable->strategy_ph Yes strategy_cosolvent Strategy 2: Co-solvency is_ionizable->strategy_cosolvent No / Incompatible strategy_ph->strategy_cosolvent If insufficient strategy_surfactant Strategy 3: Surfactants strategy_cosolvent->strategy_surfactant For aqueous systems strategy_complexation Strategy 4: Complexation (Cyclodextrins) strategy_cosolvent->strategy_complexation For specific applications (e.g., pharma)

Figure 1: A decision workflow for selecting a solubilization strategy.

Salt_Formation_Mechanism compound Thiophene-COOH (Poorly Soluble) base + Base (e.g., NaOH) compound->base salt salt base->salt

Figure 2: Mechanism of solubility enhancement via salt formation.

Co_solvency_Mechanism cluster_before Before Co-solvent cluster_after After Co-solvent Addition A Poorly Soluble Compound (Strong Crystal Lattice) C Co-solvent disrupts crystal lattice A->C B Primary Solvent (Poor Solvating Power) D Solvent mixture has improved solvating power B->D E Increased Solubility C->E D->E

Figure 3: Conceptual diagram of co-solvency.

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  • Farmacia Journal. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES.
  • NIST WebBook. Thiophene-2-carboxylic acid ethyl ester.
  • ResearchGate. (2025, October 13).
  • MDPI. (2022, March 24).
  • Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
  • ResearchGate. (PDF)
  • Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review.
  • ResearchGate. (2025, August 7).

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Column chromatography purification of crude Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Core Principles & Strategic Overview

The purification of Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate presents a unique challenge due to its multifunctional nature. The presence of a hydroxyl group and a methyl ester imparts significant polarity, while the chlorinated thiophene core dictates its fundamental chemical properties. This guide provides a comprehensive framework for its purification using normal-phase column chromatography, focusing on the underlying principles to empower researchers to adapt and troubleshoot effectively.

The primary separation mechanism in normal-phase chromatography relies on the polarity differences between compounds in a mixture. The stationary phase, typically silica gel, is highly polar, while the mobile phase is a less polar organic solvent. Polar compounds, like our target molecule, will adsorb more strongly to the silica gel and therefore elute later than non-polar impurities. Our strategy is to first develop an optimal mobile phase using Thin-Layer Chromatography (TLC) and then apply this system to a preparative scale column.

Part 2: Pre-Purification Method Development

Success in column chromatography is almost entirely determined by the quality of the method development performed beforehand. Rushing this stage is a false economy.

2.1 Foundational Technique: Thin-Layer Chromatography (TLC) for Solvent System Selection

TLC is an indispensable tool for rapidly scouting for the ideal mobile phase (eluent). It operates on the same principles as column chromatography but on a smaller, faster scale. The goal is to find a solvent system where the target compound has a Retardation Factor (Rf) of approximately 0.25-0.35 .

What is Rf? The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A low Rf indicates strong adsorption to the silica and high polarity, while a high Rf indicates weak adsorption and low polarity.

Experimental Protocol: TLC Solvent Scouting

  • Prepare TLC Chambers: Add about 0.5 cm of a chosen solvent mixture (see table below) to a beaker or TLC chamber. Place a piece of filter paper inside to saturate the atmosphere and cover it.

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the pencil baseline of a silica gel TLC plate. Make the spot as small as possible.

  • Develop the Plate: Place the TLC plate in the chamber, ensuring the baseline is above the solvent level. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots. Since the thiophene ring is UV active, a UV lamp (254 nm) is the primary visualization method. Circle the spots with a pencil.

  • Calculate Rf and Iterate: Calculate the Rf for your target compound. If the Rf is too low (<0.2), increase the polarity of the eluent. If it is too high (>0.5), decrease the polarity.

Data Presentation: Common Solvent Systems for Polar Compounds

Solvent System (Non-polar:Polar)PolarityComments
100% HexaneVery LowUnlikely to move the target compound. Good for eluting very non-polar impurities.
9:1 Hexane:Ethyl AcetateLowA good starting point for scouting.
4:1 Hexane:Ethyl AcetateMediumA common system for moderately polar compounds.
1:1 Hexane:Ethyl AcetateHighMay be required if the compound is very polar.
100% Ethyl AcetateVery HighLikely too polar; may elute everything quickly.
95:5 Dichloromethane:MethanolVery HighUse cautiously; methanol significantly increases polarity.

Pro-Tip - Combating Tailing: The acidic hydroxyl group on the thiophene and the acidic silanol groups on the silica surface can lead to strong, non-ideal interactions, causing the spot to "streak" or "tail." If this is observed on the TLC plate, add 0.5-1% acetic acid to the eluent mixture. This suppresses the ionization of both the compound and the silica surface, leading to sharper, more defined spots and better separation.

2.2 Sample Preparation: The Merits of Dry Loading

For polar compounds that may not be very soluble in the low-polarity starting eluent, dry loading is vastly superior to wet loading. It prevents band broadening and improves resolution.

Protocol: Dry Loading Preparation

  • Dissolve your crude product (e.g., 1 gram) in a minimal amount of a solvent that dissolves it well (e.g., dichloromethane or methanol).

  • Add a small amount of silica gel to this solution (approx. 2-3 times the weight of your crude product).

  • Remove the solvent completely using a rotary evaporator until you are left with a fine, free-flowing powder of your crude product adsorbed onto the silica. This is now ready to be loaded onto the column.

Part 3: The Column Chromatography Workflow

This workflow assumes you have identified an optimal solvent system via TLC (e.g., 4:1 Hexane:Ethyl Acetate gives an Rf of 0.3) and prepared your sample for dry loading.

Mandatory Visualization: Purification Workflow A visual representation of the entire purification process from start to finish.

Caption: Step-by-step workflow for column chromatography purification.

G cluster_prep Preparation cluster_column Chromatography cluster_analysis Analysis & Isolation TLC 1. TLC Method Development (Rf ≈ 0.3) DryLoad 2. Prepare Sample (Dry Loading) TLC->DryLoad Pack 3. Pack Column (Slurry Method) Load 4. Load Sample Pack->Load Elute 5. Elute with Solvent (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect TLC_Fractions 7. Analyze Fractions by TLC Collect->TLC_Fractions Combine 8. Combine Pure Fractions TLC_Fractions->Combine Rotovap 9. Remove Solvent (Rotary Evaporator) Combine->Rotovap Pure 10. Pure Compound Rotovap->Pure

Experimental Protocol: Step-by-Step Purification

  • Column Packing (Slurry Method):

    • Secure a glass column vertically to a stand. Ensure the stopcock is closed.

    • Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.

    • Fill the column about one-third full with your starting, least polar eluent (e.g., 9:1 Hexane:EtOAc).

    • In a separate beaker, create a slurry of silica gel in the same eluent (aim for a silica-to-crude product weight ratio of 50:1 for good separation).

    • Pour the slurry into the column. Continuously tap the side of the column to ensure even packing and remove air bubbles.

    • Once the silica has settled, open the stopcock and drain the excess solvent until the solvent level is just at the top of the silica bed. Never let the column run dry.

    • Carefully add another ~1 cm layer of sand on top of the silica bed to protect it during solvent addition.

  • Sample Loading:

    • Drain the solvent until it is level with the top layer of sand.

    • Carefully add your prepared dry-loaded sample as a powder onto the sand.

    • Gently tap the column to create a flat, even layer of the sample-silica mixture.

    • Carefully add a final protective layer of sand on top of the sample.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent, using a pipette to gently run it down the sides without disturbing the packing.

    • Open the stopcock to begin the flow. A steady drip rate is ideal; too fast reduces separation, while too slow causes band broadening due to diffusion.

    • Begin collecting the eluting solvent in numbered test tubes or flasks (these are your "fractions").

    • Isocratic vs. Gradient Elution:

      • Isocratic: Use the same solvent composition throughout the entire process. This is simpler but can lead to long elution times for more polar compounds.

      • Gradient: Start with a low polarity eluent (e.g., 9:1 Hexane:EtOAc) to wash off non-polar impurities. Then, gradually increase the polarity (e.g., switch to 4:1, then 2:1 Hexane:EtOAc) to elute your more polar target compound. This is often faster and provides better separation for complex mixtures. For this specific purification, a gradient approach is highly recommended.

  • Monitoring and Isolation:

    • Periodically, spot a sample from the most recently collected fractions onto a TLC plate to track the elution of compounds. Analyze every 3-5 fractions.

    • Once you identify the fractions containing only your pure product (they should show a single spot at the correct Rf), combine them in a larger round-bottom flask.

    • Remove the solvent using a rotary evaporator. Always use appropriate PPE (safety glasses, lab coat) and ensure the apparatus is behind a blast shield. Operate the rotovap in a fume hood to manage solvent vapors.

Part 4: Troubleshooting Guide
Question / ProblemProbable Cause(s)Recommended Solution(s)
My compound won't elute from the column. The mobile phase is not polar enough. The compound may have decomposed on the silica.Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. Check Stability: Before running the column, spot your compound on a TLC plate, let it sit for an hour, then elute it to see if it remains a single spot. This checks for decomposition on silica.
I'm getting poor separation; impurities are co-eluting with my product. The mobile phase is too polar. The column was overloaded with the crude sample. The column was packed improperly (air bubbles, cracks).Decrease Eluent Polarity: Use a less polar solvent system to increase the difference in Rf values between your product and the impurity. Reduce Sample Load: Use a higher ratio of silica to crude product (e.g., 100:1). Repack the Column: Ensure a homogenous, bubble-free slurry pack. Do not let the column run dry, as this causes cracking.
My product came out immediately in the first few fractions (in the solvent front). The mobile phase is far too polar. Your compound is less polar than anticipated.Start with a Much Less Polar Eluent: Begin with 100% hexane or a very low percentage of ethyl acetate. Re-evaluate TLC: Re-run your TLC analysis to confirm the Rf value.
My compound is streaking/tailing down the column. Strong, non-ideal interaction between the acidic hydroxyl group and the silica gel. The sample was overloaded.Add an Acid Modifier: Add 0.5-1% acetic acid to your eluent to suppress ionization and improve peak shape. Use Less Sample: Overloading the column is a common cause of tailing.
My final yield is very low. The compound is still on the column (eluent not polar enough). Material was lost due to poor separation (discarded mixed fractions). The compound is unstable and degraded on the column.Flush the Column: After you believe your product has eluted, flush the column with a very polar solvent (e.g., 100% ethyl acetate or 9:1 DCM:MeOH) and check this flush by TLC. Optimize Separation: Refine the TLC solvent system to achieve better separation between spots, minimizing "mixed" fractions. Check Stability: Test for silica gel stability before committing a large amount of material to the column.
Part 5: Frequently Asked Questions (FAQs)

Q1: How much silica gel should I use? A: A general rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude product by weight for moderately difficult separations. For very difficult separations, this can be increased to 100:1 or more.

Q2: What should I do if my compound is unstable on silica gel? A: You can try deactivating the silica gel to reduce its acidity. Alternatively, you can use a different stationary phase like alumina (neutral or basic) or consider reversed-phase chromatography.

Q3: Is a gradient or isocratic elution better? A: For purifying a crude reaction mixture with components of varying polarities, a gradient elution is almost always more efficient. It saves time and solvent while often providing a superior separation compared to isocratic methods. Isocratic elution is best for separating components with very similar polarities.

Q4: Can I reuse my chromatography column? A: It is generally not recommended for high-purity applications in research and drug development. Residual compounds from a previous run can elute and contaminate your current purification. Always use fresh stationary phase for each unique compound purification.

Q5: How do I properly dispose of the used silica gel? A: Used silica gel should be considered chemical waste. Allow the residual solvent to evaporate completely in a fume hood, then collect the dry silica in a designated solid chemical waste container for proper disposal according to your institution's safety guidelines.

References
  • Gradient vs. Isocratic Elution in HPLC - Danaher Life Sciences.
  • GC Column Troubleshooting Guide - Phenomenex.
  • Isocratic vs Gradient Elution: Which to Choose for Your HPLC Needs? - uHPLCs.
  • Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantit
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chrom
  • What is gradient elution and isocr
  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • Isocratic Vs.
  • Column troubleshooting guide - Reversed phase - Thermo Fisher Scientific.
  • Running a Silica Gel Column - CommonOrganicChemistry.com.
  • How is the best way to pack a column?
  • For Examination of Reactions - Column Chrom
  • How to pack your column in column chrom
  • Tips and Tricks for the Lab: Column Packing - ChemistryViews.
  • Packing a column for chrom
  • Thin-Layer Chromatography | TLC - EAG Labor
  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall.
  • Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2.
  • Evaporate with Care: Essential Safety Tips for Laboratory Evapor
  • Very polar compound purification using aqueous normal-phase flash column chrom
  • What Are The Risks Of Rotary Evapor
  • Rotary Evaporator (Rotovap) Safety & Operation Guidelines. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUupGg8pJKBaH2T7l9EEH3TzcaWUMpvOO6S0FPrpF3IHFSCqPKR5ob5WpJxhpK4e4UAz1ACIbCQHDdfwPn1eRWGZAhT4wQBW0rflR49FpSf3R36jtsVHZJN9KP-uZBKREX3FoRFsakFIDLZZYkL0GnhBfA-mdwenHV66o875XNZX41idj_yZU=](

Troubleshooting low yield in Grignard reactions of halogenated thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting Grignard reactions involving halogenated thiophenes. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in these critical synthetic steps. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you not only to solve current issues but also to anticipate and prevent future problems.

Introduction: The Nuances of Thienyl Grignard Reagents

The formation of Grignard reagents from halogenated thiophenes is a cornerstone of heterocyclic chemistry, enabling the synthesis of a vast array of functionalized thiophenes used in materials science and pharmaceuticals.[1][2][3] However, the unique electronic properties of the thiophene ring and the inherent reactivity of Grignard reagents present specific challenges.[4][5] This guide provides a structured approach to diagnosing and resolving the common pitfalls associated with these reactions.

Core Troubleshooting Workflow

Before diving into specific frequently asked questions, it's helpful to have a general framework for troubleshooting. Low yields in Grignard reactions are almost always traced back to a few key areas: reagent purity and activity, reaction conditions, and competing side reactions.

Troubleshooting_Workflow cluster_corrective Potential Solutions Start Low Yield Observed Check_Purity Verify Reagent & Solvent Purity (Anhydrous Conditions) Start->Check_Purity Check_Mg Assess Magnesium Activation Check_Purity->Check_Mg If purity is confirmed Sol_Dry Rigorous Drying of Glassware/Solvents Check_Purity->Sol_Dry Issue Found Check_Conditions Evaluate Reaction Conditions (Temp, Addition Rate) Check_Mg->Check_Conditions If Mg is active Sol_Activate Re-activate Mg (Iodine, DBE) Check_Mg->Sol_Activate Issue Found Analyze_Side_Rxns Identify Side Products (e.g., Wurtz Coupling) Check_Conditions->Analyze_Side_Rxns If conditions are optimal Sol_Temp Optimize Temperature Control Check_Conditions->Sol_Temp Issue Found Sol_Addition Slow Reagent Addition Check_Conditions->Sol_Addition Issue Found Solution Implement Corrective Actions Analyze_Side_Rxns->Solution Analyze_Side_Rxns->Sol_Addition Wurtz Found Sol_Solvent Change Solvent (e.g., THF) Analyze_Side_Rxns->Sol_Solvent Wurtz Found

Caption: A general workflow for diagnosing low yields in Grignard reactions.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction isn't starting at all. What's the most likely cause?

A1: The failure of a Grignard reaction to initiate is most commonly due to two factors: inactive magnesium or the presence of moisture.[1][6]

  • Inactive Magnesium: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the organic halide.[7][8] This layer must be disrupted.

  • Presence of Moisture: Grignard reagents are potent bases and will be rapidly quenched by protic sources like water.[9][10] Even trace amounts of moisture in your glassware, solvent, or starting materials will prevent the reaction from starting.[4][6][11]

Troubleshooting Steps:

  • Ensure Rigorous Anhydrous Conditions: All glassware should be flame-dried or oven-dried (>120 °C) and cooled under an inert atmosphere (Nitrogen or Argon).[4][9] Solvents like diethyl ether or tetrahydrofuran (THF) must be anhydrous.[4][11]

  • Activate the Magnesium: The MgO layer must be removed. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (DBE) to the magnesium and gently warming.[1][7][12] The disappearance of the purple iodine vapor or the observation of ethylene bubbles (from DBE) indicates activation.[4][12]

Q2: The reaction starts, but my yield is very low, and I've isolated a significant amount of a bithienyl byproduct. What is happening?

A2: You are likely observing a significant side reaction known as Wurtz-type homocoupling.[1][9] This occurs when the newly formed thienyl Grignard reagent (R-MgX) reacts with the unreacted halothiophene starting material (R-X) to form a dimer (R-R).

Wurtz_Coupling Wurtz-type Homocoupling Side Reaction cluster_products Products ThMgBr Thienyl-MgBr Bithienyl Thienyl-Thienyl ThMgBr->Bithienyl attacks ThBr Thienyl-Br ThBr->Bithienyl MgBr2 MgBr₂

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions Involving Chlorinated Thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions with chlorinated thiophenes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C and C-N bond formation with these challenging substrates. The inert nature of the C-Cl bond on the electron-rich thiophene ring often requires carefully optimized catalytic systems. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to facilitate your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions grounded in mechanistic principles.

Issue 1: Low or No Conversion of the Chlorinated Thiophene

You've set up your Suzuki, Heck, or other cross-coupling reaction, but analysis shows a significant amount of unreacted starting material.

Possible Causes:

  • Inactive Catalyst System: The C-Cl bond is notoriously less reactive than C-Br or C-I bonds, making the oxidative addition step of the catalytic cycle the rate-limiting factor.[1][2] Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficiently active.[3]

  • Inappropriate Ligand Choice: The ligand plays a crucial role in modulating the electronic properties and steric environment of the palladium center. For activating C-Cl bonds, electron-rich and bulky phosphine ligands are often necessary.[4][5][6]

  • Insufficient Base Strength or Solubility: The base is critical for the transmetalation step (in Suzuki and Stille couplings) or for regenerating the catalyst (in Heck reactions).[7][8] An inadequate base can stall the catalytic cycle.

  • Oxygen Contamination: Palladium(0) catalysts are sensitive to atmospheric oxygen, which can lead to the formation of inactive palladium oxides.[5]

  • Low Reaction Temperature: Activation of the C-Cl bond often requires higher temperatures compared to more reactive halides.[2]

Suggested Solutions:

  • Upgrade Your Catalyst and Ligand System:

    • For Suzuki-Miyaura Coupling: Employ modern, highly active pre-catalysts. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are excellent choices for activating aryl chlorides.[9] N-heterocyclic carbene (NHC) ligands can also be highly effective.[2]

    • For Sonogashira Coupling: While traditional Pd(PPh₃)₂Cl₂/CuI systems can work, specialized catalysts may be needed for chloroarenes.[5][10][11] Consider palladacycle catalysts or systems with bulky, electron-rich phosphine ligands.[12]

    • For Heck Coupling: Use catalysts that are robust at higher temperatures, often required for chlorothiophenes. Systems like Pd/P(t-Bu)₃ have shown success with aryl chlorides.[13]

    • For Buchwald-Hartwig Amination: This reaction is highly dependent on the ligand. Generations of catalysts have been developed to couple a wide range of amines with aryl chlorides.[14][15] Biarylphosphine ligands are generally the go-to choice.[16]

  • Optimize the Base and Solvent:

    • Switch to a stronger base like K₃PO₄, Cs₂CO₃, or NaOt-Bu.[5][17]

    • Ensure the base is finely powdered and dry to maximize its reactivity.

    • Use anhydrous, degassed solvents. For many cross-coupling reactions, ethereal solvents like dioxane or THF, or aromatic hydrocarbons like toluene, are suitable.[2][15]

  • Ensure Rigorous Inert Atmosphere:

    • Thoroughly degas your solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period.[2][5]

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Increase Reaction Temperature:

    • Gradually increase the reaction temperature in increments of 10-20 °C. Chlorinated substrates often require temperatures in the range of 80-120 °C.[2]

Issue 2: Formation of Significant Byproducts (Homocoupling, Dehalogenation)

Your desired product is present, but it's contaminated with significant amounts of homocoupled starting materials or the dehalogenated thiophene.

Possible Causes:

  • Homocoupling of Boronic Acids (Suzuki): This side reaction can be promoted by the presence of oxygen or high catalyst loadings.[3][5]

  • Dehalogenation (Reduction): The palladium catalyst can react with hydride sources in the reaction mixture (e.g., solvent, base, or impurities), leading to the replacement of the chlorine atom with hydrogen.[3]

  • Homocoupling of Alkynes (Sonogashira): This is a common side reaction, often catalyzed by the copper co-catalyst in the presence of oxygen.

Suggested Solutions:

  • Minimize Homocoupling:

    • Rigorous Degassing: As with preventing catalyst deactivation, ensuring an oxygen-free environment is crucial to suppress the homocoupling of boronic acids and alkynes.[3]

    • Control Catalyst Loading: High concentrations of the palladium catalyst can sometimes favor homocoupling. Try reducing the catalyst loading to 0.5–1 mol%.[5]

    • Temperature Management: Running the reaction at the lowest effective temperature can disfavor side reactions.[5]

  • Minimize Dehalogenation:

    • Use Anhydrous Conditions: The presence of water in combination with a strong base can be a source of hydrides. Ensure your solvent and reagents are dry.[5]

    • Choice of Base and Solvent: Some solvent/base combinations are more prone to generating hydride species. If dehalogenation is a persistent issue, consider screening different solvents and bases.[5]

Issue 3: Poor Regioselectivity with Poly-substituted Chlorothiophenes

When working with thiophenes containing multiple reactive sites, you observe a mixture of isomers.

Possible Causes:

  • Inherent Reactivity of Thiophene C-H Bonds: The α-positions (C2 and C5) of the thiophene ring are generally more reactive towards C-H activation than the β-positions (C3 and C4).[18]

  • "Halogen Dance" Migration: Under strongly basic conditions, the chlorine atom can migrate to other positions on the thiophene ring, leading to a mixture of products.[18]

  • Ligand Effects: The steric and electronic properties of the ligand can significantly influence which site on the thiophene ring the catalyst preferentially activates.[19]

Suggested Solutions:

  • Leverage Steric and Electronic Control:

    • Bulky Ligands: Employing bulky ligands can direct the coupling to the less sterically hindered position on the thiophene ring.[18]

    • Directing Groups: If your substrate allows, the introduction of a directing group can provide excellent control over regioselectivity.

  • Avoid Halogen Dance Conditions:

    • If you suspect halogen migration, avoid using very strong bases like lithium diisopropylamide (LDA), especially at elevated temperatures.[18]

  • Optimize Ligand and Catalyst:

    • The choice of ligand is paramount for controlling regioselectivity. For instance, in Sonogashira couplings of di-iodopurines, monodentate ligands favored one position while bidentate ligands favored another.[19] A similar screening approach can be applied to your chlorothiophene system.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is generally best for functionalizing a simple 2-chlorothiophene?

A1: The Suzuki-Miyaura coupling is often a good starting point due to its versatility, functional group tolerance, and the commercial availability of a wide range of boronic acids.[8] Modern catalyst systems with Buchwald-type ligands have made the coupling of aryl chlorides, including chlorothiophenes, quite reliable.[17]

Q2: My chlorothiophene has an electron-withdrawing group. How does this affect catalyst selection?

A2: An electron-withdrawing group on the thiophene ring can facilitate the oxidative addition of the C-Cl bond to the palladium(0) center, which is often the rate-limiting step.[1][10] This can make the reaction proceed more easily, potentially allowing for the use of less active catalysts or milder reaction conditions.

Q3: Can I perform a sequential cross-coupling on a dichlorinated thiophene?

A3: Yes, this is often possible. The reactivity of the two C-Cl bonds may differ based on their positions on the thiophene ring. You can typically functionalize the more reactive position first under milder conditions, and then, by changing the catalyst system and/or increasing the temperature, you can couple at the second position.[2]

Q4: Are nickel catalysts a viable alternative to palladium for coupling chlorothiophenes?

A4: Nickel catalysts can be an excellent choice for activating C-Cl bonds, sometimes outperforming palladium, especially for more challenging substrates.[20] However, nickel catalysts can be more sensitive and may promote more homocoupling with aryl bromides and iodides.[20]

Q5: What is the role of a copper(I) co-catalyst in Sonogashira couplings, and is it always necessary?

A5: In the traditional Sonogashira reaction, the copper(I) co-catalyst is believed to facilitate the transmetalation step by forming a copper acetylide intermediate.[11] However, copper-free Sonogashira protocols have been developed, which can be advantageous in preventing the homocoupling of alkynes. These often require specific ligands and conditions.[12]

Experimental Protocols & Data

Table 1: Recommended Catalyst Systems for Different Cross-Coupling Reactions of Chlorothiophenes
Cross-Coupling ReactionRecommended Catalyst/Ligand SystemTypical BaseTypical Solvent
Suzuki-Miyaura Pd₂(dba)₃ / SPhos or XPhosK₃PO₄ or K₂CO₃Dioxane or Toluene/H₂O
Sonogashira Pd(PPh₃)₂Cl₂ / CuITriethylamine (TEA)THF or DMF
Heck Pd(OAc)₂ / P(t-Bu)₃K₂CO₃ or Cy₂NMeDioxane or DMF
Buchwald-Hartwig Amination Pd₂(dba)₃ / BrettPhos or other Buchwald ligandsNaOt-Bu or LHMDSToluene or Dioxane

This table provides general starting points. Optimization is often required for specific substrates.

General Protocol for a Suzuki-Miyaura Coupling of a Chlorothiophene

This protocol is a starting point and should be optimized for your specific substrate.

  • Reaction Setup: To an oven-dried Schlenk tube, add the chlorothiophene (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.[3]

  • Solvent Addition: Add the degassed solvent (e.g., dioxane) via syringe.

  • Reaction: Place the tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3][10]

  • Purification: Purify the crude product by column chromatography.

Visualizing the Catalytic Cycle

Understanding the fundamental steps of the cross-coupling reaction is key to effective troubleshooting.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (R-B(OR)₂) PdII->Transmetal Base, R-B(OR)₂ PdII_R Ar-Pd(II)-R(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Flowchart start Low/No Conversion? check_catalyst Upgrade Catalyst/Ligand (e.g., Buchwald Ligands) start->check_catalyst Yes side_products Byproducts Observed? (Homocoupling/Dehalogenation) start->side_products No check_conditions Increase Temperature & Optimize Base/Solvent check_catalyst->check_conditions check_inert Ensure Rigorous Degassing/Inert Atmosphere check_conditions->check_inert check_inert->side_products minimize_o2 Strictly Anhydrous & Oxygen-Free Conditions side_products->minimize_o2 Yes success Successful Coupling side_products->success No optimize_loading Adjust Catalyst Loading & Temperature minimize_o2->optimize_loading optimize_loading->success

Caption: A logical workflow for troubleshooting common cross-coupling issues.

References

  • A Comparative Guide to the Kinetic Performance of Catalysts in the Suzuki Coupling of Functionalized Chlorothiophenes. Benchchem.
  • Application Notes and Protocols for Sonogashira Coupling of Ethyl 5-chlorothiophene-2-glyoxyl
  • Technical Support Center: Catalyst Selection for Cross-Coupling with 3-bromo-7-chloro-1-benzothiophene. Benchchem.
  • An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions: insights from experiment and comput
  • Buchwald–Hartwig amin
  • Palladium catalysed coupling of methyl 3-chlorothiophene-2-carboxylate...
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing).
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
  • Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 2-Chlorothiobenzamide. Benchchem.
  • M
  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Heck reaction. Wikipedia.
  • Stille Coupling. Organic Chemistry Portal.
  • Sonogashira coupling. Wikipedia.
  • Buchwald-Hartwig Amin
  • Palladium-Catalysed Coupling Chemistry. Fisher Scientific.
  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherific
  • Stille Cross-Coupling. J&K Scientific LLC.
  • Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings. Green Chemistry (RSC Publishing).
  • How can I solve my problem with Suzuki coupling?
  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem.
  • Heck Reaction. Organic Chemistry Portal.
  • Stille reaction. Wikipedia.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Stille Coupling. Chemistry LibreTexts.
  • What are the best catalysts for Sonogashira Couplings for use with Chloroarom
  • A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Organic Chemistry Portal.
  • Struggling with Suzuki Reaction : r/Chempros. Reddit.
  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers (RSC Publishing).
  • Palladium-Catalyzed Controllable Reductive/Oxidative Heck Coupling between Cyclic Enones and Thiophenes via C-H Activ
  • Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl
  • Technical Support Center: Regioselective Functionaliz
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substr
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.

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Technical Support Center: Synthesis & Purification of Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven, practical solutions to common challenges encountered during the purification of this important thiophene derivative.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect from the synthesis of this compound?

A1: Impurities largely depend on the synthetic route employed, which is often a variation of the Gewald reaction or a related multi-component condensation.[1][2] Common impurities include:

  • Unreacted Starting Materials: Such as α-cyanoesters, chlorinated ketones/aldehydes, or elemental sulfur.

  • Basic Catalysts: Amine catalysts like triethylamine or morpholine are frequently used in Gewald-type syntheses and must be removed.[3]

  • Acidic Byproducts or Reagents: Depending on the specific pathway, acidic species may be present from starting materials or side reactions.

  • Side-Reaction Products: Dimerization of reaction intermediates is a known byproduct in some Gewald procedures.[4]

  • Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMF, ethanol).

Q2: My initial workup left a dark, oily crude product. What is the best first step to clean it up?

A2: A dark, oily crude product often contains both acidic and basic impurities, in addition to colored byproducts. The most robust initial purification step is a liquid-liquid acid-base extraction. This technique effectively removes ionic impurities by exploiting their differential solubility in aqueous and organic phases.[5][6] A wash with a weak acid (e.g., dilute HCl) will remove basic catalysts, and a subsequent wash with a weak base (e.g., sodium bicarbonate) will remove acidic components.[7][8] This step is crucial before attempting more refined techniques like chromatography or recrystallization.

Q3: How do I choose between column chromatography and recrystallization for final purification?

A3: The choice depends on the nature of the impurities and the physical state of your crude product.

  • Column Chromatography is the method of choice when your crude product is an oil or when it contains multiple impurities with different polarities (e.g., unreacted starting materials and reaction byproducts).[9] It offers excellent separation capabilities for complex mixtures.[10]

  • Recrystallization is ideal when you have a solid crude product with a relatively high degree of purity (e.g., >85-90%) and need to remove small amounts of closely related impurities or achieve high crystalline purity.[11] It is often used as the final polishing step after chromatography.

Q4: My compound seems to be degrading on the silica gel column, resulting in streaking on the TLC and low recovery. What's happening and how can I fix it?

A4: Thiophene derivatives, especially those with electron-withdrawing groups, can be sensitive to the acidic nature of standard silica gel, leading to degradation.[10][12] To prevent this, you should use deactivated silica gel. This can be achieved by pre-treating the column with a solvent system containing a small amount of a tertiary amine, such as 1-2% triethylamine.[12][13] This neutralizes the acidic sites on the silica surface, minimizing compound degradation and improving chromatographic performance. Alternatively, using a different stationary phase like neutral alumina can be effective for acid-sensitive compounds.[10]

Section 2: Troubleshooting Guides & In-Depth Protocols

This section provides detailed, step-by-step protocols to address specific purification challenges.

Problem 1: Crude product is contaminated with acidic and/or basic impurities.
  • Probable Cause: Presence of unreacted acidic starting materials or byproducts, or residual amine catalyst from the reaction.

  • Solution: Perform a liquid-liquid acid-base extraction workup. This procedure selectively removes acidic and basic impurities into the aqueous phase, leaving the neutral target compound in the organic layer.[14]

Protocol 1: Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). A typical concentration is 5-10 mL of solvent per gram of crude material.

  • Acid Wash (Removes Bases): Transfer the organic solution to a separatory funnel. Add an equal volume of a weak acidic solution (e.g., 5% aqueous HCl or 1M citric acid). Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash one more time.

    • Expert Insight: Using a weak acid like citric acid is sometimes preferred over strong acids like HCl to prevent potential acid-catalyzed degradation of the thiophene ring.

  • Base Wash (Removes Acids): To the remaining organic layer, add an equal volume of a weak basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃).[7] CAUTION: Vent immediately and frequently, as the neutralization of any acid will produce CO₂ gas, leading to pressure buildup.[7][14] Swirl gently before shaking. Allow the layers to separate and drain the aqueous layer. Repeat until no more gas evolution is observed.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified organic residue.

  • Validation: The resulting crude product should be free of ionic impurities. This can be confirmed by running a TLC plate; acidic or basic impurities that previously stayed at the baseline or streaked should now be absent.

Diagram 1: Acid-Base Extraction Workflow

A Crude Product in Organic Solvent (EtOAc/DCM) B Add 5% HCl (aq) Shake & Separate A->B C Aqueous Layer (Basic Impurities, e.g., Amine Catalyst) B->C Discard D Organic Layer B->D E Add Sat. NaHCO3 (aq) Shake & Separate D->E F Aqueous Layer (Acidic Impurities) E->F Discard G Organic Layer E->G H Wash with Brine G->H I Dry (Na2SO4) & Concentrate H->I J Purified Neutral Product I->J

Caption: Workflow for removing ionic impurities.

Problem 2: Product is contaminated with neutral, non-polar, or moderately polar impurities.
  • Probable Cause: Unreacted starting materials or non-ionic byproducts from the synthesis.

  • Solution: Use flash column chromatography for separation based on polarity.[15]

Protocol 2: Flash Column Chromatography Purification
  • TLC Analysis & Solvent System Selection: Before running the column, determine the optimal mobile phase (eluent) using Thin Layer Chromatography (TLC). The goal is to find a solvent system where the target compound has an Rf value of approximately 0.25-0.35, and there is good separation from all impurities.[12]

    • Data Presentation: Table 1 - TLC Solvent System Screening

      Trial Solvent System (Hexane:Ethyl Acetate) Target Compound Rf Impurity Rf(s) Assessment
      1 90:10 ~0.50 0.65, 0.55 Too high; insufficient separation.
      2 95:5 ~0.30 0.50, 0.10 Good separation. Suitable for column.

      | 3 | 80:20 | ~0.70 | --- | Too polar; compound will elute too quickly. |

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the silica bed is compact and level. Top with a thin layer of sand.

  • Sample Loading (Dry Loading Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) and concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.[12] Carefully add this powder to the top of the packed column.

    • Expert Insight: Dry loading prevents solvent channeling and band broadening, leading to much better separation compared to loading the sample dissolved in a strong solvent.[13]

  • Elution and Fraction Collection: Begin eluting the column with the chosen mobile phase, applying positive pressure (flash chromatography). Collect fractions in an array of test tubes.

  • Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate to monitor the elution of the compounds. Visualize the spots using a UV lamp (254 nm).

  • Product Isolation: Combine all fractions that contain only the pure product. Concentrate the combined fractions under reduced pressure to yield the final, purified compound.

  • Validation: Assess the purity of the final product by TLC (should show a single spot) and confirm its identity and purity using analytical methods like NMR spectroscopy or LC-MS.

Diagram 2: Column Chromatography Workflow

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation A 1. Select Eluent via TLC Analysis C 3. Pack Silica Gel Column A->C B 2. Prepare Sample (Dry Loading) D 4. Load Sample onto Column B->D C->D E 5. Elute with Mobile Phase D->E F 6. Collect Fractions E->F G 7. Analyze Fractions by TLC F->G H 8. Combine Pure Fractions G->H I 9. Concentrate Solvent H->I J Pure Product I->J

Caption: Standard workflow for flash chromatography.

Problem 3: Final product requires higher purity.
  • Probable Cause: Small amounts of persistent impurities remain after chromatography, or the product is isolated as an amorphous solid.

  • Solution: Perform recrystallization to obtain a highly pure, crystalline solid.

Protocol 3: Recrystallization
  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[11] Test small amounts of your product in different solvents to find the best one.

    • Data Presentation: Table 2 - Recrystallization Solvent Screening

      Solvent Solubility at Room Temp Solubility when Hot Crystal Formation on Cooling?
      Methanol Low High Yes, good crystals
      Hexanes Insoluble Low No
      Toluene Low High Yes, oily precipitate

      | Ethanol/Water | Low | High | Yes, fine needles |

  • Dissolution: Place the solid to be purified in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling. Continue adding the minimum amount of hot solvent until the solid just completely dissolves.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Slow cooling promotes the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.[11]

    • Expert Insight: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound to initiate crystallization.[11]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces. Dry the crystals thoroughly, for example, in a vacuum oven.

  • Validation: Determine the melting point of the recrystallized product. A pure compound will have a sharp melting point range that matches the literature value. A broad or depressed melting point indicates the presence of impurities.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Safrole. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). methyl 4,5-dichloro-3-hydroxy-2-thiophenecarboxylate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, March 21). Acid-Base Extraction. Retrieved from [Link]

  • Castanedo, G. M., & Sutherlin, D. P. (2001). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron Letters, 42(40), 7181-7184. Retrieved from [Link]

  • Google Patents. (2009). US20090318710A1 - Process for the purification of thiophenes.
  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography. Retrieved from [Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from [Link]

  • IUCrData. (2017). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives. IUCrData, 2(7), x171069. Retrieved from [Link]

  • Der Pharma Chemica. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(2), 793-798. Retrieved from [Link]

  • ResearchGate. (2009). New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Retrieved from [Link]

  • National Institutes of Health. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • NileRed. (2013, October 21). Column Chromatography (Purification). Retrieved from [Link]

  • ResearchGate. (n.d.). Fiesselmann-type synthesis of methyl-5-aryl-3-hydroxythiophene-2-carboxylates. Retrieved from [Link]

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Technical Support Center: Scaling the Synthesis of Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate. As a key intermediate in the development of pharmaceuticals and agrochemicals, mastering its synthesis at scale is critical.[1] This document provides an in-depth, experience-driven approach, moving beyond a simple recitation of steps to explain the underlying chemical principles and address the practical challenges encountered during scale-up.

Our focus is on a robust, two-step synthetic pathway, beginning with the construction of the thiophene core followed by a regioselective dichlorination. We will explore common pitfalls, offer troubleshooting solutions, and provide a framework for transitioning from bench-scale discovery to pilot-plant production.

PART 1: Synthesis Pathway & Lab-Scale Protocol

The synthesis is logically approached in two primary stages: first, the formation of the Methyl 3-hydroxythiophene-2-carboxylate precursor, followed by the crucial dichlorination step.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Dichlorination cluster_2 Stage 3: Purification & Analysis A Methyl Mercaptoacetate + Methyl 2-chloroacrylate B Base-catalyzed Michael Addition/Cyclization A->B C Methyl 3-hydroxythiophene-2-carboxylate (Precursor) B->C E Electrophilic Aromatic Substitution C->E D N-Chlorosuccinimide (NCS) in Acetic Acid/DMF D->E F This compound (Final Product) E->F G Crude Product F->G H Purification (Recrystallization or Chromatography) G->H I Pure Product (>98% Purity) H->I

Caption: High-level workflow for the synthesis of the target compound.

Experimental Protocol: Lab-Scale Synthesis (Yields: 5-10 g)

Step 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate

This procedure is adapted from established methods for synthesizing the thiophene core structure.[2] It involves a base-catalyzed condensation and cyclization.

  • Prepare Sodium Methoxide Solution: In a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 75 mL of anhydrous methanol. Carefully add 3.5 g (152 mmol) of sodium metal in small portions. Caution: This reaction is highly exothermic and produces flammable hydrogen gas. Ensure adequate cooling with an ice bath and maintain a gentle nitrogen purge.

  • Add Thiol: Once all the sodium has reacted and the solution has cooled to room temperature, add 8.1 mL (9.7 g, 91 mmol) of methyl mercaptoacetate via syringe.

  • Initiate Reaction: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add 8.3 mL (10.0 g, 83 mmol) of methyl 2-chloroacrylate dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir overnight (approx. 16 hours). Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Cool the mixture back to 0-5 °C and carefully quench the reaction by adding 4 M hydrochloric acid until the pH is acidic (pH ~2-3). This will cause a precipitate to form.

  • Extraction: Add 100 mL of water and extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Isolation: Wash the combined organic phase with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 3-hydroxythiophene-2-carboxylate as an oil or low-melting solid, which can be used in the next step without further purification.[2]

Step 2: Dichlorination of Methyl 3-hydroxythiophene-2-carboxylate

This step utilizes an electrophilic aromatic substitution to install the two chlorine atoms onto the electron-rich thiophene ring.[3] The hydroxyl group at position 3 strongly activates the ring, directing the substitution to the adjacent 4 and 5 positions.

  • Dissolve Precursor: In a 500 mL flask, dissolve the crude precursor (assuming ~13 g, 82 mmol) from Step 1 in a 1:1 mixture of acetic acid and N,N-dimethylformamide (DMF) (150 mL total volume).

  • Add Chlorinating Agent: Cool the solution in an ice bath to 0-5 °C. Add N-chlorosuccinimide (NCS) (24.2 g, 181 mmol, 2.2 equivalents) in portions over 30-45 minutes. Caution: The reaction can be exothermic. Careful temperature control is crucial to prevent side reactions.

  • Reaction Progression: After adding the NCS, remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically complete within 4-6 hours. Monitor progress by TLC or LC-MS.

  • Quenching and Extraction: Once the reaction is complete, pour the mixture into 500 mL of ice-water. Extract the product with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash thoroughly with water (3 x 100 mL) to remove acetic acid and DMF, followed by a wash with saturated sodium bicarbonate solution (2 x 100 mL) to remove any remaining acid, and finally with brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography on silica gel to yield the pure this compound.[4]

PART 2: Scaling Up the Synthesis: Challenges & Solutions

Transitioning a laboratory procedure to a pilot or manufacturing scale introduces significant challenges that are not apparent at the bench.[5][6] Success requires a shift in mindset from simple execution to process control and safety engineering.[7]

Parameter Lab-Scale (Grams) Pilot/Plant-Scale (Kilograms) Key Challenges & Mitigation Strategies
Heat Transfer Flask surface area is sufficient for passive cooling.Volume increases faster than surface area, leading to poor heat dissipation.Challenge: Runaway reactions, especially during chlorination, can occur.[6] Mitigation: Use jacketed reactors with precise temperature control. Implement controlled, slow addition of reagents. Perform calorimetric studies (e.g., DSC) to understand the reaction exotherm.
Reagent Handling Manual addition via funnel or syringe.Requires pumps, automated feeders, and bulk storage.Challenge: Handling large quantities of corrosive (acetic acid) and potentially hazardous reagents (NCS, solvents).[7] Mitigation: Use closed-system transfers. Ensure all equipment is compatible with the chemicals. Develop and follow strict Standard Operating Procedures (SOPs) for material handling.
Mixing Magnetic or overhead stirring is efficient.Inefficient mixing can create localized "hot spots" or concentration gradients.Challenge: Inconsistent reaction progress, leading to lower yields and more impurities.[7] Mitigation: Select appropriate reactor geometry and impeller design (e.g., pitched-blade turbine). Conduct mixing studies to ensure homogeneity.
Purification Flash column chromatography is common.Chromatography is expensive and impractical for large volumes.Challenge: Isolating the product with high purity and yield efficiently. Mitigation: Develop a robust recrystallization or distillation procedure.[4] This requires screening various solvent systems to find one that provides good recovery and effectively removes key impurities.
Waste Management Solvent waste is collected in small containers.Large volumes of solvent and aqueous waste are generated.Challenge: Environmental compliance and disposal costs.[8] Mitigation: Choose solvents that can be recycled. Optimize the reaction to minimize byproducts. Develop a waste treatment plan before scaling up.

PART 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Troubleshooting cluster_s1 Step 1: Precursor Synthesis cluster_s2 Step 2: Dichlorination start Problem Encountered p1 Low or No Yield start->p1 p2 Incomplete Chlorination (Mono-chlorinated product observed) start->p2 p3 Formation of Dark Tar/Byproducts start->p3 c1a Incomplete reaction of sodium metal? p1->c1a c1b Degraded methyl mercaptoacetate? p1->c1b c1c Reaction temperature too high during addition? p1->c1c s1a Solution: Ensure anhydrous methanol and use fresh sodium. Reaction should be vigorous. c1a->s1a s1b Solution: Use freshly opened or distilled reagent. Check for characteristic odor. c1b->s1b s1c Solution: Maintain strict temperature control (0-5 °C) to prevent side reactions. c1c->s1c c2a Insufficient NCS? p2->c2a c2b Reaction time too short? p2->c2b s2a Solution: Use at least 2.2 equivalents of NCS. Ensure NCS is dry and of high purity. c2a->s2a s2b Solution: Extend reaction time and monitor by TLC/LC-MS until starting material is consumed. c2b->s2b c3a Reaction temperature too high? p3->c3a c3b Presence of impurities in precursor? p3->c3b s3a Solution: Maintain temperature below 25-30 °C. Add NCS in portions to control exotherm. c3a->s3a s3b Solution: Purify the precursor from Step 1 if significant impurities are suspected. c3b->s3b

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: My yield for the precursor (Step 1) is very low. What are the most likely causes?

A1: The most common issues in this step relate to reagent quality and temperature control. First, ensure your methanol is completely anhydrous, as water will react with the sodium metal. Second, methyl mercaptoacetate can oxidize over time; use a fresh bottle or distill it before use. Finally, the dropwise addition of methyl 2-chloroacrylate must be done slowly at 0-5 °C. If the temperature rises significantly, polymerization and other side reactions can drastically reduce your yield.[2]

Q2: During the chlorination (Step 2), my LC-MS shows a mix of starting material, mono-chlorinated, and di-chlorinated product. How can I drive the reaction to completion?

A2: This indicates incomplete chlorination. The primary cause is often an insufficient amount or poor quality of N-chlorosuccinimide (NCS). Ensure you are using at least 2.2 molar equivalents relative to your starting precursor. NCS can also degrade with moisture, so use a fresh, dry batch. If the stoichiometry is correct, consider extending the reaction time at room temperature and continue to monitor its progress.

Q3: The chlorination reaction turned dark brown/black and the yield was poor. What happened?

A3: A dark coloration often signifies decomposition. This is almost always due to poor temperature control. The chlorination of an activated ring like 3-hydroxythiophene is highly exothermic. If NCS is added too quickly or without adequate cooling, localized hot spots can form, leading to degradation and polymerization of the thiophene ring. On a larger scale, this is a major safety hazard that must be controlled with a jacketed reactor.[6][7]

Q4: I am struggling to purify the final product. Column chromatography is slow. Are there alternatives for scale-up?

A4: For multi-gram and kilogram scales, recrystallization is the preferred method.[4] You will need to perform solvent screening to find an optimal system. A good starting point is a binary system like ethanol/water, isopropanol/water, or ethyl acetate/hexane. The goal is to find a system where the product is highly soluble in the hot solvent but poorly soluble when cold, while impurities remain in solution or are insoluble in the hot solvent.

Q5: Can I use a different chlorinating agent besides NCS for cost-effectiveness at scale?

A5: Yes, for large-scale industrial production, switching to a cheaper chlorinating agent like sulfuryl chloride (SO₂Cl₂) or chlorine gas is common.[9] However, this is a significant process change that requires re-optimization. These reagents are more reactive and hazardous than NCS, demanding more sophisticated equipment (e.g., for handling gas) and stringent safety protocols. A full process safety review would be mandatory before making such a change.

References

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  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

  • Mishra, R. et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4):38-54.
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  • Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Thionyl chloride, 99.5+%. Retrieved from [Link]

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  • CatSci Ltd. (n.d.). SOME SCALE-UP CONSIDERATIONS. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation and Properties of Thiophene. Retrieved from [Link]

  • Google Patents. (n.d.). CN108997305B - A compound 3-methyl-4,5-dichlorothiophene-2-carboxylic acid and preparation method thereof.
  • Google Patents. (n.d.). CN103497172A - Synthetic method of 2-chlorothiophene.

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Technical Support Center: Monitoring Thiophene Synthesis with TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring thiophene synthesis using Thin-Layer Chromatography (TLC). This resource is designed for researchers, medicinal chemists, and process development scientists who rely on accurate, real-time reaction tracking. Here, we address common challenges and frequently asked questions to ensure your synthesis proceeds efficiently and yields a pure product.

Frequently Asked Questions (FAQs)

Q1: Why is TLC the preferred method for monitoring thiophene synthesis?

TLC is a rapid, inexpensive, and highly effective technique for the qualitative monitoring of organic reactions.[1][2] For thiophene synthesis, such as the Paal-Knorr or Gewald reactions, TLC allows you to:

  • Track Reactant Consumption: Visually confirm the disappearance of starting materials.

  • Confirm Product Formation: Observe the appearance of a new spot corresponding to the thiophene product.

  • Identify Intermediates or Byproducts: Detect the formation of any unexpected compounds.

  • Determine Reaction Completion: Ascertain the optimal time to quench the reaction, preventing over-reaction and byproduct formation.[3]

The core principle relies on the polarity difference between reactants and products.[2] In most thiophene syntheses, the starting materials (e.g., 1,4-dicarbonyls in Paal-Knorr, or ketones and α-cyanoesters in Gewald) are typically more polar than the resulting aromatic thiophene product.[4][5] This difference in polarity causes them to travel at different rates up the polar silica plate, leading to clear separation.[6]

Q2: How do I select the right mobile phase (solvent system) for my specific thiophene synthesis?

Choosing the correct mobile phase is crucial for achieving good separation.[7] The goal is to find a solvent system where the starting material has a Retention Factor (Rf) of approximately 0.3-0.5.[8]

A common starting point for many organic compounds is a binary mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc).

  • For Paal-Knorr Synthesis: Reactants are often 1,4-dicarbonyl compounds. The resulting thiophene is significantly less polar. A good starting eluent is a mixture of Hexanes:Ethyl Acetate (e.g., 9:1 or 8:2) .

  • For Gewald Synthesis: The reactants (ketone, cyanoester) and the 2-aminothiophene product can have varied polarities based on substituents. A slightly more polar system like Hexanes:Ethyl Acetate (e.g., 7:3 or 1:1) might be necessary.[9]

Pro-Tip: The process is often empirical.[10] It's best to test a few solvent systems before starting the reaction to find one that provides clear separation between your starting material and a pure standard of your expected product, if available.[11]

Q3: What is a Retention Factor (Rf) and how do I calculate it?

The Retention Factor (Rf) is a unitless value that quantifies the position of a spot on a developed TLC plate.[12][13][14] It is calculated by dividing the distance the compound traveled from the baseline by the distance the solvent front traveled from the same baseline.[12][13][14]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [12]

An ideal Rf value for analysis is typically between 0.2 and 0.8.[15]

  • Rf ≈ 0: The spot hasn't moved. The eluent is not polar enough.

  • Rf ≈ 1: The spot moved with the solvent front. The eluent is too polar.

ComponentTypical PolarityExpected Rf Range (Normal Phase)
1,4-Dicarbonyl (Starting Material)High0.1 - 0.3
2-Aminothiophene (Gewald Product)Moderate0.3 - 0.5
Substituted Thiophene (Paal-Knorr)Low0.5 - 0.8
Note: These are generalized values and will vary significantly based on the specific substituents and the exact mobile phase used.
Q4: How do I visualize the spots on the TLC plate? My thiophene product is colorless.

Since most organic compounds are colorless, a visualization technique is required.[2] For thiophenes and their precursors, two methods are highly effective:

  • UV Light (Non-destructive): Most commercial TLC plates contain a fluorescent indicator (F-254) that glows green under short-wave UV light (254 nm).[16][17][18] Aromatic and conjugated compounds, like thiophenes, will absorb this UV light and appear as dark purple or black spots because they "quench" the fluorescence.[16][18] This is the quickest and most common first step.[16]

  • Iodine Staining (Semi-destructive): Placing the developed TLC plate in a chamber containing a few crystals of iodine is another common method.[16][17] Iodine vapor complexes with many organic compounds, especially aromatic and unsaturated ones, to form temporary yellow-brown spots.[17][19] The spots will fade over time as the iodine evaporates.[16]

Experimental Workflow: Step-by-Step Reaction Monitoring

This workflow outlines the essential steps for accurately tracking your thiophene synthesis from start to finish.

// Connections prep_chamber -> prep_plate; prep_plate -> take_sample; take_sample -> spot_plate; spot_plate -> develop; develop -> dry; dry -> visualize; visualize -> analyze; analyze -> decision; decision -> { node_continue [label="Continue Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; node_workup [label="Initiate Work-up", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; } [arrowhead=none]; }

Caption: Standard workflow for monitoring a chemical reaction using TLC.

Troubleshooting Guide

This section addresses the most common issues encountered during TLC analysis of thiophene synthesis.

Problem 1: My spots are streaking or "tailing."

Streaking is when a spot appears as an elongated smear rather than a tight, circular dot.[20]

  • Cause A: Sample Overload. The most common reason is applying too much sample to the plate.[1][20][21]

    • Solution: Dilute your reaction aliquot with a volatile solvent (like dichloromethane or ethyl acetate) before spotting.[1][20] Apply the sample carefully to create a spot no larger than 1-2 mm in diameter.[22]

  • Cause B: Highly Polar or Acidic/Basic Compound. Some compounds, particularly those with acidic or basic functional groups, can interact too strongly with the acidic silica gel, causing streaking.[20]

    • Solution: Add a small amount of a modifier to your mobile phase. For acidic compounds, add a few drops of acetic acid (0.1-2.0%).[20] For basic compounds (like some 2-aminothiophenes), add a few drops of triethylamine (0.1-2.0%).[20]

  • Cause C: Insoluble Material. If your sample hasn't fully dissolved in the spotting solvent, it can cause streaking at the baseline.

    • Solution: Ensure your sample is completely dissolved before spotting. If necessary, filter the diluted aliquot through a small cotton plug in a pipette.

Problem 2: My starting material and product spots have very similar Rf values (poor separation).

This occurs when the polarity difference between the compounds is insufficient for the chosen solvent system.[15][23]

  • Solution A: Change Mobile Phase Polarity.

    • If Rf values are both high (>0.8), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., switch from 7:3 Hex:EtOAc to 9:1 Hex:EtOAc).[20]

    • If Rf values are both low (<0.2), your eluent is not polar enough. Increase the proportion of the polar solvent.[20]

  • Solution B: Change Solvent System. Sometimes, simply adjusting the ratio is not enough. Try a different solvent combination entirely. For example, switch from a Hexanes/Ethyl Acetate system to a Dichloromethane/Methanol or a Toluene/Ethyl Acetate system.[20] Different solvents offer different selectivities.

  • Solution C: Use a Cospot. A "cospot" is crucial when Rf values are close.[8] This involves spotting the reaction mixture directly on top of the starting material spot in the middle lane of your TLC. If the two substances are different, you will see an elongated spot. If they are the same, you will see a single, round spot. If the reaction is complete, the cospot will look like two distinct spots (a "snowman" appearance can sometimes be seen if they are very close).[23]

Problem 3: I don't see any spots on my TLC plate.

This can be a frustrating issue with several potential causes.[20][21]

  • Cause A: Sample is Too Dilute. The concentration of your compound may be below the detection limit.[20]

    • Solution: Try spotting the same location multiple times, allowing the solvent to completely dry between each application.[20] This concentrates the sample on the baseline.

  • Cause B: Compound is Not UV-Active. While thiophenes are generally UV-active, some starting materials or intermediates may not be.[18][20]

    • Solution: Always use a secondary visualization method. After checking under the UV lamp, place the plate in an iodine chamber or use a chemical stain like potassium permanganate, which reacts with oxidizable groups.[17][19]

  • Cause C: Sample Evaporated. If your product is highly volatile, it may have evaporated from the plate during development or drying.[20]

    • Solution: This is less common for thiophenes but possible for low molecular weight analogs. Minimize drying time and visualize the plate as quickly as possible after development.

  • Cause D: Sample Washed Away. If the baseline where you spotted your samples was below the level of the solvent in the developing chamber, your sample dissolved into the solvent pool instead of running up the plate.[20][21][24]

    • Solution: Always ensure the solvent level is well below the pencil line where you spot your compounds.[11][24]

Troubleshooting_Tree

Caption: A decision tree for troubleshooting common TLC issues.

References

  • Guerrero, A. Calculating retention factors for TLC. Khan Academy. [Link]

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  • Nichols, L. (2021, August 25). 5.7: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

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  • BioTech Times. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]

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  • Manas, E. (2021, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]

  • Al-Ghannam, S. M. (2012). Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride. PMC - NIH. [Link]

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  • LibreTexts. (2022, August 23). Thin Layer Chromatography. Chemistry LibreTexts. [Link]

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  • Frattini, S., et al. (2006). Synthesis of 2-Aminothiophenes on Ionic Liquid Phase Support Using the Gewald Reaction. QSAR & Combinatorial Science. [Link]

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Technical Support Center: Anhydrous Reaction Conditions for Thiophene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of a Water-Free Environment

Welcome to the technical support center for thiophene synthesis. For researchers, scientists, and professionals in drug development, the successful synthesis of thiophene and its derivatives is often a critical step. While numerous synthetic routes exist, a common and critical failure point across many of these methods is the presence of trace amounts of water. Anhydrous conditions are not merely a recommendation; they are essential for achieving high yields, ensuring product purity, and maintaining the reactivity of sensitive reagents.

This guide is designed to provide practical, in-depth solutions to common problems encountered during thiophene synthesis, focusing specifically on the establishment and maintenance of anhydrous conditions. We will move from general principles to troubleshooting specific, widely-used synthetic protocols, explaining the chemical causality behind each experimental choice.

Part 1: Frequently Asked Questions - Core Anhydrous Techniques

This section addresses foundational questions regarding the creation of a water-free experimental environment.

Q1: Why is starting with properly dried glassware the most critical first step?

Answer: Glass surfaces are inherently hydrophilic and adsorb a thin film of moisture from the atmosphere. This seemingly insignificant amount of water can be sufficient to inhibit or completely halt a moisture-sensitive reaction.

  • Causality: Reagents like Lawesson's reagent or phosphorus pentasulfide can be hydrolyzed and deactivated by this surface-adsorbed water before they even have a chance to react with your substrate.[1] Similarly, organometallic intermediates or strong bases used in certain syntheses can be instantly quenched.

  • Best Practice: Glassware should be oven-dried at >120 °C for several hours or, for maximum efficacy, flame-dried under vacuum.[2][3][4] Flame-drying physically removes adsorbed water, which is then evacuated by the vacuum pump. The glassware is then cooled under a stream of inert gas (Nitrogen or Argon) to prevent re-adsorption of atmospheric moisture as it cools.[4]

Q2: How do I choose the correct drying agent for my organic solvents?

Answer: The choice of drying agent depends on the solvent, the required level of dryness, and potential reactivity. Not all drying agents are created equal.

  • Expertise & Experience: While anhydrous sodium sulfate (Na₂SO₄) is a neutral and gentle drying agent, it is slow and has a low capacity for water.[5][6] Anhydrous magnesium sulfate (MgSO₄) is faster and has a higher capacity but is slightly acidic, which can be problematic for acid-sensitive compounds.[6][7] For achieving the extremely low water content required for many organometallic reactions or when using super-bases, activated molecular sieves (3Å or 4Å) are superior.[8]

Table 1: Comparison of Common Drying Agents
Drying AgentChemical FormulaFormCapacity (Water/g)SpeedAcidityKey Considerations
Sodium SulfateNa₂SO₄Granular PowderLowSlowNeutralGood for pre-drying or for neutral compounds. Easy to filter.[5][9]
Magnesium SulfateMgSO₄Fine PowderHighFastWeakly AcidicExcellent general-purpose drying agent, but avoid with acid-sensitive substrates.[7][9]
Calcium ChlorideCaCl₂Pellets/GranularHighMediumNeutralVery effective for hydrocarbons and ethers, but can form adducts with alcohols, amines, and some carbonyl compounds.
Molecular Sieves(e.g., KAlSiO₄)Beads/PelletsModerateMedium-SlowNeutralExcellent for achieving very low water levels (<10 ppm).[8] Must be activated (heated under vacuum) before use. Ideal for storing anhydrous solvents.
Calcium HydrideCaH₂PowderHighMediumBasicHighly effective but reacts to produce H₂ gas. Used for drying ethers, hydrocarbons, and amines. Cannot be used with protic or carbonyl-containing solvents.
Q3: What is the practical difference between using Nitrogen vs. Argon for an inert atmosphere?

Answer: Both nitrogen (N₂) and argon (Ar) are excellent inert gases for excluding atmospheric oxygen and moisture.[10] The primary practical difference is their density relative to air.

  • Argon: Is approximately 1.4 times denser than air. This means it will effectively "sit" in the flask and displace the lighter air, providing a stable inert blanket. This is particularly advantageous when using a simple balloon setup where positive pressure is minimal.[2]

  • Nitrogen: Is slightly less dense than air. While perfectly effective, especially with a well-maintained positive pressure from a Schlenk line, it can be more easily displaced by air if leaks are present.[11]

  • Trustworthiness: For highly sensitive or lengthy reactions, argon is the more reliable choice. For most standard procedures, nitrogen is a cost-effective and sufficient option.

Part 2: Troubleshooting Guides for Specific Thiophene Syntheses

Even with careful preparation, problems can arise. This section targets issues specific to common thiophene synthesis routes.

Paal-Knorr Thiophene Synthesis

This synthesis classically involves the condensation of a 1,4-dicarbonyl compound with a sulfur source, like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[12][13][14]

Q: I'm getting a low yield of my desired thiophene, and my NMR shows a significant amount of the corresponding furan byproduct. What's happening?

Answer: This is a classic selectivity problem in the Paal-Knorr synthesis. The sulfurizing agents used, P₄S₁₀ and Lawesson's reagent, are also powerful dehydrating agents.[14][15] They can promote the simple cyclization and dehydration of the 1,4-dicarbonyl starting material to form the furan, which competes with the desired thionation pathway.[1]

  • Causality & Solution:

    • Reagent Choice: Lawesson's reagent is often reported as a milder and more selective thionating agent than P₄S₁₀, which can lead to a better thiophene-to-furan ratio.[1] Consider switching reagents.

    • Moisture Impact: If your sulfurizing agent has been exposed to moisture, its activity will be reduced. This can slow the thionation pathway, allowing the competing dehydration (furan formation) to become more prominent, especially at higher temperatures.

    • Temperature Control: Higher temperatures can favor the elimination pathway leading to furan formation. Run the reaction at the lowest effective temperature that still allows for reasonable conversion.

Diagram 1: Troubleshooting Logic for Paal-Knorr Synthesis

G cluster_sol1 Solutions for Furan Byproduct cluster_sol2 Solutions for Low Conversion start Low Yield in Paal-Knorr Reaction q1 Significant Furan Byproduct Observed? start->q1 q2 Unreacted Starting Material Present? start->q2 s1a Switch P4S10 to Lawesson's Reagent q1->s1a Yes s2a Verify Activity of Sulfurizing Agent (Store in desiccator) q2->s2a Yes s1b Lower Reaction Temperature s1a->s1b s1c Ensure Anhydrous Conditions s1b->s1c s2b Increase Reaction Time or Temperature (cautiously) s2a->s2b s2c Use Higher-Boiling Anhydrous Solvent (e.g., Toluene, Xylene) s2b->s2c G A 1. Oven-Dry All Glassware (>120°C) B 2. Assemble Glassware While Hot A->B C 3. Flame-Dry Under Dynamic Vacuum B->C D 4. Purge & Refill with Inert Gas (3x) C->D E 5. Maintain Positive Pressure (Balloon/Line) D->E F 6. Add Anhydrous Solvents/Reagents via Syringe/Cannula E->F G 7. Commence Reaction Under Inert Atmosphere F->G

Caption: Step-by-step workflow for setting up a reaction under inert atmosphere.

Protocol 2: Preparation of Anhydrous Solvents Using Molecular Sieves

This protocol provides a safer alternative to distillation from reactive metals for drying common organic solvents.

Materials:

  • Solvent to be dried (e.g., THF, Dichloromethane, Toluene)

  • 3Å or 4Å molecular sieves

  • Oven

  • Anhydrous storage flask (e.g., a clean, dry bottle with a septum-sealed cap)

Procedure:

  • Activate Sieves: Place the required amount of molecular sieves in a flask and heat in an oven at >250 °C for at least 12 hours under vacuum if possible.

  • Cooling: Allow the sieves to cool to room temperature under an inert atmosphere or in a desiccator to prevent re-adsorption of water.

  • Drying: In a glovebox or under a positive pressure of inert gas, add the activated sieves to a bottle of "anhydrous" grade solvent (typically 20% m/v). [8]4. Equilibration: Seal the bottle and allow it to stand for at least 48 hours. [8]The sieves will trap water molecules within their pores.

  • Storage & Use: The solvent can be stored over the sieves. To use, withdraw the required volume using a dry syringe, ensuring the needle tip is above the level of the sieves to avoid drawing up fine particles.

Table 2: Typical Water Content in Solvents (ppm)
Solvent"Anhydrous" Grade (from bottle)After 48h over Activated 3Å Sieves
Tetrahydrofuran (THF)~50 ppm< 10 ppm
Dichloromethane (DCM)~50 ppm~1 ppm
Toluene~30 ppm< 5 ppm
Acetonitrile~100 ppm< 10 ppm
Data synthesized from typical values reported in the literature.[8]

References

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]

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  • Open Access Journals. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]

  • ResearchGate. (2021). How to create inert atmosphere?[Link]

  • YouTube. (2022). Inert Atmosphere. [Link]

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  • PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene. [Link]

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  • MDPI. (n.d.). Design and Structural Characterization of Ferrocenyl Bithiophene Thioketone-Based Iron Complexes. [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

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Validation & Comparative

1H NMR and 13C NMR analysis of Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate

Introduction

For researchers and professionals in drug development and materials science, a precise understanding of the molecular architecture of heterocyclic compounds is of paramount importance. Thiophene and its derivatives are foundational building blocks in a vast array of pharmaceutical agents and functional materials, making their structural elucidation a critical step in research and development.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, most powerful tool for unambiguously determining the molecular structure of these organic compounds in solution.[1][2]

This guide provides a comprehensive ¹H and ¹³C NMR analysis of a highly substituted thiophene, This compound . We will move beyond a simple reporting of spectral data to explain the causal relationships between the molecular structure and the observed spectral features. By comparing its NMR data with that of related, simpler thiophene derivatives, this guide will serve as a practical reference for the structural verification and characterization of complex, substituted thiophenes.

Molecular Structure and Predicted Spectral Features

The first step in any NMR analysis is to examine the target structure and predict the expected signals. The structure of this compound, with appropriate atom numbering for spectral assignment, is shown below.

G cluster_thiophene cluster_ester C2 C2 C3 C3 C4 C4 C5 C5 S S CO C=O O O CH3 CH₃ C2_node C C3_node C C2_node->C3_node Ester_C_node C C2_node->Ester_C_node C4_node C C3_node->C4_node OH_node OH C3_node->OH_node C5_node C C4_node->C5_node Cl4_node Cl C4_node->Cl4_node S_node S C5_node->S_node Cl5_node Cl C5_node->Cl5_node S_node->C2_node Ester_O1_node O Ester_C_node->Ester_O1_node Ester_O2_node O Ester_C_node->Ester_O2_node Ester_CH3_node CH₃ Ester_O2_node->Ester_CH3_node

Caption: Structure of this compound.

¹H NMR Predictions:

  • The molecule lacks any protons attached to the thiophene ring.

  • The methyl group of the ester (-OCH₃) will produce a single signal, as all three protons are chemically equivalent.

  • The hydroxyl group (-OH) proton will produce a single signal.

  • Therefore, we anticipate a total of two singlet signals in the ¹H NMR spectrum.

¹³C NMR Predictions:

  • Due to the lack of symmetry, each carbon atom is in a unique chemical environment.

  • We expect signals for the four carbons of the thiophene ring (C2, C3, C4, C5).

  • We also expect signals for the carbonyl carbon (C=O) and the methyl carbon (-OCH₃) of the ester group.

  • Therefore, we anticipate a total of six distinct signals in the proton-decoupled ¹³C NMR spectrum.

Experimental Protocol for NMR Data Acquisition

The reliability of NMR data is contingent upon a rigorous and well-controlled experimental procedure. The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing & Analysis s1 Weigh ~10-20 mg of sample s2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) s1->s2 s3 Add Tetramethylsilane (TMS) as internal standard (0 ppm) s2->s3 s4 Transfer solution to a 5 mm NMR tube s3->s4 a1 Insert sample into spectrometer s4->a1 a2 Lock on deuterium signal of the solvent a1->a2 a3 Tune and shim the magnetic field a2->a3 a4 Acquire ¹H Spectrum (16-32 scans, 1-2s relaxation delay) a3->a4 a5 Acquire ¹³C Spectrum (1024+ scans, proton-decoupled) a4->a5 p1 Apply Fourier Transform to FID a5->p1 p2 Phase correct the spectrum p1->p2 p3 Calibrate chemical shift to TMS (0.00 ppm) p2->p3 p4 Integrate ¹H signals p3->p4 p5 Assign peaks and analyze data p4->p5

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides direct evidence for the proton-containing functional groups. For this compound, the analysis is straightforward.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-OCH₃3.8 - 4.0Singlet3HThe methyl protons are adjacent to an oxygen atom, which is electronegative and deshields them, shifting them downfield. This range is typical for methyl esters.[3][4][5]
-OH5.0 - 9.0 (variable)Broad Singlet1HThe chemical shift of hydroxyl protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[6][7] In a non-hydrogen-bonding solvent like CDCl₃, the signal is often broad. In a hydrogen-bond-accepting solvent like DMSO-d₆, the signal becomes sharper and shifts further downfield.[6][8]

Expert Insight on the Hydroxyl Proton: The variability and broadness of the -OH signal are characteristic features.[6] Proton exchange with trace amounts of water or acidic impurities can broaden the signal to the point where it may be difficult to distinguish from the baseline.[6] A common validation technique is the "D₂O shake," where adding a drop of deuterium oxide to the NMR tube causes the -OH proton to exchange with deuterium, leading to the disappearance of its signal from the spectrum.[7]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. Each of the six unique carbon atoms gives a distinct signal, and their chemical shifts are highly informative about their electronic environment.

Signal AssignmentPredicted Chemical Shift (δ, ppm)Rationale
-C H₃52 - 55This is a typical range for the methyl carbon of a methyl ester.[9][10]
C 5118 - 122Attached to a highly electronegative chlorine atom, this carbon is deshielded. Its position is influenced by both the adjacent sulfur and the chlorine.
C 4123 - 127Also attached to a chlorine atom, C4 is deshielded. Its chemical shift is further influenced by the adjacent hydroxyl-bearing C3.
C 2128 - 132The attachment to the electron-withdrawing carboxylate group deshields this carbon.
C 3145 - 150The hydroxyl group is strongly electron-donating through resonance, which significantly deshields the C3 carbon to which it is attached. This effect typically outweighs the inductive effect.
C =O (Ester)160 - 165Carbonyl carbons in esters and acids consistently appear in this downfield region of the spectrum.[9][10][11]

Comparative Analysis: Understanding Substituent Effects

To truly appreciate the NMR spectrum of this compound, it is instructive to compare its predicted carbon chemical shifts with those of simpler, related thiophenes. The chemical shifts of the thiophene ring carbons are particularly sensitive to the electronic nature of the substituents.[1][2]

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)
Thiophene~125.5~127.0~127.0~125.5
2,5-Dichlorothiophene~121.5~127.5~127.5~121.5
Methyl 3-hydroxythiophene-2-carboxylate~110~158~115~125
This compound (Predicted) ~129 ~147 ~125 ~120

Analysis of Trends:

  • Thiophene: The parent heterocycle provides the baseline chemical shifts.

  • 2,5-Dichlorothiophene: The electronegative chlorine atoms at C2 and C5 cause a deshielding (downfield shift) effect on the carbons they are attached to, but the primary observation is a slight upfield shift compared to thiophene itself, which can be attributed to complex electronic and steric factors.

  • Methyl 3-hydroxythiophene-2-carboxylate: This comparison is highly illustrative. The powerful electron-donating resonance effect of the -OH group at C3 causes a massive downfield shift for C3 (~158 ppm) and a significant shielding (upfield shift) for C2 (~110 ppm).[12][13]

  • This compound:

    • C3: Remains significantly downfield (~147 ppm) due to the attached -OH group, though the presence of the adjacent C4-Cl slightly moderates this shift compared to the non-chlorinated analog.

    • C2: Is now deshielded (~129 ppm) relative to the analog without chlorine. The electron-withdrawing effects of the two chlorine atoms on the ring overcome the shielding influence seen from the -OH group alone.

    • C4 & C5: These carbons are shifted downfield relative to where they would be without chlorine, directly reflecting the deshielding effect of the attached chlorine atoms.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are perfectly consistent with its proposed structure. The ¹H NMR spectrum is simple, confirming the presence of the methyl ester and hydroxyl protons. The ¹³C NMR spectrum is far more information-rich, with the chemical shift of each of the six unique carbons providing a detailed electronic map of the molecule. By systematically analyzing the influence of the chloro, hydroxyl, and methyl carboxylate substituents, and by comparing the data to simpler thiophene derivatives, we can confidently assign each resonance and verify the molecular structure. This guide demonstrates the power of a logical, comparative approach in the NMR analysis of complex heterocyclic compounds, providing a valuable resource for scientists in the field.

References

  • Reddit. (2023). Hydroxyl Groups in NMR : r/Chempros. Available at: [Link]

  • Blazevic Šafarik, J., Karminski-zamola, G., Marinic, Z., Klaic, B., & Mrvoš-sermek, D. (n.d.). Convenient Synthesis 1H, 13C NMR Study and X-Ray Crystal Structure Determination of Some New Disubstituted Thiophenes. Spectroscopy Letters, 32(3). Available at: [Link]

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  • Abraham, R. J., & Mobli, M. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(12), 845-852. Available at: [Link]

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  • Neuvonen, H., & Neuvonen, K. (1999). Correlation analysis of carbonyl carbon 13C NMR chemical shifts, IR absorption frequencies and rate coefficients of nucleophilic acyl substitutions. A novel explanation for the substituent dependence of reactivity. Journal of the Chemical Society, Perkin Transactions 2, (7), 1497-1502. Available at: [Link]

  • Stothers, J. B., & Lauterbur, P. C. (1962). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Canadian Journal of Chemistry, 40(5), 816-823. Available at: [Link]

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A Comparative Guide to LC-MS and HPLC Methods for the Analysis of Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, objective comparison between High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative and qualitative analysis of Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate. Designed for researchers, analytical scientists, and professionals in drug development, this document delves into the fundamental principles, practical methodologies, and performance characteristics of each technique, supported by experimental protocols and data. Our focus is on explaining the causality behind methodological choices to empower you to select and develop the most appropriate analytical strategy for your specific application.

Introduction: The Analytical Challenge

This compound is a halogenated thiophene derivative. Thiophenes are a critical class of heterocyclic compounds integral to many pharmaceutical agents.[1][2] The accurate quantification of this specific molecule is paramount for various stages of drug development and manufacturing, including synthesis monitoring, purity assessment of active pharmaceutical ingredients (APIs), stability testing, and impurity profiling.

The choice of analytical methodology is a critical decision dictated by the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix. This guide will compare a robust, workhorse HPLC-UV method suitable for routine quality control against a highly sensitive and specific LC-MS/MS method designed for trace-level detection and complex sample matrices.

Fundamental Principles: A Tale of Two Detectors

The primary distinction between the two methods lies in the detection mechanism coupled to the liquid chromatography separation.

  • HPLC-UV: This technique relies on the principle that the analyte absorbs light at a specific wavelength. The thiophene ring in the target molecule contains a chromophore that absorbs UV light, allowing for its detection and quantification based on the amount of light absorbed. It is a robust, cost-effective, and widely accessible technique ideal for analyzing samples with relatively high concentrations of the target analyte.[1]

  • LC-MS/MS: This method pairs chromatographic separation with mass spectrometry, a powerful detection technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, LC-MS/MS offers superior sensitivity and unparalleled selectivity. It can distinguish the analyte from co-eluting impurities even if they have similar UV absorption profiles. The presence of two chlorine atoms provides a distinct isotopic pattern, which serves as a powerful confirmation tool for peak identity.[3][4]

Method Comparison: Performance and Application

The selection of an analytical method is a balance of performance needs and practical constraints. The following table summarizes a comparison of hypothetical, yet typical, performance data for optimized HPLC-UV and LC-MS/MS methods for this compound.

ParameterHPLC-UV MethodLC-MS/MS MethodRationale & Causality
Selectivity ModerateVery HighUV detection can be compromised by co-eluting impurities with similar chromophores. MS/MS is highly selective, monitoring a specific parent-to-daughter ion transition (MRM), virtually eliminating matrix interference.[3]
Sensitivity (LOD/LOQ) LOD: ~50 ng/mL, LOQ: ~150 ng/mLLOD: ~0.05 ng/mL, LOQ: ~0.15 ng/mLMS detectors are inherently more sensitive than UV detectors, allowing for the quantification of trace-level impurities or analysis in biological matrices where concentrations are low.[5]
Linearity Range 0.2 - 200 µg/mL (R² > 0.999)0.2 - 500 ng/mL (R² > 0.999)Both methods can achieve excellent linearity, but the dynamic range of LC-MS/MS is suited for much lower concentrations.[6]
Precision (%RSD) < 2%< 5%Both methods demonstrate high precision. The slightly higher variability in LC-MS/MS can be attributed to the complexity of the ion source and detector.[7]
Accuracy (% Recovery) 98-102%95-105%Excellent accuracy is achievable with both techniques when properly validated.[6]
Confirmation of Identity Based on Retention TimeBased on Retention Time, Mass, and Isotopic PatternLC-MS provides definitive structural confirmation. The characteristic 3:1 isotopic ratio of the chlorine atoms (³⁵Cl/³⁷Cl) offers an additional layer of certainty.[4]
Cost & Complexity LowHighHPLC-UV systems are less expensive to acquire and maintain. LC-MS/MS requires a higher initial investment and more specialized operator expertise.
Typical Application Routine QC, Purity Assay, Content UniformityTrace Impurity Profiling, Metabolite ID, BioanalysisThe choice is driven by the concentration of the analyte and the complexity of the sample.

Experimental Protocols

The following protocols are detailed, self-validating methodologies for the analysis of this compound.

Protocol 1: RP-HPLC Method with UV Detection

This method is designed for the routine quality control and assay of the bulk drug substance.

1. Instrumentation and Materials:

  • HPLC System with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[8]

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), High-purity water, Formic acid.[1]

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-10 min: 50% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

3. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (diluent).[8]

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.2, 1, 10, 50, 100, 200 µg/mL) by diluting the stock solution with the diluent.[1]

  • Sample Solution (0.1 mg/mL): Accurately weigh 10 mg of the sample, transfer to a 100 mL volumetric flask, and dilute to volume with the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column from particulates.[9]

4. Method Validation Steps:

  • Specificity: Inject the diluent (blank) and a placebo sample to ensure no interfering peaks at the analyte's retention time.

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration.

  • Precision & Accuracy: Analyze a known concentration (e.g., 50 µg/mL) multiple times (n=6) for repeatability and compare the measured value to the true value for accuracy.[6]

Protocol 2: LC-MS/MS Method for Trace Analysis

This method is optimized for high sensitivity and is suitable for detecting trace-level impurities or for bioanalytical applications.

1. Instrumentation and Materials:

  • LC-MS/MS System: An LC system coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.[5]

  • Column: C18, 2.1 x 100 mm, 2.5 µm particle size.

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), High-purity water, Formic acid (LC-MS grade).

2. Chromatographic and MS Conditions:

  • LC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 0-8 min, 30% to 95% B; 8-9 min, 95% B; 9.1-12 min, 30% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: ESI, Negative

    • Rationale: The acidic proton on the hydroxyl group is easily lost, forming a stable [M-H]⁻ ion.

    • Capillary Voltage: -3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • MRM Transitions (Hypothetical):

      • Analyte (m/z ~225): 225 -> 166 (Quantifier), 225 -> 140 (Qualifier)

      • Note: These transitions would need to be optimized by infusing a standard solution.

3. Sample Preparation:

  • Standard Stock Solution (10 µg/mL): Prepare a stock solution in methanol.

  • Working Standard Solutions: Serially dilute the stock solution to create calibration standards ranging from 0.2 to 500 ng/mL.

  • Sample Preparation: Sample preparation must be tailored to the matrix. For bioanalysis, this may involve protein precipitation followed by solid-phase extraction (SPE) to remove interferences and concentrate the analyte.[1][10]

Workflow Visualizations

The following diagrams illustrate the generalized workflows for each analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing P1 Weighing P2 Dissolution in Diluent P1->P2 P3 Filtration (0.45 µm) P2->P3 A1 Injection into HPLC P3->A1 A2 C18 Column Separation A1->A2 A3 UV Detection A2->A3 D1 Chromatogram Generation A3->D1 D2 Peak Integration D1->D2 D3 Quantification via Calibration Curve D2->D3

Caption: General workflow for HPLC-UV analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Matrix-Specific Extraction (e.g., SPE) P2 Concentration & Reconstitution P1->P2 A1 Injection into LC P2->A1 A2 Chromatographic Separation A1->A2 A3 ESI Ionization (-ve) A2->A3 A4 Mass Filtering (Q1) A3->A4 A5 Fragmentation (Q2) A4->A5 A6 Fragment Ion Detection (Q3) A5->A6 D1 MRM Chromatogram A6->D1 D2 Peak Integration D1->D2 D3 Quantification & Confirmation D2->D3

Caption: Workflow for trace analysis using LC-MS/MS.

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of this compound, but their applications are distinct.

  • Choose HPLC-UV for:

    • Routine quality control of drug substances and finished products.

    • Assay and content uniformity testing where analyte concentrations are high.

    • Environments where cost, simplicity, and robustness are the primary concerns.

  • Choose LC-MS/MS for:

    • Detection and quantification of trace-level impurities or degradation products.

    • Bioanalytical studies (e.g., pharmacokinetics) requiring high sensitivity in complex biological matrices.

    • Definitive identification and structural confirmation of unknowns.[11][12]

Ultimately, the choice of methodology must be fit-for-purpose, and the selected method must be rigorously validated according to relevant guidelines (e.g., ICH Q2(R1)) to ensure the integrity and reliability of the analytical results.[13]

References

  • ResearchGate. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. [Link]

  • ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. [Link]

  • PubMed. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. [Link]

  • World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

  • ACS Publications. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. [Link]

  • SIELC Technologies. (n.d.). Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi | Request PDF. [Link]

  • R Discovery. (n.d.). Validated HPLC Method Research Articles. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • Impactfactor. (n.d.). Synthesis and Pharmacological Study of Thiophene Derivatives. [Link]

  • MDPI. (n.d.). Design and Structural Characterization of Ferrocenyl Bithiophene Thioketone-Based Iron Complexes. [Link]

  • Agilent. (2019). Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. [Link]

  • Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • De Gruyter. (n.d.). DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMM. [Link]

  • Shimadzu. (n.d.). Method for the determination of 313 Residual Pesticides in Black tea using LCMS-8045 and GCMS-TQ8040 NX. [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

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The Ascendant Role of Thiophene Scaffolds in Combating Bacterial Resistance: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The relentless surge of antimicrobial resistance necessitates a paradigm shift in the discovery and development of novel antibacterial agents.[1][2] In this landscape, heterocyclic compounds, particularly thiophene derivatives, have emerged as a promising frontier in medicinal chemistry.[2][3] Their inherent structural versatility and diverse pharmacological activities make them prime candidates for the design of new therapeutics to combat multidrug-resistant pathogens.[4][5] This guide offers a comparative analysis of the antibacterial efficacy of select thiophene derivatives, underpinned by experimental data, to provide researchers and drug development professionals with a comprehensive understanding of their potential.

Structure-Activity Relationship: Decoding the Antibacterial Potency

The antibacterial activity of thiophene derivatives is intrinsically linked to their chemical structure. The nature and position of substituents on the thiophene ring play a pivotal role in modulating their efficacy against both Gram-positive and Gram-negative bacteria. For instance, the incorporation of moieties such as pyrazole, pyridine, and various amides has been shown to significantly enhance antibacterial potency.[4][6][7]

A noteworthy example is the superior activity of certain benzothiophene derivatives against methicillin-resistant Staphylococcus aureus (MRSA), a notoriously difficult-to-treat pathogen.[1][8] Computational studies, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, have been instrumental in elucidating the molecular interactions between these compounds and bacterial targets, thereby guiding the rational design of more potent derivatives.[1][5]

Comparative Efficacy of Thiophene Derivatives: A Data-Driven Overview

The minimum inhibitory concentration (MIC) is the gold standard for quantifying the in vitro antibacterial activity of a compound. It represents the lowest concentration of an agent that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of several representative thiophene derivatives against a panel of clinically relevant bacteria, offering a clear comparison of their potency.

Thiophene DerivativeBacterial StrainMIC (µg/mL)Reference
Compound 12b (a tetrahydro-benzo[b]thiophene derivative) Staphylococcus aureusNot specified, but showed high activity[9]
Compound 9 (a thiophene-based heterocycle) Aspergillus fumigatus (Fungus)More potent than Amphotericin B[4][10]
Compound 12 (a thiophene-based heterocycle) Aspergillus fumigatus (Fungus)More potent than Amphotericin B[4][10]
Compound 19 (a thiophene-based heterocycle) Aspergillus fumigatus (Fungus)More potent than Amphotericin B[4][10]
Thiophene derivative 4 Colistin-resistant Acinetobacter baumannii4[1][11]
Thiophene derivative 4 Colistin-resistant Escherichia coli16[1][11]
Thiophene derivative 5 Colistin-resistant Acinetobacter baumannii4[1][12]
Thiophene derivative 5 Colistin-resistant Escherichia coli16[1][12]
Thiophene derivative 8 Colistin-resistant Acinetobacter baumannii16[1][12]
Thiophene derivative 8 Colistin-resistant Escherichia coli16[1][12]
Benzothiophene derivative 18 MRSA, MSSA, DRSA4[1]
Benzothiophene derivative 26 MRSA, MSSA, DRSA4[1]
Spiro-indoline-oxadiazole 17 Clostridium difficile2-4[13]

Elucidating the Mechanism of Action: More Than Just Inhibition

The antibacterial effect of thiophene derivatives is not monolithic; they can act through various mechanisms. A prevalent proposed mechanism is the disruption of bacterial cell membrane integrity.[11] This leads to increased membrane permeabilization, leakage of intracellular components, and ultimately, cell death.[11][12] Time-kill curve assays have demonstrated the bactericidal effects of some thiophene derivatives against resistant strains of A. baumannii and E. coli.[1][11]

Another significant mechanism involves the inhibition of essential bacterial enzymes. For instance, molecular docking studies have suggested that some thiophene derivatives can bind to and inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[1] The following diagram illustrates a generalized workflow for investigating the antibacterial activity and mechanism of action of thiophene derivatives.

G cluster_0 Screening & Evaluation cluster_1 Mechanism of Action Studies cluster_2 Outcome A Synthesis of Thiophene Derivatives B Primary Screening (e.g., Disk Diffusion) A->B G Molecular Docking & QSAR A->G Computational Prediction C Quantitative Analysis (MIC/MBC Determination) B->C D Time-Kill Curve Assays C->D E Membrane Permeability Assay C->E Investigate Mechanism F Enzyme Inhibition Assays (e.g., DNA Gyrase) C->F H Adhesion to Host Cell Assays C->H I Identification of Lead Compounds D->I E->I F->I J Structure-Activity Relationship (SAR) Elucidation G->J H->I

Caption: Workflow for Antibacterial Evaluation of Thiophene Derivatives.

Standardized Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To ensure reproducibility and comparability of results, a standardized methodology for assessing antibacterial activity is crucial. The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at the optimal temperature for the bacterium (typically 37°C) until it reaches the logarithmic phase of growth, corresponding to a specific turbidity (e.g., 0.5 McFarland standard).

    • Dilute the bacterial suspension to the final required concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Thiophene Derivative Dilutions:

    • Prepare a stock solution of the thiophene derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the different concentrations of the thiophene derivative.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at the optimal temperature for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the thiophene derivative at which there is no visible growth of the bacterium.

Future Perspectives and Conclusion

Thiophene derivatives represent a vibrant and promising area of research in the quest for new antibacterial agents.[3] The wealth of available data on their synthesis and biological evaluation provides a solid foundation for further development.[9][14] Future efforts should focus on optimizing the lead compounds through medicinal chemistry approaches to enhance their potency, selectivity, and pharmacokinetic properties.[1] The integration of computational methods will continue to be invaluable in accelerating the discovery and design of the next generation of thiophene-based antibiotics.[5]

References

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology. [Link]

  • Khalil, A. M., Berghot, M. A., Abd El-Ghani, G. E., & Gouda, M. A. (2010). Synthesis and Antimicrobial Evaluation of Some New Thiophene Derivatives. Synthetic Communications, 40(11), 1648-1661. [Link]

  • Mabkhot, Y. N., Alatibi, F., El-Sayed, N. N. E., Kheder, N. A., & Al-Showiman, S. S. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 21(1), 89. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PubMed Central. [Link]

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  • Al-Wahaibi, L. H., Al-Ghamdi, A. M., Al-Issa, Z. A., El-Emam, A. A., & El-Sayed, M. A. (2022). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 14(3), 169-183. [Link]

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  • Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. Molecules. [Link]

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  • Khalil, A. M., Berghot, M. A., Abd El-Ghani, G. E., & Gouda, M. A. (2010). ChemInform Abstract: Synthesis and Antimicrobial Evaluation of Some New Thiophene Derivatives. ChemInform, 41(19). [Link]

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A Researcher's Guide to Structure-Activity Relationships of Thiophene-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparison for Drug Development Professionals

The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to be readily functionalized make it a versatile core for developing novel therapeutic agents.[3][4] When combined with a carboxamide linker, the resulting thiophene-2-carboxamide scaffold offers a framework for creating compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][5][6]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiophene-2-carboxamide derivatives across different therapeutic targets. By examining how specific structural modifications influence biological outcomes, we aim to provide researchers and drug development professionals with actionable insights for designing next-generation therapeutics.

The Core Scaffold: Thiophene-2-Carboxamide

The fundamental thiophene-2-carboxamide structure allows for chemical diversification at several key positions. The primary areas for modification in SAR studies are substitutions on the thiophene ring itself (positions 3, 4, and 5) and alterations to the substituent attached to the carboxamide nitrogen (the R-group). Understanding how changes at these positions impact target binding, selectivity, and pharmacokinetic properties is crucial for optimizing lead compounds.

SAR Analysis Across Key Therapeutic Areas

Anticancer Activity

Thiophene-2-carboxamides have demonstrated significant potential as anticancer agents, targeting various mechanisms including kinase inhibition, tubulin polymerization, and induction of apoptosis.[3][7]

Kinase Inhibition (e.g., JNK, VEGFR-2):

Kinases are a major class of targets in oncology, and thiophene-2-carboxamides have been explored as potent inhibitors. For instance, a series of thiophene-3-carboxamide derivatives were identified as dual inhibitors of c-Jun N-terminal kinase (JNK), acting as both ATP and JIP mimetics.[8][9]

  • Thiophene Moiety is Essential: Replacing the thiophene ring with a phenyl ring resulted in a dramatic loss of activity.[8]

  • Carboxamide Position is Critical: Moving the carboxamide group from the 3-position to the 5-position on the thiophene ring rendered the compound inactive.[8]

  • N-Amide Substituent:

    • Small, electron-withdrawing groups like chlorine on the N-phenyl ring at the 2 or 3-positions were well-tolerated and led to potent compounds (e.g., IC50 = 1.4 µM).[8]

    • Larger substituents or substitution at the 4-position of the N-phenyl ring were generally not tolerated, leading to a significant drop in inhibitory activity.[8]

Another family of thiophene carboxamides, the PAN-90806 family, has been identified as potent VEGFR-2 inhibitors with nanomolar IC50 values.[3]

Tubulin Polymerization Inhibition:

Inspired by the anticancer drug Combretastatin A-4 (CA-4), researchers have synthesized thiophene-2-carboxamide derivatives that act as biomimetics.[7] These compounds disrupt microtubule dynamics, a validated anticancer strategy.

  • Key Finding: Compounds 2b and 2e from a synthesized series were the most active against the Hep3B liver cancer cell line, with IC50 values of 5.46 µM and 12.58 µM, respectively.[7] These compounds were shown to disrupt the formation of 3D cancer cell spheroids.[7] The thiophene ring's high aromaticity was crucial for its interaction within the tubulin-colchicine binding pocket.[7]

Comparative SAR Data for Anticancer Activity

Compound SeriesTarget/MechanismKey Structural Features for High ActivityRepresentative IC50
Thiophene-3-carboxamidesJNK InhibitionCarboxamide at C3; N-phenyl with small groups at C2/C31.4 µM[8]
Thiophene-2-carboxamidesTubulin PolymerizationBiomimetic of CA-4; Specific N-aryl substitutions5.46 µM (on Hep3B)[7]
MB-D2Apoptosis InductionBrominated thiophene with specific amide linkage38.9% cell viability at 100 µM (MCF-7)[3]
Antimicrobial Activity

The rise of drug-resistant bacteria necessitates the discovery of new antimicrobial agents. Thiophene-2-carboxamides have emerged as a promising class of compounds in this area.[10][11][12]

A study focusing on novel thiophene-2-carboxamide derivatives identified compounds with significant activity against both Gram-positive and Gram-negative bacteria.[10][13]

  • Substitution at C3 of Thiophene Ring: The nature of the substituent at the 3-position of the thiophene ring had a profound impact on antibacterial efficacy. The order of activity was found to be: Amino > Hydroxy > Methyl .[13]

  • N-Aryl Substituent: A methoxy group on the N-aryl ring generally conferred the best activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (P. aeruginosa) bacteria.[13]

  • Most Potent Compound: Compound 7b , an amino-substituted thiophene with a methoxy-bearing N-aryl group, showed the highest activity, with an activity index comparable to the antibiotic ampicillin against several strains.[10]

Comparative SAR Data for Antibacterial Activity

Compound SeriesBacterial StrainsKey Structural Features for High ActivityActivity Index vs. Ampicillin (P. aeruginosa)
3-Amino-thiophene-2-carboxamidesS. aureus, B. subtilis, E. coli, P. aeruginosaC3-NH2 group; Methoxy on N-aryl ring86.9%[13]
3-Hydroxy-thiophene-2-carboxamidesS. aureus, B. subtilis, P. aeruginosaC3-OH group; Methoxy on N-aryl ring78.3%[13]
3-Methyl-thiophene-2-carboxamidesB. subtilisC3-CH3 group47.8%[13]
Anti-Inflammatory Activity

Thiophene derivatives, including the commercial drugs Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties, often by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2][14] SAR studies highlight the importance of specific functional groups for this activity.[14][15]

  • Key Functional Groups: The presence of carboxylic acids, esters, amines, and amides are frequently associated with anti-inflammatory activity.[14] These groups are believed to be important for recognition and binding at the active sites of inflammatory targets like COX and LOX enzymes.[14]

Experimental Protocols & Workflows

A typical SAR study for thiophene-2-carboxamide derivatives follows a structured workflow, from chemical synthesis to biological evaluation.

General Synthesis of Thiophene-2-Carboxamides

A common and versatile method for synthesizing substituted thiophenes is the Gewald reaction.[16][17]

Step-by-Step Protocol:

  • Reaction Setup: Combine an α-cyano ester, an active methylene ketone, and elemental sulfur in a suitable solvent (e.g., ethanol).

  • Base Addition: Add a base, such as morpholine or diethylamine, to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux for a specified period (typically 2-4 hours).

  • Workup: Cool the reaction mixture, and isolate the resulting 2-amino-thiophene derivative by filtration or extraction.

  • Amide Coupling: The resulting aminothiophene can then be coupled with a desired carboxylic acid (or acyl chloride) using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to form the final thiophene-2-carboxamide derivative.

  • Purification & Characterization: Purify the final product using column chromatography or recrystallization. Confirm the structure and purity using NMR, Mass Spectrometry, and IR spectroscopy.[3][10]

Workflow for a Typical SAR Study

The following diagram illustrates the logical flow of an SAR investigation.

SAR_Workflow cluster_synthesis Chemical Synthesis & Library Generation cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration s1 Design Analogs (Vary R-groups & Ring Substituents) s2 Synthesize Derivatives (e.g., Gewald Reaction, Amide Coupling) s1->s2 s3 Purify & Characterize (HPLC, NMR, MS) s2->s3 b1 Primary Screening (e.g., In vitro enzyme assay) s3->b1 Test Compounds b2 Identify Initial Hits b1->b2 b3 Secondary Screening (e.g., Cell-based assays, IC50 determination) b2->b3 d1 Compile SAR Data (Relate structure to activity) b3->d1 Activity Data d2 Identify Key Pharmacophores & Favorable/Unfavorable Groups d1->d2 d3 Computational Modeling (Docking, QSAR) d2->d3 d3->s1 Design Next Generation

Caption: Iterative workflow for SAR studies.

Conclusion and Future Directions

The thiophene-2-carboxamide scaffold is a remarkably versatile platform for the development of novel therapeutics. SAR studies consistently demonstrate that small modifications to the core structure can lead to significant changes in biological activity and target selectivity.

  • For Anticancer Agents: The focus remains on improving selectivity for cancer cells over normal cells, as demonstrated by compounds that are effective against tumor cell lines while remaining non-toxic to normal cells.[3][4] Future work will likely involve fine-tuning N-aryl substituents to optimize interactions with specific kinase or tubulin binding pockets.

  • For Antimicrobial Agents: The key finding that a C3-amino group dramatically enhances activity provides a clear path for optimization.[13] Future designs should explore a wider range of substitutions on this amino group and on the N-aryl ring to improve potency against drug-resistant strains.

By systematically applying the principles of SAR, researchers can continue to unlock the therapeutic potential of thiophene-2-carboxamide derivatives, paving the way for new and more effective treatments for a range of diseases.

References

  • Gîrdea, M. A., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 26(14), 6823. [Link][3][4]

  • Al-Ostath, S., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Pharmaceuticals, 15(12), 1558. [Link][7]

  • Metwally, H. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2919. [Link][10][13][18][19]

  • Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. (n.d.). ResearchGate. Retrieved from a relevant ResearchGate publication page.[20]

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  • S-EPMC9940361 - Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). OmicsDI. [Link][19]

  • Al-Hiari, Y. M., et al. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Molecules, 17(6), 7217-7231. [Link][16][17]

  • Rojo-Molinero, E., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link][11][12]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). PubMed Central. [Link][12]

  • Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. (2012). PubMed Central. [Link][17]

  • Anizon, F., et al. (2011). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. ACS Medicinal Chemistry Letters, 2(6), 472-476. [Link][8]

  • Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. (2011). PubMed. [Link][9]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). PubMed Central. [Link][13]

  • Synthesis and antiinflammatory activity of novel 2,5-disubstituted thiophene derivatives. (2025). ResearchGate. Retrieved from a relevant ResearchGate publication page.[5]

  • Versatile thiophene 2-carboxamide derivatives. (n.d.). ResearchGate. Retrieved from a relevant ResearchGate publication page.[1]

  • Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from a relevant ResearchGate publication page.[21]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2025). PubMed. [Link][4]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PubMed Central. [Link][2]

  • Pharmacological action and sar of thiophene derivatives: A review. (2025). ResearchGate. Retrieved from a relevant ResearchGate publication page.[6]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2025). ResearchGate. Retrieved from a relevant ResearchGate publication page.[15]

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A Comparative Technical Guide to Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate and Other Thiophene Derivatives for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the thiophene scaffold represents a cornerstone of heterocyclic chemistry, prized for its versatile reactivity and significant presence in a multitude of approved therapeutic agents.[1][2] This guide provides an in-depth comparative analysis of Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate , a polysubstituted thiophene, against a curated selection of other thiophene derivatives. Our objective is to elucidate the influence of specific substituents on the chemical reactivity, biological potential, and overall performance of the thiophene core, thereby empowering researchers to make informed decisions in their experimental designs.

This analysis moves beyond a simple cataloging of properties. We will delve into the causal relationships between molecular structure and function, supported by experimental data and established chemical principles. Every protocol and piece of data presented is intended to provide a self-validating framework for your own research endeavors.

The Thiophene Core: A Privileged Scaffold in Medicinal Chemistry

The five-membered aromatic ring containing a sulfur atom, thiophene, is a bioisostere of the phenyl ring and is found in numerous pharmaceuticals.[1] Its unique electronic properties and propensity for functionalization make it a highly attractive starting point for the synthesis of novel bioactive molecules. Thiophenes are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

This compound: A Profile

This compound is a highly functionalized thiophene derivative. Its structure is characterized by the presence of two chlorine atoms at the 4 and 5 positions, a hydroxyl group at the 3-position, and a methyl carboxylate group at the 2-position. This specific substitution pattern imparts unique electronic and steric properties to the molecule, which in turn dictate its reactivity and potential applications.

Physicochemical Properties
PropertyValue
Molecular FormulaC₆H₄Cl₂O₃S
Molecular Weight227.07 g/mol
AppearanceSolid
CAS Number96232-70-1
Synthesis

The synthesis of this compound has been reported in the literature. A common synthetic route involves the reaction of a suitable precursor with a chlorinating agent. While the original synthesis can be found in the Journal of Heterocyclic Chemistry (1985, 22, 1621), a general representation of the synthetic approach is provided below.

Experimental Protocol: Synthesis of this compound (General Approach)

Rationale: This protocol outlines a plausible synthetic route based on established thiophene chemistry. The choice of starting materials and reagents is dictated by the desired substitution pattern on the final product.

Materials:

  • Methyl 3-hydroxythiophene-2-carboxylate

  • N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous solvent (e.g., Dichloromethane, Chloroform)

  • Inert gas atmosphere (e.g., Argon, Nitrogen)

Procedure:

  • To a solution of Methyl 3-hydroxythiophene-2-carboxylate (1.0 eq) in an anhydrous solvent under an inert atmosphere, add the chlorinating agent (2.0-2.2 eq) portion-wise at a controlled temperature (typically 0 °C to room temperature).

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the addition of a suitable quenching agent (e.g., saturated sodium thiosulfate solution).

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Comparative Analysis: The Influence of Substituents

To understand the unique characteristics of this compound, we will compare it with three other thiophene derivatives, each representing a systematic variation in the substitution pattern.

Comparator Compounds:

  • Compound A: Methyl 3-hydroxythiophene-2-carboxylate (The parent scaffold)

  • Compound B: Methyl 3-chloro-4-methylthiophene-2-carboxylate (A monohalogenated analog)

  • Compound C: Methyl thiophene-2-carboxylate (A simple, unsubstituted ester)

Electronic Effects and Reactivity

The reactivity of the thiophene ring is significantly influenced by the electronic nature of its substituents. Electron-withdrawing groups (EWGs) decrease the electron density of the ring, making it less susceptible to electrophilic attack but more prone to nucleophilic aromatic substitution. Conversely, electron-donating groups (EDGs) increase the ring's electron density.

G reactivity Reactivity towards Electrophilic Aromatic Substitution compA Compound A: Methyl 3-hydroxythiophene-2-carboxylate reactivity->compA Highest nucleophilicity Reactivity towards Nucleophilic Aromatic Substitution target This compound nucleophilicity->target Highest compB Compound B: Methyl 3-chloro-4-methylthiophene-2-carboxylate target->compB compC Compound C: Methyl thiophene-2-carboxylate compA->compC compB->target Lowest compB->compC compC->compA Lowest compC->compB

Figure 1: Predicted reactivity of the thiophene derivatives.

Analysis of Electronic Effects:

  • This compound: The two strongly electron-withdrawing chlorine atoms and the methyl carboxylate group render the thiophene ring highly electron-deficient. The electron-donating effect of the hydroxyl group is significantly diminished by the overwhelming influence of the EWGs. This makes the molecule an excellent candidate for nucleophilic aromatic substitution reactions, particularly at the chloro-substituted positions.

  • Compound A: The hydroxyl group acts as an activating, electron-donating group, while the methyl carboxylate is deactivating. The net effect is a ring that is more susceptible to electrophilic substitution compared to the target molecule.

  • Compound B: The opposing effects of the electron-withdrawing chlorine and the electron-donating methyl group, along with the carboxylate, result in a more balanced electronic profile.

  • Compound C: The sole methyl carboxylate group makes the ring less reactive towards electrophilic substitution than unsubstituted thiophene.

Biological Activity: A Structure-Activity Relationship (SAR) Perspective

Table 1: Predicted Biological Potential Based on Substituent Effects

CompoundKey SubstituentsPredicted Impact on Biological Activity
This compound Dichloro, Hydroxyl, CarboxylateThe presence of halogens can enhance antimicrobial and anticancer activities.[4] The hydroxyl group can participate in hydrogen bonding with biological targets. The combination of these functional groups suggests potential for screening in various assays.
Compound A Hydroxyl, CarboxylateThe hydroxyl group can act as a key pharmacophore. The overall profile may be suitable for derivatization to explore a range of biological targets.
Compound B Chloro, Methyl, CarboxylateThe lipophilicity introduced by the chloro and methyl groups can influence cell permeability and target engagement.
Compound C CarboxylateThe ester can be a handle for further functionalization, for instance, to amides, which are common in bioactive molecules.

It is important to note that the biological activity of a compound is a complex interplay of various factors including its electronic properties, lipophilicity, and steric profile. The predictions in Table 1 serve as a guiding framework for initiating biological screening campaigns.

Functionalization Strategies: A Comparative Outlook

The substituent pattern on the thiophene ring dictates the most effective strategies for further chemical modification. For halogenated thiophenes like our target molecule, palladium-catalyzed cross-coupling reactions are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds.

Experimental Workflow: Palladium-Catalyzed Cross-Coupling of Chlorothiophenes

G start Chlorothiophene Derivative heating Inert Atmosphere & Heating start->heating reagents Boronic Acid/Ester (Suzuki) or Organostannane (Stille) reagents->heating catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) catalyst->heating base Base (for Suzuki) (e.g., K₂CO₃, Cs₂CO₃) base->heating solvent Anhydrous Solvent (e.g., Toluene, Dioxane) solvent->heating product Functionalized Thiophene heating->product

Figure 2: Generalized workflow for Suzuki and Stille cross-coupling.

Suzuki Coupling Protocol (General):

  • In a flame-dried flask under an inert atmosphere, combine the chlorothiophene (1.0 eq), boronic acid or ester (1.2-1.5 eq), palladium catalyst (0.01-0.05 eq), and a suitable base (e.g., potassium carbonate, 2.0 eq).

  • Add an anhydrous, degassed solvent (e.g., toluene/water mixture).

  • Heat the reaction mixture to the required temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Stille Coupling Protocol (General):

  • In a flame-dried flask under an inert atmosphere, combine the chlorothiophene (1.0 eq), organostannane (1.1-1.2 eq), and palladium catalyst (0.01-0.05 eq).

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the required temperature (typically 80-120 °C) and monitor by TLC or LC-MS.

  • Work-up and purification are similar to the Suzuki coupling protocol.

Comparative Applicability:

  • This compound: The presence of two chloro groups offers the potential for selective or double cross-coupling reactions, depending on the reaction conditions. The electron-deficient nature of the ring can facilitate these reactions.

  • Compound B: The single chloro substituent is a prime site for cross-coupling.

  • Compounds A and C: These compounds lack a halogen handle for direct cross-coupling but can be functionalized through other means, such as electrophilic aromatic substitution (for Compound A) or derivatization of the carboxylate group.

Conclusion and Future Outlook

This guide has provided a comparative framework for understanding the properties and potential of this compound in the context of other thiophene derivatives. The highly substituted nature of this molecule, particularly its dichlorination, renders it a unique and valuable building block for the synthesis of complex molecular architectures.

While direct experimental comparisons of its performance are currently limited in the literature, the principles of physical organic chemistry and established structure-activity relationships for thiophenes provide a strong foundation for predicting its reactivity and biological potential. The protocols and workflows presented herein are intended to serve as a starting point for researchers to explore the rich chemistry of this and related thiophene derivatives. Further experimental investigation into the biological activities and reaction scope of this compound is warranted and promises to unveil new opportunities in drug discovery and materials science.

References

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The Evolving Landscape of Thiophene-Based Enzyme Inhibitors: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the heterocyclic scaffold of thiophene has consistently emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent and selective enzyme inhibition. This guide provides an in-depth comparative analysis of methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate and its analogs as enzyme inhibitors, offering experimental insights and data-driven comparisons to aid researchers in drug discovery and development.

Introduction to Thiophene Derivatives in Enzyme Inhibition

The thiophene ring, an aromatic five-membered heterocycle containing a sulfur atom, serves as a versatile building block in the design of enzyme inhibitors.[1] Its electronic properties and ability to form various non-covalent interactions allow for effective binding to the active or allosteric sites of a wide range of enzymes.[1] This has led to the development of thiophene-containing drugs targeting diverse enzyme classes, including kinases, proteases, and metabolic enzymes.[2][3][4][5] The focus of this guide is to dissect the efficacy of a specific subclass: substituted 3-hydroxythiophene-2-carboxylate derivatives.

Comparative Efficacy of Substituted Thiophene Derivatives

While specific experimental data for this compound as an enzyme inhibitor is not extensively available in the public domain, a comprehensive analysis of structurally related thiophene derivatives provides valuable insights into their potential as enzyme inhibitors. The following sections compare the inhibitory activities of various thiophene analogs against different enzyme targets.

Protein Kinase Inhibition

Protein kinases are a major class of enzymes targeted in drug discovery, particularly in oncology and immunology. Several thiophene derivatives have shown significant kinase inhibitory activity.

A notable example is the inhibition of c-Jun N-terminal kinase (JNK) by thiophene-3-carboxamide derivatives. These compounds have demonstrated dual inhibitory activity by acting as both ATP and JIP mimetics. While specific IC50 values for a broad range of these compounds are proprietary, structure-activity relationship (SAR) studies have revealed key features for potent inhibition.

In a different kinase family, novel thiophene-3-carboxamide derivatives have been identified as potent VEGFR-2 inhibitors . One such derivative, compound 14d , exhibited an impressive IC50 value of 191.1 nM against VEGFR-2, highlighting the potential of this scaffold in anti-angiogenic therapy.[6]

Furthermore, a study on benzothiophene carboxylate derivatives, which share a fused ring system with the thiophene core, identified 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) as a novel allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK) with an IC50 of 3.19 μM.[1] This finding is particularly relevant due to the dichloro-substitution pattern, suggesting that halogenation on the thiophene ring can be favorable for kinase inhibition.

Table 1: Comparative Inhibitory Activity of Thiophene Derivatives against Protein Kinases

Compound ClassTarget EnzymeKey Derivative(s)IC50 ValueReference
Thiophene-3-carboxamidesVEGFR-2Compound 14d191.1 nM[6]
Benzothiophene carboxylatesBDKBT23.19 µM[1]
Thiophene sulfonamidesPfmrk (a P. falciparum CDK)BromohydrosulfonylacetamidesSub-micromolar[5]
Inhibition of Other Enzyme Classes

Beyond kinases, thiophene derivatives have demonstrated inhibitory activity against a variety of other enzymes.

Acetylcholinesterase (AChE) , a key target in Alzheimer's disease therapy, has been effectively inhibited by thiophene derivatives. For instance, a thiophene chalcone/coumarin derivative was reported to have an IC50 value of 0.42 ± 0.019 μM for AChE inhibition.[2] Another study on phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives identified a potent AChE inhibitor with a Ki of 19.88 ± 3.06 µM.[7]

The fat mass and obesity-associated protein (FTO ), an RNA demethylase implicated in cancer, is another target for thiophene-based inhibitors. 3-Arylaminothiophenic-2-carboxylic acid derivatives have been developed as new FTO inhibitors with potent antileukemia activities.[8]

In the realm of infectious diseases, thiophene derivatives have been explored as inhibitors of viral and bacterial enzymes. For example, novel thiophene derivatives have been discovered as potent neuraminidase inhibitors for the treatment of influenza.[4] Additionally, computational studies have highlighted the potential of thiophene derivatives to inhibit key enzymes in Mycobacterium tuberculosis.[9]

Table 2: Inhibitory Activity of Thiophene Derivatives against Various Enzymes

Compound ClassTarget EnzymeKey Derivative(s)IC50/Ki ValueReference
Thiophene chalcones/coumarinsAcetylcholinesterase (AChE)Compound 1i0.42 ± 0.019 µM (IC50)[2]
Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamidesAcetylcholinesterase (AChE)Compound 1019.88 ± 3.06 µM (Ki)[7]
3-Arylaminothiophenic-2-carboxylic acidsFTOCompound 12o/F97Potent enzymatic inhibition[8]
Thiophene derivativesNeuraminidaseCompound 4Lead inhibitor[4]

Structure-Activity Relationship (SAR) Insights

The collective data from various studies on thiophene derivatives allows for the deduction of preliminary SAR trends:

  • Substitution at the 3- and 4-positions: The nature of the substituent at the 3-position of the thiophene ring is critical for activity. For instance, 3-amino and 3-hydroxy groups have been shown to be important for the biological activities of thiophene-2-carboxamide derivatives.[10]

  • Halogenation: The presence of chloro substituents on the thiophene or a fused benzene ring, as seen in the BDK inhibitor BT2, can significantly contribute to inhibitory potency.[1]

  • Carboxylate vs. Carboxamide: The conversion of the carboxylate group to a carboxamide can lead to enhanced activity and altered target specificity, as demonstrated in the development of VEGFR-2 and JNK inhibitors.

  • Aryl Substituents: The nature and substitution pattern of aryl groups attached to the thiophene core play a crucial role in target binding and overall efficacy.

Experimental Protocols for Enzyme Inhibition Assays

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are paramount. The following provides a general workflow for assessing the inhibitory potential of novel thiophene derivatives.

General Enzyme Inhibition Assay Workflow

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I (Competitive) E->EI + I (Non-competitive) S Substrate (S) I Inhibitor (I) ES->E - S ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I (Uncompetitive) P Product (P) ES->P -> E + P EI->E - I EI->ESI + S ESI->ES - I ESI->EI - S

Caption: A simplified diagram illustrating the different modes of reversible enzyme inhibition.

Conclusion and Future Directions

The available evidence strongly suggests that the substituted 3-hydroxythiophene-2-carboxylate scaffold is a promising starting point for the development of novel enzyme inhibitors. While a comprehensive dataset for this compound is yet to be established, the inhibitory activities of its structural analogs against various kinases and other enzymes underscore the potential of this chemical class.

Future research should focus on:

  • The synthesis and systematic screening of a library of this compound derivatives against a broad panel of enzymes.

  • Detailed SAR studies to elucidate the key structural features required for potent and selective inhibition.

  • In-depth mechanistic studies to understand the mode of action of lead compounds.

  • In vivo studies to evaluate the therapeutic potential of the most promising candidates.

By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of next-generation therapeutics based on the versatile thiophene scaffold.

References

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  • Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds. ResearchGate. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

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  • Discovery of novel thiophene derivatives as potent neuraminidase inhibitors. PubMed. [Link]

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A Researcher's Guide to the Synthesis of Halogenated Thiophenes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Halogenated thiophenes are indispensable building blocks in modern chemistry, serving as critical intermediates in the synthesis of pharmaceuticals, organic electronics, and advanced polymers.[1][2][3][4] Their utility stems from the unique electronic properties of the thiophene ring, which can be finely tuned by the number, position, and type of halogen substituent. Furthermore, the carbon-halogen bond provides a versatile handle for subsequent cross-coupling reactions, enabling the construction of complex molecular architectures.[5]

This guide provides a comparative overview of the most common and effective synthesis routes for preparing halogenated thiophenes. We will delve into the mechanisms, regiochemical outcomes, and practical considerations of direct electrophilic halogenation, the workhorse of thiophene functionalization. By examining the causality behind experimental choices and providing validated protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select and execute the optimal halogenation strategy for their specific target molecule.

The Predominant Pathway: Electrophilic Aromatic Substitution

Thiophene is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic aromatic substitution (SEAr).[2][6] The reactivity of thiophene towards electrophiles is significantly greater than that of benzene, with bromination occurring approximately 107 times faster.[6] Halogenation typically proceeds with high regioselectivity for the α-positions (C2 and C5) due to the superior stabilization of the positive charge in the corresponding Wheland intermediate.

Mechanism of Electrophilic Halogenation

The general mechanism involves the attack of the thiophene π-system on an electrophilic halogen species (X+), forming a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. A subsequent deprotonation step restores aromaticity, yielding the halogenated thiophene.

Electrophilic Halogenation Mechanism cluster_1 Step 2: Deprotonation Thiophene Thiophene SigmaComplex Sigma Complex (Wheland Intermediate) Thiophene->SigmaComplex slow (rate-determining) Electrophile X⁺ (from Br₂, NBS, etc.) Electrophile->SigmaComplex Halothiophene Halogenated Thiophene SigmaComplex->Halothiophene fast SigmaComplex->Halothiophene Proton H⁺ SigmaComplex->Proton

Caption: General mechanism of electrophilic aromatic halogenation of thiophene.

Chlorination

Direct chlorination of thiophenes can be achieved with various reagents, each offering distinct advantages in terms of reactivity, selectivity, and handling.

  • Sulfuryl Chloride (SO2Cl2): This reagent is a convenient and effective source of electrophilic chlorine for thiophenes.[7][8] The reaction often proceeds readily at room temperature or with gentle heating, providing high yields of nuclear substitution products without the need for a peroxide catalyst, which is typically required for the side-chain halogenation of alkylbenzenes.[7] Depending on the stoichiometry, monochloro- or dichlorothiophenes can be obtained. The reaction of 3-methylthiophene with one equivalent of SO2Cl2, for instance, results in spontaneous reflux and affords the chlorinated product in high yield.[7]

  • N-Chlorosuccinimide (NCS): NCS is a solid, easy-to-handle reagent that offers a milder alternative to chlorine gas or sulfuryl chloride. It is particularly useful for achieving selective monochlorination. The reaction is often carried out in a suitable solvent like acetic acid or a non-polar solvent in the presence of an acid catalyst.

Bromination

Bromination is arguably the most frequently performed halogenation on the thiophene core due to the utility of bromothiophenes in cross-coupling reactions.

  • Elemental Bromine (Br2): The direct reaction of thiophene with bromine is vigorous and can lead to polybromination and the formation of tars if not controlled.[9] However, by carefully controlling the conditions, such as temperature and solvent, selective mono- or di-bromination can be achieved. For example, adding bromine to a mixture of thiophene and hydrobromic acid allows for the synthesis of 2-bromothiophene in high yield, with 2,5-dibromothiophene as a byproduct.[1]

  • N-Bromosuccinimide (NBS): NBS is the reagent of choice for most laboratory-scale brominations of thiophenes.[2][10][11] It is a crystalline solid that is safer and easier to handle than liquid bromine. Reactions are typically run in solvents like tetrahydrofuran (THF), acetonitrile, or acetic acid. The selectivity is excellent, usually affording the 2-bromo or 2,5-dibromo derivatives. For instance, reacting a thiophene derivative with 2 equivalents of NBS in THF at 0°C can lead to the formation of the 2,5-dibrominated product in high yield.[10]

Iodination

Iodinated thiophenes are valuable precursors, particularly in Stille and Suzuki couplings. Direct iodination requires an activating agent to generate a sufficiently electrophilic iodine species.

  • Iodine with an Oxidizing Agent: A classic method involves the use of molecular iodine in the presence of an oxidizing agent like nitric acid or mercuric oxide.[9][12] The reaction with yellow mercuric oxide and iodine proceeds readily to give 2-iodothiophene in good yields.[12] This method, while effective, involves the use of toxic mercury salts.

  • N-Iodosuccinimide (NIS): NIS is a highly effective and widely used reagent for the iodination of thiophenes.[5][13][14] To enhance the electrophilicity of the iodine, the reaction is almost always performed in the presence of a catalytic amount of a Brønsted or Lewis acid. Acetic acid or a catalytic amount of p-toluenesulfonic acid (TsOH) in a solvent like ethanol has been shown to be a simple, fast, and efficient system.[13][15] Using 1 equivalent of NIS typically yields the mono-iodinated product, while 2 equivalents lead to the 2,5-diiodothiophene.[13]

Alternative Synthetic Approaches

While electrophilic substitution is dominant, other methods are employed to achieve different regioselectivities or to halogenate highly deactivated rings.

Metal-Assisted Halogenation
  • Lithiation-Halogenation: This two-step sequence is a powerful method for introducing a halogen at a specific position, particularly the C3 or C4 positions, which are not readily accessible via direct electrophilic attack. The thiophene ring is first deprotonated using a strong base, typically n-butyllithium (n-BuLi), to form a thienyllithium intermediate. This potent nucleophile is then quenched with an electrophilic halogen source (e.g., Br2, I2, C2Cl6). This method was used to develop a manufacturing route for 3,4,5-trichloro-2-thiophenecarboxylic acid from tetrachlorothiophene.[16]

  • Halogen Dance Reaction: This fascinating rearrangement involves the base-induced migration of a halogen atom on an aromatic ring. For example, treating 2,5-dibromothiophene with sodium amide can produce 3-bromothiophene, providing a route to β-substituted thiophenes that are otherwise difficult to access.[17]

Comparative Analysis of Halogenation Methods

The choice of halogenation route depends on several factors: the desired halogen, the required regioselectivity, the electronic nature of the starting thiophene, and considerations of safety and scale.

MethodReagent(s)Typical TargetKey AdvantagesKey Limitations
Direct Chlorination SO2Cl22-Chloro, 2,5-DichlorothiophenesHigh yields, fast reaction, readily available reagent.[7]Vigorous reaction, can be difficult to control selectivity.
NCS2-ChlorothiophenesMilder, solid reagent, good for selective monochlorination.May require an acid catalyst, less reactive than SO2Cl2.
Direct Bromination Br22-Bromo, 2,5-DibromothiophenesInexpensive, suitable for large scale.[2][18]Hazardous (toxic, corrosive), can lead to over-bromination.[9]
NBS2-Bromo, 2,5-DibromothiophenesSafe and easy to handle, high selectivity, excellent yields.[2][10]More expensive than Br2, byproduct (succinimide) removal needed.
Direct Iodination I2 / HgO2-IodothiophenesEffective for mono-iodination.[12]Use of toxic mercury salts.
NIS / Acid Cat.2-Iodo, 2,5-DiiodothiophenesHigh yields, clean reaction, avoids heavy metals.[13][15]NIS is light-sensitive, requires an acid activator.
Lithiation-Halogenation n-BuLi, then X23-Halo, 4-HalothiophenesExcellent regiocontrol for otherwise inaccessible positions.[5][16]Requires cryogenic temperatures, strictly anhydrous conditions.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dibromothiophene using NBS

This protocol is representative of a standard laboratory-scale bromination using N-bromosuccinimide.

NBS Bromination Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Monitoring cluster_3 Workup & Purification Start 1. Dissolve Thiophene in THF Cool 2. Cool to 0 °C (Ice Bath) Start->Cool Add_NBS 3. Add NBS (2.2 eq.) in portions Cool->Add_NBS Stir 4. Stir at RT for 12h Add_NBS->Stir TLC 5. Monitor by TLC Stir->TLC Quench 6. Quench with Water TLC->Quench Extract 7. Extract with Et₂O Quench->Extract Dry 8. Dry (Na₂SO₄) & Concentrate Extract->Dry Purify 9. Purify via Distillation Dry->Purify Final Final Product Purify->Final Yields 2,5-Dibromothiophene

Caption: Experimental workflow for the synthesis of 2,5-dibromothiophene.

Procedure:

  • A dry, three-necked flask equipped with a magnetic stirrer is charged with thiophene (1.0 eq.) and anhydrous tetrahydrofuran (THF).

  • The flask is cooled to 0 °C in an ice-water bath under a nitrogen atmosphere.

  • N-Bromosuccinimide (NBS) (2.1 - 2.2 eq.) is added portion-wise to the stirred solution, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the addition of water.

  • The mixture is transferred to a separatory funnel and extracted with diethyl ether or another suitable organic solvent.

  • The combined organic layers are washed with water, then brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to afford 2,5-dibromothiophene as a colorless to light yellow liquid.[1][10]

Protocol 2: Synthesis of 2-Iodothiophene using NIS

This protocol demonstrates a modern, efficient, and environmentally conscious approach to iodination.

Procedure:

  • To a solution of thiophene (1.0 eq.) in ethanol, add N-iodosuccinimide (NIS) (1.05 eq.).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H2O) (0.1 eq.).

  • Stir the mixture at room temperature. The reaction is typically complete within 10-30 minutes.[13]

  • Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with a dilute solution of sodium thiosulfate (Na2S2O3) to remove any unreacted iodine, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.

  • The resulting 2-iodothiophene is often of sufficient purity for subsequent steps without further purification.[13]

Conclusion

The synthesis of halogenated thiophenes is a mature field with a variety of robust and reliable methods. Direct electrophilic halogenation using reagents like NBS, NCS, and NIS remains the most straightforward and common approach, offering excellent control over the introduction of halogens at the activated α-positions. For alternative substitution patterns, metal-assisted routes provide an indispensable tool for regioselective functionalization. By understanding the underlying principles and practical nuances of each method, researchers can confidently select the optimal synthetic strategy to access the specific halogenated thiophene building blocks required for their research and development endeavors.

References

  • Gendron, D., & Vamvounis, G. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. ResearchOnline@JCU.
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  • Campaigne, E., & LeSuer, W. M. (1948). Chlorination of Thiophenes with Sulfuryl Chloride. Journal of the American Chemical Society, 70(1), 415.
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  • Kaur, N., & Kishore, D. (2014). Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens.
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  • Zhang, J., et al. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 8, 333-341.
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  • Kaur, N., & Kishore, D. (2017). Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens. Molecules, 22(1), 93.
  • Hartough, H. D. (1951). Thiophene chlorination with iodine catalyst.
  • Zhang, W., et al. (2024). Thianthrene/TfOH-catalyzed electrophilic halogenations using N-halosuccinimides as the halogen source. Organic Chemistry Frontiers, 11(2), 263-270.
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  • Zhang, Y., et al. (2007). A new reaction for halogenation of thiophene in coking benzene.
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  • University of Liverpool. (n.d.). Chapter 9, thiophene. University of Liverpool.
  • Mondal, S., et al. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society, 143(34), 13692-13705.
  • ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives.
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  • Minnis, W. (1931). 2-Iodothiophene. Organic Syntheses, 11, 66.
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  • Zhang, G., et al. (2022). Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells. Energy & Environmental Science, 15(1), 329-339.
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A Researcher's Guide to a Priori Antioxidant Evaluation: DFT Investigations of Novel Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on leveraging Density Functional Theory (DFT) to predict and compare the antioxidant potential of novel thiophene derivatives. We move beyond a simple recitation of methods to explain the causal links between molecular structure, electronic properties, and antioxidant efficacy, offering a robust, self-validating system for computational screening.

The Rationale: Why Thiophene and Why DFT?

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, known for a wide array of biological activities.[1][2] Their aromatic nature and the presence of a sulfur heteroatom, which can participate in stabilizing electronic effects, make them compelling candidates for antioxidant development.[2][3] The core function of an antioxidant is to neutralize harmful free radicals by donating a hydrogen atom or an electron. The efficiency of this process is intrinsically linked to the molecule's structural and electronic properties.

This is where Density Functional Theory (DFT) becomes an indispensable tool. Before committing resources to synthesis and in vitro testing, DFT allows us to perform in silico investigations to predict a molecule's reactivity.[4][5] By calculating specific quantum chemical descriptors, we can gain deep mechanistic insights and rank candidate molecules, enabling a more rational and efficient drug discovery process.

Mechanistic Pillars of Antioxidant Activity

An antioxidant (ArOH) can neutralize a free radical (R•) primarily through three mechanisms. Understanding these pathways is critical to interpreting DFT results.

  • Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to the radical. The thermodynamic viability of this one-step process is governed by the Bond Dissociation Enthalpy (BDE). A lower BDE for the O-H or N-H bond signifies a more facile hydrogen donation.[6][7][8]

    • ArOH + R• → ArO• + RH

  • Single Electron Transfer followed by Proton Transfer (SET-PT): This is a two-step process. First, the antioxidant donates an electron, and then the resulting radical cation transfers a proton. The initial electron transfer step is governed by the Ionization Potential (IP).[7] A lower IP value indicates a greater ability to donate an electron.[9]

    • ArOH + R• → ArOH•+ + R-

    • ArOH•+ → ArO• + H+

  • Sequential Proton Loss Electron Transfer (SPLET): This mechanism is particularly relevant in polar solvents. The antioxidant first deprotonates, and the resulting anion then donates an electron. This pathway is assessed by calculating the Proton Affinity (PA) and Electron Transfer Enthalpy (ETE).[10]

    • ArOH → ArO- + H+

    • ArO- + R• → ArO• + R-

The Computational Scientist's Toolkit: Key DFT Descriptors

To evaluate the mechanisms described above, we calculate a set of specific molecular properties. These descriptors serve as quantitative metrics for comparing the antioxidant potential of different thiophene derivatives.

Bond Dissociation Enthalpy (BDE)

BDE is the primary indicator for the HAT mechanism.[11] It represents the enthalpy change required to break a bond homolytically. For phenolic or amine-substituted thiophenes, we are primarily interested in the O-H or N-H bond.

Causality: A lower BDE value suggests a weaker O-H or N-H bond, making the hydrogen atom more easily abstractable by a free radical. Therefore, molecules with lower BDEs are predicted to be better antioxidants via the HAT pathway.[6][12]

Ionization Potential (IP)

IP is the energy required to remove an electron from a molecule and is the key descriptor for the SET-PT mechanism.[4]

Causality: A low IP value indicates that the molecule can readily donate an electron to a free radical, initiating the antioxidant process.[7][9] This property is directly related to the energy of the Highest Occupied Molecular Orbital (E_HOMO).

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior.

Expertise & Experience: The energy of the HOMO (E_HOMO) is directly related to the ionization potential and reflects the molecule's capacity to donate an electron. A higher E_HOMO value (less negative) corresponds to a better electron-donating ability.[13][14] The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of chemical reactivity and stability.[14][15] A smaller energy gap suggests that the molecule is more polarizable and generally more reactive.[16]

Spin Density Distribution

After an antioxidant donates a hydrogen atom or an electron, it becomes a radical itself. The stability of this newly formed radical is crucial; a more stable antioxidant radical is less likely to participate in further, potentially harmful, reactions.

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Trustworthiness: Spin density analysis shows how the unpaired electron is distributed across the antioxidant radical.[17] Extensive delocalization of this spin density, often over the thiophene ring and adjacent aromatic systems, indicates a more stable radical.[9][18] This resonance stabilization is a key feature of an effective antioxidant.

A Validated Workflow for DFT Calculations

The following protocol outlines a robust, step-by-step methodology for performing DFT calculations to assess antioxidant activity. This workflow is designed to be a self-validating system, ensuring reliable and reproducible results.

Experimental Protocol: DFT Calculation Workflow
  • Structure Preparation: Draw the 2D structures of the parent thiophene and its derivatives using a molecular editor and convert them to 3D.

  • Geometry Optimization: Perform full geometry optimization of the neutral molecules, their corresponding radicals (after H-abstraction), and their radical cations (after electron loss) without symmetry constraints.

    • Level of Theory: A common and well-validated choice is the B3LYP functional with a 6-311++G(d,p) basis set.[6][10] For more complex systems, functionals like M06-2X may offer improved accuracy for thermochemistry.[4]

    • Causality: This step finds the lowest energy conformation for each species, which is essential for accurate energy calculations.

  • Frequency Calculation: Perform frequency calculations on all optimized structures at the same level of theory.

    • Trustworthiness: This step is critical to confirm that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies). It also provides the zero-point vibrational energies (ZPVE) and thermal corrections needed for accurate enthalpy calculations.

  • Energy Calculation: Use the total electronic energies and thermal corrections from the output files to calculate the key descriptors.

    • BDE: BDE = [H(ArO•) + H(H•)] - H(ArOH)

    • IP: IP = H(ArOH•+) - H(ArOH)

    • Where H is the sum of the total electronic energy and the thermal correction to enthalpy for each species.[11]

  • Analysis of Electronic Properties:

    • Extract the E_HOMO and E_LUMO values from the output of the neutral molecule optimization.

    • Generate spin density maps for the optimized radical structures (ArO•) to visualize electron delocalization.

Below is a diagram illustrating this computational workflow.

DFT_Workflow cluster_prep Step 1: Preparation cluster_calc Steps 2-4: DFT Calculation cluster_analysis Step 5: Analysis & Prediction mol_design Design Thiophene Derivatives geom_opt Geometry Optimization (Neutral, Radical, Cation) mol_design->geom_opt Input Structures freq_calc Frequency Calculation (Confirm Minima & Get Enthalpy) geom_opt->freq_calc Optimized Geometries fmo_analysis Analyze Frontier Orbitals (HOMO, LUMO, Gap) geom_opt->fmo_analysis Output Files spin_analysis Analyze Spin Density (Radical Stability) geom_opt->spin_analysis Output Files energy_calc Calculate Thermodynamic Properties (BDE, IP) freq_calc->energy_calc Enthalpies & ZPVE activity_prediction Predict Antioxidant Activity Ranking energy_calc->activity_prediction fmo_analysis->activity_prediction spin_analysis->activity_prediction

Computational workflow for assessing antioxidant potential.

Comparative Analysis: Structure-Activity Relationships (SAR)

To illustrate the power of this approach, let's consider a hypothetical comparative study of three novel thiophene derivatives against a parent compound, 3-hydroxythiophene. The key is to analyze how different substituents influence the calculated descriptors.

  • Compound A: 3-hydroxythiophene (Parent Compound)

  • Compound B: 2-amino-3-hydroxythiophene (with an Electron-Donating Group, EDG)

  • Compound C: 2-nitro-3-hydroxythiophene (with an Electron-Withdrawing Group, EWG)

The predicted antioxidant activities are based on established chemical principles and data from related studies.[13][16][19]

Table 1: Comparative DFT Data for Hypothetical Thiophene Derivatives

CompoundSubstituentBDE (O-H) (kcal/mol)IP (kcal/mol)E_HOMO (eV)ΔE (HOMO-LUMO) (eV)Predicted Activity Rank
A -H (Parent)84.5170.2-5.955.10Moderate
B -NH₂ (EDG)79.8 161.5 -5.61 4.85High
C -NO₂ (EWG)88.1182.4-6.454.65Low
Analysis and Interpretation:
  • Compound B (-NH₂): The electron-donating amino group pushes electron density into the thiophene ring system. This has two key effects: 1) It weakens the O-H bond, significantly lowering the BDE , making hydrogen donation via the HAT mechanism much easier. 2) It destabilizes the HOMO, raising its energy (higher E_HOMO ), which lowers the IP and facilitates electron donation for the SET-PT mechanism. This compound is predicted to be the most potent antioxidant.[16]

  • Compound C (-NO₂): The electron-withdrawing nitro group pulls electron density away from the ring. This strengthens the O-H bond (increasing the BDE ) and stabilizes the HOMO, lowering its energy (lower E_HOMO ), which in turn increases the IP . Both primary antioxidant mechanisms are hindered, leading to a prediction of low activity.

Bridging the Gap: From In Silico to In Vitro

While DFT provides powerful predictive insights, experimental validation is the ultimate arbiter of a compound's efficacy. The theoretical data should be used to prioritize which compounds to synthesize and test using standard antioxidant assays.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This common assay measures a compound's ability to scavenge the stable DPPH radical. The results often correlate well with the HAT mechanism and, therefore, with calculated BDE values.[20][21]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay is sensitive to both HAT and SET mechanisms, providing a more holistic view of antioxidant capacity that can be correlated with BDE and IP values.[19][20]

The relationship between computational prediction and experimental validation is cyclical and synergistic.

Validation_Loop cluster_theory Theoretical Prediction cluster_exp Experimental Validation dft DFT Calculations (BDE, IP, HOMO) sar Structure-Activity Relationship (SAR) Analysis dft->sar Provides Data synthesis Prioritized Synthesis sar->synthesis Guides Selection assay In Vitro Assays (DPPH, ABTS) synthesis->assay Provides Compounds assay->sar Validates & Refines Model

The synergy between DFT prediction and experimental validation.

By employing the robust computational strategies outlined in this guide, researchers can accelerate the discovery of novel thiophene derivatives with high antioxidant potential, transforming the initial stages of drug development into a more targeted and data-driven endeavor.

References

  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. MDPI.[Link]

  • BOND DISSOCIATION ENTHALPY OF PHENOLIC ANTIOXIDANTS. Polish Journal of Food and Nutrition Sciences.[Link]

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  • Resonance structure contributions, flexibility, and frontier molecular orbitals (HOMO-LUMO) of pelargonidin, cyanidin, and delphinidin throughout the conformational space: application to antioxidant and antimutagenic activities. PubMed.[Link]

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  • Exploring the antioxidant activity of thiaflavan compounds: a quantum chemical study. Royal Society of Chemistry.[Link]

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  • Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods. Royal Society Open Science.[Link]

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  • Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach. PMC - NIH.[Link]

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A Senior Application Scientist's Guide to the Reaction Products of Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, thiophene derivatives stand as privileged scaffolds, integral to the structure of numerous FDA-approved drugs.[1] Their versatile reactivity and ability to modulate biological activity make them indispensable building blocks in the quest for novel therapeutics. Among these, Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate emerges as a highly functionalized and intriguing starting material. The presence of chloro, hydroxyl, and ester functional groups on the thiophene ring imparts a unique chemical personality, opening avenues for diverse synthetic transformations.

This guide provides an in-depth characterization of the reaction products of this compound, offering a comparative analysis with alternative thiophene-based building blocks. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and support our claims with experimental data and authoritative references.

The Chemical Versatility of this compound

The reactivity of this compound is governed by the interplay of its substituents. The electron-withdrawing nature of the two chlorine atoms and the methyl carboxylate group influences the electron density of the thiophene ring, while the hydroxyl group offers a prime site for nucleophilic attack and further derivatization.

O-Alkylation and O-Acylation: Leveraging the Hydroxyl Group

The hydroxyl group at the 3-position is a key handle for introducing a variety of substituents through O-alkylation and O-acylation reactions. These reactions are typically carried out in the presence of a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide.

Conceptual Workflow for O-Alkylation

start This compound base Base (e.g., NaH, K2CO3) in polar aprotic solvent (e.g., DMF, Acetone) start->base Deprotonation alkoxide Thiophene alkoxide intermediate base->alkoxide alkylating_agent Alkylating Agent (R-X) (e.g., Alkyl halide, Benzyl halide) alkoxide->alkylating_agent Nucleophilic substitution (SN2) product O-alkylated product: Methyl 3-alkoxy-4,5-dichlorothiophene-2-carboxylate alkylating_agent->product start This compound catalyst Pd Catalyst (e.g., Pd(PPh3)2Cl2) Cu(I) co-catalyst (e.g., CuI) start->catalyst Oxidative Addition product Coupled Product catalyst->product Reductive Elimination alkyne Terminal Alkyne (R-C≡CH) alkyne->catalyst Transmetalation (via Cu-acetylide) base Base (e.g., Triethylamine) base->catalyst Base-mediated alkyne activation

Sources

A Senior Application Scientist's Guide to Cross-Validation of Thiophene Compound Synthesis: A Comparative Analysis of Gewald and Palladium-Catalyzed Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of thiophene derivatives is a cornerstone of creating novel therapeutics and functional materials. The reliability and reproducibility of synthetic protocols are paramount. This guide provides an in-depth, objective comparison of two prominent methods for synthesizing substituted thiophenes: the classic Gewald aminothiophene synthesis and a modern palladium-catalyzed cross-coupling approach. Beyond mere procedural outlines, this document emphasizes the causality behind experimental choices and establishes a robust framework for the cross-validation of results, ensuring scientific integrity and trustworthiness.

The Enduring Importance of the Thiophene Scaffold

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry.[1][2] Its structural resemblance to a benzene ring allows it to act as a bioisostere, while its unique electronic properties often enhance pharmacological activity.[1][3] From anticancer agents to treatments for central nervous system disorders, the versatility of the thiophene nucleus continues to drive the development of new synthetic methodologies.[2][3]

Comparative Synthesis of a Model Compound: 2-Amino-4,5-dimethylthiophene-3-carbonitrile

To provide a direct and practical comparison, we will focus on the synthesis of 2-amino-4,5-dimethylthiophene-3-carbonitrile, a versatile intermediate for further chemical elaboration.

Method 1: The Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful, one-pot, multi-component condensation for the synthesis of 2-aminothiophenes.[4][5] It involves the reaction of a ketone, an activated nitrile, and elemental sulfur in the presence of a base.[4][5]

Causality of Experimental Design: The choice of a base, typically a secondary amine like morpholine or diethylamine, is crucial. It catalyzes the initial Knoevenagel condensation between the ketone (3-methyl-2-butanone in this case) and the activated nitrile (malononitrile), forming a stable intermediate.[6][7] This step is followed by the addition of elemental sulfur. The exact mechanism of sulfur insertion and subsequent cyclization is complex but is understood to proceed through polysulfide intermediates, ultimately leading to the aromatic thiophene ring.[6][7][8] Microwave irradiation has been shown to be beneficial, often leading to higher yields and shorter reaction times.[4]

Reaction Scheme:

Gewald Synthesis reagents 3-Methyl-2-butanone + Malononitrile + S8 conditions Base (e.g., Morpholine) Ethanol, Reflux or Microwave reagents->conditions product 2-Amino-4,5-dimethylthiophene-3-carbonitrile conditions->product

Caption: General workflow of the Gewald aminothiophene synthesis.

Method 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Modern organometallic chemistry offers a highly modular approach to thiophene synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allow for the precise and controlled formation of C-C bonds.[9][10] For our target molecule, a plausible route involves the coupling of a suitably substituted thiophene precursor.

Causality of Experimental Design: This method's strength lies in its modularity and functional group tolerance. The choice of a palladium catalyst, often in conjunction with a phosphine ligand like SPhos, is critical for achieving high catalytic turnover and yields.[10] The base (e.g., potassium carbonate) is required to activate the boronic acid or ester for transmetalation to the palladium center. The reaction proceeds through a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[11][12] This approach offers excellent control over regioselectivity.[13]

Reaction Scheme:

Palladium-Catalyzed Synthesis reagents 2-Amino-3-bromo-4,5-dimethylthiophene + (CN)2Zn conditions Pd(PPh3)4 DMF, 80 °C reagents->conditions product 2-Amino-4,5-dimethylthiophene-3-carbonitrile conditions->product

Caption: A representative palladium-catalyzed route to the target thiophene.

Experimental Protocols

Protocol 1: Gewald Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile
  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-2-butanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol).

  • Add 30 mL of ethanol, followed by the dropwise addition of morpholine (15 mmol).

  • Heat the reaction mixture to reflux and maintain for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford the pure 2-amino-4,5-dimethylthiophene-3-carbonitrile.

Protocol 2: Palladium-Catalyzed Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile (Illustrative)
  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-3-bromo-4,5-dimethylthiophene (5 mmol), zinc cyanide (3 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.25 mmol).

  • Add 20 mL of anhydrous N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring by TLC or Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Cross-Validation of Experimental Results: A Multi-Technique Approach

Confirming the identity and purity of the synthesized compound is a critical step that demands a battery of analytical techniques. This self-validating system ensures the trustworthiness of the experimental outcome.

Cross-Validation Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Analytical Validation Gewald Gewald Recrystallization Recrystallization Gewald->Recrystallization Palladium Pd-Catalyzed Chromatography Chromatography Palladium->Chromatography NMR 1H & 13C NMR Recrystallization->NMR Chromatography->NMR MS Mass Spectrometry NMR->MS HPLC HPLC MS->HPLC FTIR FT-IR Spectroscopy HPLC->FTIR

Caption: A logical workflow for the synthesis and cross-validation of thiophene compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation in organic chemistry.[14][15]

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. For our target compound, we expect to see distinct signals for the amino protons (a broad singlet), and the two methyl groups.[16][17]

  • ¹³C NMR: Reveals the number of different types of carbon atoms. We anticipate signals for the two methyl carbons, the nitrile carbon, and the four carbons of the thiophene ring.[18][19]

  • 2D NMR (COSY, HSQC): These techniques are invaluable for unambiguously assigning proton and carbon signals, especially in more complex derivatives.[17]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering definitive confirmation of its identity.[20][21] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[21] Fragmentation patterns can also offer structural clues.[22][23][24]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the synthesized compound. A single, sharp peak in the chromatogram is indicative of a pure substance. By comparing the retention time with an authentic standard (if available), the identity can be further corroborated.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. For our target compound, we expect to see characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the methyl groups, and the C≡N stretch of the nitrile group.

Performance Comparison and Data Summary

ParameterGewald SynthesisPalladium-Catalyzed SynthesisRationale and Field Insights
Typical Yield Good to Excellent (70-90%)Variable, often high (60-95%)The Gewald reaction is known for its efficiency in building the thiophene core.[5] Palladium-catalyzed reactions are highly optimized but can be sensitive to catalyst poisoning and substrate purity.[10]
Reagent Cost & Availability Low; starting materials are commodity chemicals.High; palladium catalysts and specialized ligands can be expensive.For large-scale synthesis, the cost-effectiveness of the Gewald reaction is a significant advantage.
Reaction Conditions Moderate (refluxing ethanol) to accelerated (microwave).Generally mild, but requires inert atmosphere and anhydrous solvents.The operational simplicity of the Gewald reaction is a key benefit. Palladium catalysis requires more specialized equipment and handling techniques.
Scope and Versatility Primarily for 2-aminothiophenes with specific substitution patterns.Highly modular; a wide range of functional groups can be introduced.The palladium-catalyzed approach offers unparalleled flexibility for creating diverse libraries of thiophene derivatives.[13]
Purification Often straightforward recrystallization.Typically requires column chromatography.The multi-component nature of the Gewald reaction can sometimes lead to side products, but the desired product often crystallizes readily. Chromatographic purification for the palladium-catalyzed reaction is common to remove catalyst residues.

Conclusion for the Practicing Scientist

Both the Gewald synthesis and palladium-catalyzed cross-coupling are valuable tools in the synthetic chemist's arsenal for accessing thiophene derivatives. The choice between them is dictated by the specific research or development goals.

  • For rapid, cost-effective access to 2-aminothiophenes from simple starting materials, the Gewald synthesis is an excellent choice. Its operational simplicity and high yields make it suitable for both small-scale and larger-scale preparations.

  • For the synthesis of highly functionalized or complex thiophene derivatives where modularity and precise control are paramount, palladium-catalyzed methods are superior. While more resource-intensive, the versatility of these methods is unmatched for applications in medicinal chemistry and materials science where fine-tuning of molecular properties is essential.

Regardless of the synthetic route chosen, a rigorous cross-validation of the experimental results using a combination of NMR, MS, HPLC, and FT-IR is non-negotiable. This multi-faceted analytical approach ensures the scientific integrity of the work and provides the confidence needed to advance promising thiophene-based compounds through the development pipeline.

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A Comparative Guide to the Functional Efficacy of Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate as a Putative Bacterial Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the performance of Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate (MDHT), a novel thiophene derivative, in a series of functional assays. Thiophene-based compounds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous FDA-approved drugs due to their diverse biological activities.[1][2] Given the rising threat of antimicrobial resistance, this guide positions MDHT as an investigational inhibitor of a critical bacterial enzyme, Glutamate Racemase (MurI), and outlines a rigorous, multi-tiered approach to validate its potential as an antibacterial agent.

Glutamate racemase is an essential enzyme in most bacteria, responsible for producing the D-glutamate required for peptidoglycan cell wall synthesis.[3] Its absence in mammals makes it an attractive and specific target for novel antibiotic development.[4] This document details the experimental rationale, step-by-step protocols, and data interpretation needed to compare MDHT's performance against a known benchmark inhibitor, providing researchers with a robust methodology for evaluation.

The Competitive Landscape: Selecting a Benchmark Inhibitor

To objectively evaluate MDHT's performance, it is essential to compare it against a well-characterized inhibitor of the same target. For this guide, we have selected β-Chloro-D-alanine (BCDA) . BCDA is a known covalent inhibitor of MurI that has been shown to bind to a key cysteine residue in the active site, making it an excellent "gold-standard" for comparative potency and mechanism studies.[3]

PropertyThis compound (MDHT)β-Chloro-D-alanine (BCDA)
Structure Dichlorinated thiophene ring with methyl ester and hydroxyl groupsHalogenated amino acid analog
Molecular Weight 227.08 g/mol 123.54 g/mol
Hypothesized MOA Competitive or non-competitive reversible inhibitor of MurICovalent, irreversible inhibitor of MurI[3]
Key Features Novel thiophene scaffold, potential for high specificityKnown mechanism, established inhibitory profile

Experimental Design: A Sequential Framework for Inhibitor Validation

A successful benchmarking strategy requires a logical progression from direct target engagement to cellular activity and safety assessment. This ensures that resources are focused on compounds that are not only potent against their purified target but also effective in a biological context and non-toxic to host cells.

G cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Efficacy cluster_2 Phase 3: Safety & Selectivity A Protocol 1: Biochemical MurI Inhibition Assay B Determine IC50 (Enzymatic Potency) A->B Direct Target Engagement C Protocol 2: Whole-Cell Antibacterial Assay B->C Proceed if IC50 is potent D Determine MIC (Cellular Efficacy) C->D Measure Growth Inhibition E Protocol 3: Mammalian Cell Cytotoxicity D->E Proceed if MIC is promising G Candidate Profile (Potency, Efficacy, Safety) D->G Calculate Selectivity Index (SI) SI = CC50 / MIC F Determine CC50 (Host Cell Toxicity) E->F Assess Viability F->G Calculate Selectivity Index (SI) SI = CC50 / MIC

Figure 1: Experimental workflow for benchmarking a novel enzyme inhibitor.

Protocol 1: Biochemical Assay for MurI Inhibition

Rationale: The primary objective is to determine if MDHT directly binds to and inhibits the enzymatic activity of purified bacterial Glutamate Racemase (MurI). This assay quantifies the compound's potency, expressed as the half-maximal inhibitory concentration (IC₅₀). A coupled-enzyme assay is employed for continuous monitoring of MurI activity via spectrophotometry.[3][5]

Signaling Pathway & Assay Principle: MurI converts L-glutamate to D-glutamate. The amount of L-glutamate remaining is measured using L-glutamate oxidase, which produces α-ketoglutarate, ammonia, and hydrogen peroxide (H₂O₂). Horseradish peroxidase (HRP) then uses the H₂O₂ to oxidize a chromogenic substrate, leading to a color change that can be measured. An inhibitor of MurI will slow the depletion of L-glutamate, resulting in a stronger colorimetric signal.

G cluster_mur MurI Reaction cluster_couple Coupled Detection System L_Glu L-Glutamate MurI Glutamate Racemase (MurI) L_Glu->MurI Substrate D_Glu D-Glutamate MurI->D_Glu Product L_Glu_remain Remaining L-Glutamate LGox L-Glutamate Oxidase L_Glu_remain->LGox H2O2 H₂O₂ HRP Horseradish Peroxidase H2O2->HRP Color Colored Product (Measure Absorbance) LGox->H2O2 HRP->Color Chromogen Chromogenic Substrate Chromogen->HRP MDHT MDHT (Inhibitor) MDHT->MurI Inhibition

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and compliant management of the chemical entities we handle. Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate, a halogenated heterocyclic compound, requires meticulous disposal procedures to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step operational plan for its disposal, grounded in established safety protocols and regulatory standards. In the absence of a specific Safety Data Sheet (SDS) for this precise molecule, the following directives are synthesized from the known hazards of dichlorinated aromatics, thiophene derivatives, and universal principles of hazardous waste management.

Foundational Principle: Hazard Identification and Waste Classification

The molecular structure of this compound immediately dictates its classification as hazardous waste. The presence of two carbon-halogen bonds places it squarely in the category of halogenated organic compounds .[1][2][3] These compounds are noted for their potential toxicity and environmental persistence, and as such, are subject to stringent disposal regulations by the Environmental Protection Agency (EPA).[4][5] Furthermore, the thiophene ring itself is a component of many compounds considered harmful and irritant.[6][7]

Therefore, all waste streams containing this compound—including pure or residual solid material, solutions, contaminated personal protective equipment (PPE), and labware—must be classified and handled as Hazardous Chemical Waste . Under no circumstances should this chemical or its containers be disposed of in standard trash or flushed down the drain.[6]

Quantitative Hazard Summary (Extrapolated)

The following table summarizes key hazard information extrapolated from structurally related compounds, such as Methyl 3-hydroxythiophene-2-carboxylate and other chlorinated substances. This should be used as a conservative guide.[8][9]

Hazard CategoryGHS Hazard Statement (H-Code)GHS Precautionary Statement (P-Code)Rationale & Causality
Acute Toxicity, Oral H302: Harmful if swallowedP270, P301+P317, P330The thiophene moiety and its derivatives are known to exhibit oral toxicity.[6][10]
Skin Irritation H315: Causes skin irritationP264, P280, P302+P352, P332+P317Chlorinated organic compounds and thiophenes can be irritating upon dermal contact.[10][11]
Eye Irritation H319: Causes serious eye irritationP280, P305+P351+P338As with skin irritation, this class of compounds can cause significant damage to sensitive eye tissue.[10][11]
Aquatic Toxicity H412: Harmful to aquatic life with long lasting effectsP273Halogenated organics are often persistent in the environment and can bioaccumulate, posing a long-term risk to aquatic ecosystems.

Procedural Workflow: From Benchtop to Final Disposal

Safe disposal is a systematic process. The following steps provide a clear workflow to manage waste containing this compound from the point of generation to its final removal by certified professionals.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any form, including for waste disposal, ensure you are wearing the appropriate PPE. This is your primary defense against exposure.

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[10]

  • Hand Protection: Wear chemically resistant gloves. Double-layered nitrile gloves are a common and effective choice. Always inspect gloves for tears or punctures before use.[6]

  • Protective Clothing: A standard lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron should be used.[7]

Step 2: Waste Segregation—A Critical Control Point

Proper segregation is paramount to prevent dangerous chemical reactions and to ensure the waste can be treated correctly.

  • Designated Waste Stream: This compound must only be collected in a container designated for HALOGENATED ORGANIC WASTE .

  • Avoid Co-mingling: Never mix halogenated waste with non-halogenated organic solvents, strong acids, bases, or oxidizers.[7] Mixing can lead to exothermic reactions, gas evolution, or can complicate the final disposal process, which for halogenated compounds often involves high-temperature incineration with specialized scrubbers to neutralize the resulting hydrogen halides (e.g., HCl).[4][12]

Step 3: Container Selection and Labeling

Regulatory compliance and safety hinge on correct containerization and labeling.[13]

  • Container Integrity: Use a leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).[6] The container must have a secure, tightly-sealing lid. Keep the container closed at all times except when adding waste.[13]

  • Mandatory Labeling: The container must be clearly and indelibly labeled with:

    • The words "HAZARDOUS WASTE ".[13]

    • The full chemical name: "This compound ".

    • The approximate concentration and quantity.

    • Relevant hazard pictograms (e.g., Harmful/Irritant, Environmental Hazard).

    • The date waste was first added to the container (accumulation start date).

Step 4: Accumulation and Storage

Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA) within or near the laboratory. This area should be well-ventilated and away from sources of ignition or incompatible materials.[6][13]

Step 5: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately notify others in the area.

  • Evacuate (if necessary): For large spills, evacuate the area and contact your institution's emergency response team.

  • Containment (for small, manageable spills): Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit.[6][14]

  • Collection: Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container.[14][15]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[6]

Step 6: Final Disposal Logistics

The ultimate disposal of hazardous waste is a regulated process that must not be undertaken by laboratory staff.

  • Professional Removal: Arrange for the collection of the full, sealed waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6] These certified handlers will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via high-temperature incineration.[12]

Visualized Workflow: Disposal Decision Pathway

The following diagram illustrates the logical steps for proper waste management of this compound.

G cluster_0 Phase 1: Identification & Preparation cluster_1 Phase 2: Segregation & Collection cluster_2 Phase 3: Storage & Final Disposal start Identify Waste: This compound hazard_check Hazard Assessment: Contains Carbon-Chlorine Bonds? start->hazard_check ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat hazard_check->ppe Yes segregate Segregate into HALOGENATED ORGANIC WASTE ppe->segregate container Select Leak-Proof, Compatible Container (e.g., HDPE) segregate->container labeling Label Container: 'Hazardous Waste', Full Chemical Name, Date container->labeling storage Store Sealed Container in Designated Satellite Accumulation Area labeling->storage ehs_contact Contact EHS or Licensed Contractor for Waste Pickup storage->ehs_contact

Caption: Waste Disposal Decision Workflow for a Halogenated Compound.

By adhering to this structured protocol, you ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of scientific integrity.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). Google Cloud.
  • Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. (n.d.). Benchchem.
  • SAFETY DATA SHEET. (2024, September 8). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2024, March 2). Sigma-Aldrich.
  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). EPA.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Disposal Methods for Chlorinated Aromatic Waste. (n.d.). ElectronicsAndBooks.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR.
  • MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • HAZARD SUMMARY. (n.d.). NJ.gov.
  • EPA HAZARDOUS WASTE CODES. (n.d.). EPA.
  • Chemical Waste Management Guide. (n.d.). Boston University Environmental Health & Safety.
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  • UN 2414: Thiophene - Substance information. (n.d.). HazMat Tool.
  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). Law.Cornell.Edu.
  • UN 2414: Thiophene - Substance information. (n.d.). HazMat Tool.
  • Material Safety Data Sheet - Thiophene, benzene free, 99.5%. (n.d.). Cole-Parmer.
  • Liquid waste. (n.d.). Chimactiv - AgroParisTech.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue College of Engineering.
  • Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). Occupational Safety and Health Administration.
  • Thiophene - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Hazard Communication - Appendix A. (n.d.). Occupational Safety and Health Administration.
  • Guidance For Hazard Determination. (n.d.). Occupational Safety and Health Administration.
  • Methyl 3-hydroxythiophene-2-carboxylate | 5118-06-9. (n.d.). Sigma-Aldrich.
  • Methyl 3-hydroxythiophene-2-carboxylate - Safety Data Sheet. (2025, July 26). ChemicalBook.
  • Methyl 3-hydroxythiophene-2-carboxylate synthesis. (n.d.). ChemicalBook.

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A Senior Application Scientist's Guide to Handling Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive safety protocols and operational guidance for the handling and disposal of Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate. As a specialized dichlorinated thiophene derivative, this compound requires stringent safety measures due to its presumed toxicological profile based on its structural alerts and data from analogous compounds. This guide is designed to empower researchers with the knowledge to work safely, ensuring both personal protection and environmental integrity.

Immediate Safety Briefing: The Non-Negotiables

Before handling this compound, ensure the following are in place and readily accessible:

  • Designated Work Area: All work must be conducted within a certified chemical fume hood.

  • Emergency Equipment: A functional safety shower and eyewash station must be within a 10-second travel distance.[1]

  • Spill Kit: A spill kit containing an inert absorbent material (e.g., sand, vermiculite), activated charcoal adsorbent, and a sealed container for hazardous waste must be available.[2][3]

  • Waste Container: A dedicated, clearly labeled, and sealed hazardous waste container for chlorinated organic compounds is mandatory.

Hazard Assessment: Understanding the Risk

  • Thiophene Core: The parent thiophene ring is known to be a flammable, toxic liquid that can cause skin and eye irritation.[4][5][6] Chronic exposure has been linked to central nervous system effects in animal studies.[2]

  • Dichlorinated Structure: The presence of two chlorine atoms significantly increases the toxicological concern. Chlorinated organic compounds are often more persistent in the environment and can exhibit enhanced toxicity.[7] Their disposal is a critical safety and environmental consideration, requiring specialized methods like high-temperature incineration.[8][9]

  • Functional Groups: The hydroxy and carboxylate ester groups may contribute to skin, eye, and respiratory irritation.[10][11] Analogous compounds like Methyl 3-hydroxythiophene-2-carboxylate are classified as harmful if swallowed and are known irritants.[11][12]

Based on this analysis, this compound should be handled as a substance that is harmful if swallowed, toxic in contact with skin, a serious skin and eye irritant, and potentially harmful to aquatic life with long-lasting effects. [5][11]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is dictated by the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for various laboratory operations.

Laboratory Operation Engineering Controls Hand Protection Eye/Face Protection Body & Respiratory Protection
Weighing Solid Compound Chemical Fume Hood or Ventilated Balance EnclosureDouble-glove with compatible chemical-resistant gloves (e.g., Nitrile). Inspect gloves before use.[5][10][13]Chemical safety goggles or safety glasses with side shields.[2][6]Flame-retardant lab coat, fully buttoned.[5] Closed-toe shoes. For potent compounds or fine powders, a NIOSH-approved N95 respirator is recommended.[14]
Preparing Solutions Chemical Fume HoodDouble-glove with compatible chemical-resistant gloves. Ensure glove material is resistant to the solvent being used.Chemical safety goggles. A face shield is recommended if there is a splash hazard.Flame-retardant lab coat, fully buttoned.[5] PVC apron if handling larger volumes.[6]
Running Reactions & Work-up Chemical Fume HoodDouble-glove with compatible chemical-resistant gloves. Change gloves immediately if contamination is suspected.[10]Chemical safety goggles and a face shield.Flame-retardant lab coat, fully buttoned.[5] Ensure no skin is exposed between gloves and sleeves.
Handling Waste Well-ventilated area, preferably within a fume hood.Heavy-duty chemical-resistant gloves over standard lab gloves.Chemical safety goggles and a face shield.Flame-retardant lab coat and a chemical-resistant apron.
Step-by-Step PPE Protocol (Donning & Doffing)

Donning (Putting On):

  • Lab Coat: Put on a flame-retardant lab coat, ensuring it is fully buttoned.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Respirator (if required): Perform a seal check before entering the work area.

  • Eye/Face Protection: Put on safety goggles and/or a face shield.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing (Taking Off) - to prevent cross-contamination:

  • Outer Gloves: Remove the outer gloves by peeling them off without touching the external surface with your bare skin. Dispose of them in the designated hazardous waste.

  • Lab Coat & Inner Gloves: Remove the lab coat and the inner pair of gloves simultaneously, turning the coat inside out as you remove it. This minimizes contact with any contamination on the coat's exterior. Dispose of the gloves.

  • Eye/Face Protection: Remove goggles and/or face shield.

  • Respirator (if used): Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[5][10]

Operational & Disposal Plans

A self-validating protocol requires planning from receipt of the chemical to its ultimate disposal.

Workflow for PPE Selection & Chemical Handling

PPE and Handling Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase A Task Identification (e.g., Weighing, Synthesis) B Hazard Assessment (Review SDS of Analogs, SOPs) A->B informs C Select Engineering Controls (Fume Hood Required) B->C dictates D Select & Don PPE (Based on Task & Table) C->D determines J Emergency Plan Ready (Spill, Exposure) C->J always have E Perform Chemical Handling D->E F Segregate Waste (Chlorinated Organics) E->F G Doff & Dispose of PPE F->G H Decontaminate Work Area G->H I Wash Hands Thoroughly H->I

Caption: Workflow for risk assessment and PPE selection when handling hazardous chemicals.

Handling and Storage
  • Storage: Store the compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][15][16] The container must be kept tightly closed.[4]

  • Transfer: When transferring the material, ground and bond containers to prevent static discharge. Use spark-proof tools and explosion-proof equipment if applicable.[2]

  • Hygiene: Do not eat, drink, or smoke in the work area.[3] Wash hands thoroughly after handling and before any breaks.[5][10]

Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing.[6] Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if the contact area is large.[1][2] Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes in an eyewash station, occasionally lifting the upper and lower eyelids.[2][17] Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention.[2]

  • Spill: Evacuate the area.[3] Wearing full PPE, cover the spill with an inert, non-combustible absorbent material (e.g., sand, earth).[2][4] Scoop the material into a designated, sealed container for hazardous waste disposal.[2] Ventilate the area and wash the spill site after material pickup is complete.[3][13] Do not allow the chemical to enter drains.[5][13]

Disposal Plan

As a chlorinated organic compound, this substance is considered hazardous waste.

  • Segregation: All waste containing this compound (including contaminated solids like gloves, paper towels, and absorbent material) must be collected separately from non-halogenated waste.[9][18]

  • Containerization: Use a designated, leak-proof, and clearly labeled waste container. The label should read "Hazardous Waste: Chlorinated Organic Solids/Liquids" and list the chemical name.

  • Disposal: The sealed container must be disposed of through an approved hazardous waste disposal company.[18][19] The ultimate disposal method will likely be high-temperature incineration, which is necessary to break down halogenated organic materials safely.[8][9] Under no circumstances should this chemical or its waste be disposed of down the sink or in general trash.[7][19]

References

  • MATERIAL SAFETY DATA SHEET THIOPHENE. Oxford Lab Fine Chem LLP. [Link]

  • Material Safety Data Sheet - Thiophene, benzene free, 99.5%. Cole-Parmer. [Link]

  • Laboratory chemical waste. Water Corporation. [Link]

  • Process for Disposal of Chlorinated Organic Residues. AIChE. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. University of Regensburg. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • HAZARD SUMMARY - Thiophene. NJ.gov. [Link]

  • Standard Operating Procedure for the use of 1,2-Dichloroethane. Western Carolina University. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.